molecular formula C4H9N3O2S B1206311 IQB-782 CAS No. 40454-21-5

IQB-782

Katalognummer: B1206311
CAS-Nummer: 40454-21-5
Molekulargewicht: 163.20 g/mol
InChI-Schlüssel: XWRZKLKALVJDDS-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given refers to (L)-cysteine;  structure given in first source

Eigenschaften

CAS-Nummer

40454-21-5

Molekularformel

C4H9N3O2S

Molekulargewicht

163.20 g/mol

IUPAC-Name

(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1

InChI-Schlüssel

XWRZKLKALVJDDS-REOHCLBHSA-N

Isomerische SMILES

C([C@@H](C(=O)O)N=C(N)N)S

Kanonische SMILES

C(C(C(=O)O)N=C(N)N)S

Andere CAS-Nummern

40454-21-5

Synonyme

IQB 782
IQB-782
N-guanidine-beta-mercaptoalanine
N-guanylcysteine

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of IQB-782: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Background: The Role of TAFI in Fibrinolysis

The fibrinolytic system is responsible for the enzymatic breakdown of fibrin blood clots. This process is primarily mediated by the serine protease plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). The regulation of fibrinolysis is critical for maintaining hemostatic balance; excessive fibrinolysis can lead to bleeding, while insufficient fibrinolysis can result in thrombosis.

TAFI plays a crucial anti-fibrinolytic role. It is a zymogen that is activated by the thrombin-thrombomodulin complex or by plasmin to its active form, TAFIa. TAFIa is a carboxypeptidase that removes C-terminal lysine and arginine residues from partially degraded fibrin. These C-terminal residues are essential binding sites for plasminogen and t-PA, and their removal by TAFIa attenuates the positive feedback loop that promotes plasmin generation, thereby stabilizing the fibrin clot and inhibiting its dissolution.

Core Mechanism of Action of IQB-782

This compound functions as a competitive inhibitor of activated TAFI (TAFIa). By binding to the active site of TAFIa, this compound prevents the enzyme from cleaving the C-terminal lysine and arginine residues on the surface of fibrin. This inhibition of TAFIa activity preserves the plasminogen and t-PA binding sites on the fibrin clot, leading to enhanced plasmin generation and consequently, an increased rate of fibrinolysis.

The inhibitory action of this compound effectively shifts the hemostatic balance towards a more pro-fibrinolytic state. This mechanism suggests potential therapeutic applications for this compound in conditions characterized by excessive clot formation or stability, such as thrombosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fibrinolytic pathway and the point of intervention for this compound, as well as a generalized workflow for assessing its inhibitory activity.

Fibrinolysis_Pathway cluster_Coagulation Coagulation Cascade cluster_Fibrinolysis Fibrinolysis cluster_TAFI_Pathway TAFI Pathway Thrombin Thrombin TAFI TAFI (pro-enzyme) Thrombin->TAFI activates Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by t-PA Fibrin Fibrin Clot Plasmin->Fibrin degrades Plasmin->TAFI activates Fibrin->Plasmin binds DegradedFibrin Partially Degraded Fibrin (+ C-terminal Lysines) DegradedFibrin->Plasminogen enhances binding of Plasminogen & t-PA FDPs Fibrin Degradation Products DegradedFibrin->FDPs further degraded by Plasmin tPA t-PA DegradedFibrin->tPA tPA->Plasminogen TAFIa TAFIa (active enzyme) TAFIa->DegradedFibrin removes C-terminal Lysines IQB782 This compound IQB782->TAFIa inhibits

Caption: The Fibrinolytic Pathway and the inhibitory action of this compound on TAFIa.

Experimental_Workflow cluster_TAFI_Assay TAFIa Inhibition Assay cluster_Clot_Lysis_Assay Plasma Clot Lysis Assay A Prepare TAFIa solution B Incubate TAFIa with varying concentrations of this compound A->B C Add chromogenic substrate for TAFIa B->C D Measure substrate cleavage (e.g., spectrophotometrically) C->D E Calculate Ki(app) or IC50 D->E F Prepare human plasma G Add varying concentrations of this compound F->G H Induce clot formation (e.g., with thrombin and CaCl2) G->H I Initiate fibrinolysis (e.g., with t-PA) H->I J Monitor clot lysis time (e.g., by measuring turbidity) I->J K Determine IC50 for clot lysis inhibition J->K

The Selective ALK2 Inhibitor BLU-782: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-782 (also known as IPN60130) is a potent and highly selective small-molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a key driver of heterotopic ossification (HO) in fibrodysplasia ossificans progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by the progressive formation of bone in soft and connective tissues. The disease is caused by gain-of-function mutations in the ACVR1 gene, which encodes ALK2. BLU-782 has demonstrated significant promise in preclinical models by effectively and selectively inhibiting the mutated ALK2 kinase, thereby preventing HO. This technical guide provides an in-depth overview of BLU-782, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to ALK2 and Fibrodysplasia Ossificans Progressiva

Activin receptor-like kinase 2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in cellular signaling pathways governing bone and cartilage development.[1] In individuals with FOP, a single point mutation in the ACVR1 gene, most commonly the R206H mutation, leads to a constitutively active ALK2 receptor.[2][3] This aberrant signaling results in the hallmark of FOP: the progressive and widespread formation of ectopic bone, often triggered by minor trauma or inflammation.[3]

The primary therapeutic strategy for FOP is the selective inhibition of the mutated ALK2 kinase to block the downstream signaling cascade that initiates endochondral ossification. BLU-782 was developed by Blueprint Medicines to selectively target the pathogenic variant of ALK2.[4][5]

Mechanism of Action of BLU-782

BLU-782 is an ATP-competitive inhibitor that binds to the kinase domain of ALK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. In FOP, the mutated ALK2 receptor leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression and drive osteogenesis. By inhibiting ALK2, BLU-782 effectively blocks this aberrant SMAD phosphorylation, thereby halting the pathological bone formation.[6]

Preclinical Data for BLU-782

In Vitro Potency and Selectivity

BLU-782 has demonstrated potent and selective inhibition of the mutated ALK2 receptor in various in vitro assays.

Target Assay Type IC50 (nM) Selectivity vs. Other Kinases Reference
ALK2 R206HCellular Assay (pSMAD)7>100-fold over ALK1, ALK3, and ALK6[4]
ALK2 R206HBiochemical Binding-At least 15-fold over other BMP type I and II receptors[4]
Kinome ScreenBiochemical Binding-Only four kinases showed protein binding affinity of <100 nM[4]
In Vivo Efficacy in a Mouse Model of FOP

The in vivo efficacy of BLU-782 was evaluated in a conditional knock-in mouse model expressing the human ALK2 R206H mutation.

Study Design Dose Key Findings Reference
Prophylactic treatment in a pinch injury model50 mg/kg100% efficacious in preventing heterotopic ossification and was well-tolerated.[4]
Prophylactic treatment in a pinch injury model25 and 50 mg/kgResulted in average plasma concentrations that led to >70% ALK2 R206H inhibition.[4]
Delayed dosing study-A short 2-day window after injury for treatment to be effective in preventing HO.[3][4]

Experimental Protocols

In Vitro Cellular Assay for ALK2 Signaling (pSMAD1/5/8 Western Blot)

This protocol describes a method to assess the inhibitory activity of BLU-782 on ALK2 signaling in a cellular context by measuring the phosphorylation of downstream SMAD proteins.

Materials:

  • Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines)

  • Cell culture medium and supplements

  • BLU-782 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells expressing the mutant ALK2 receptor to ~80% confluency.

    • Treat cells with varying concentrations of BLU-782 or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice for 30 minutes.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay or similar method.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD1/5/8 and total SMAD1.

    • Normalize the phospho-SMAD signal to the total SMAD signal.

    • Calculate the percentage of inhibition for each concentration of BLU-782 relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Heterotopic Ossification Mouse Model

This protocol describes the induction and evaluation of heterotopic ossification in a conditional ALK2 R206H knock-in mouse model to assess the in vivo efficacy of BLU-782.[7][8]

Materials:

  • Conditional ALK2 R206H knock-in mice

  • Cardiotoxin (CTX)

  • Anesthesia (e.g., isoflurane)

  • BLU-782 formulated for oral administration

  • Vehicle control

  • Micro-computed tomography (microCT) scanner

  • Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)

Procedure:

  • Animal Model and Induction of HO:

    • Use conditional ALK2 R206H knock-in mice. The expression of the mutant allele can be induced postnatally (e.g., via tamoxifen or doxycycline administration, depending on the Cre system).[1]

    • Anesthetize the mice.

    • Induce muscle injury by injecting cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle.[1][7]

  • Drug Administration:

    • Administer BLU-782 or vehicle control orally at the desired dose and schedule (e.g., daily prophylactic dosing).

  • Monitoring and Efficacy Assessment:

    • Monitor the animals for signs of HO formation, such as swelling and reduced mobility.

    • At a predetermined endpoint (e.g., 14 days post-injury), euthanize the animals.[7]

    • Excise the injured limbs.

  • Micro-Computed Tomography (microCT) Analysis:

    • Scan the excised limbs using a microCT scanner to visualize and quantify the volume of heterotopic bone.

  • Histological Analysis:

    • Fix the limbs in formalin.

    • Decalcify the tissues.

    • Process the tissues for paraffin embedding.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize the cellular and tissue morphology of the HO lesions.

  • Data Analysis:

    • Compare the volume of heterotopic bone between the BLU-782-treated and vehicle-treated groups.

    • Perform statistical analysis to determine the significance of the findings.

Visualizations

ALK2_Signaling_Pathway cluster_nucleus Nucleus Ligand BMP/Activin A (in FOP) TypeII_R Type II Receptor (e.g., BMPRII) Ligand->TypeII_R ALK2 ALK2 (ACVR1) (mutated in FOP) TypeII_R->ALK2 Phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates BLU782 BLU-782 BLU782->ALK2 Inhibits pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Gene Expression (Osteogenesis)

Caption: ALK2 signaling pathway and the inhibitory action of BLU-782.

Experimental_Workflow start Start model Conditional ALK2 R206H Knock-in Mouse Model start->model injury Induce Muscle Injury (Cardiotoxin Injection) model->injury treatment Administer BLU-782 or Vehicle (Oral) injury->treatment monitoring Monitor for HO Formation treatment->monitoring endpoint Endpoint (e.g., 14 days) monitoring->endpoint analysis Efficacy Analysis endpoint->analysis microct MicroCT Analysis (HO Volume) analysis->microct histology Histological Analysis (H&E Staining) analysis->histology end End microct->end histology->end

Caption: In vivo experimental workflow for evaluating BLU-782.

Conclusion

BLU-782 is a promising, highly selective ALK2 inhibitor with robust preclinical data supporting its development as a potential therapeutic for FOP. Its ability to potently inhibit the mutated ALK2 receptor and prevent heterotopic ossification in a relevant animal model highlights its potential to address the underlying cause of this devastating disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of BLU-782 and other novel ALK2 inhibitors.

References

The Pathophysiology of Fibrodysplasia Ossificans Progressiva and the Therapeutic Intervention of BLU-782 (Fidrisertib)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1][2][3] This relentless progression leads to cumulative immobility and a severely shortened lifespan.[2][4] The root cause of FOP lies in a specific gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][5][6] BLU-782 (now known as fidrisertib) is a potent and selective small-molecule inhibitor of ALK2, developed to directly target the molecular driver of FOP.[4][7][8] This technical guide provides an in-depth overview of the pathophysiology of FOP, the mechanism of action of BLU-782, and a summary of key preclinical data.

The Molecular Pathophysiology of Fibrodysplasia Ossificans Progressiva

FOP is an autosomal dominant disorder, with most cases arising from spontaneous mutations.[2] The vast majority of classic FOP cases are attributed to a single, recurrent missense mutation (c.617G>A; R206H) in the glycine-serine (GS) rich domain of the ACVR1/ALK2 protein.[1][5][6] This mutation is the central driver of the disease's pathology.

The Canonical BMP Signaling Pathway

In its physiological state, the BMP signaling pathway is crucial for embryonic skeletal development and postnatal bone homeostasis.[1][3] The pathway is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP7) binds to a complex of type I and type II BMP receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor (like ACVR1) by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules called receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[6][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and chondrogenesis.[9]

The Pathogenic ACVR1R206H Mutation

The R206H mutation in ACVR1 leads to a dysregulation of BMP signaling through two primary mechanisms:

  • Ligand-Independent Constitutive Activity: The mutated ACVR1R206H receptor exhibits a low level of constitutive (ligand-independent) activation, leading to a persistent, low-level downstream signaling cascade.[1][5]

  • Neomorphic Response to Activin A: A critical discovery in FOP pathophysiology is that the ACVR1R206H mutation confers a "neofunction," enabling the receptor to be potently activated by a ligand that does not typically trigger this pathway: Activin A.[5][8] Under normal circumstances, Activin A signals through a different set of receptors to regulate various cellular processes, but it does not activate the wild-type ACVR1 receptor to induce the BMP signaling cascade. In FOP patients, inflammatory triggers can increase local concentrations of Activin A, which then binds to the mutated ACVR1R206H receptor on fibro-adipogenic progenitors (FAPs), aberrantly and robustly activating the BMP/SMAD signaling pathway and driving the process of endochondral heterotopic ossification.[8]

The following diagram illustrates the wild-type and pathogenic FOP signaling pathways.

FOP_Pathophysiology cluster_0 Wild-Type ACVR1 Signaling cluster_1 FOP Pathophysiology (ACVR1-R206H) BMP_ligand BMP Ligand ACVR1_WT ACVR1 (WT) BMP_ligand->ACVR1_WT pSMAD158_WT pSMAD1/5/8 ACVR1_WT->pSMAD158_WT P ACVR1_WT->NoSignal_WT No Activation TypeII_R_WT Type II Receptor TypeII_R_WT->ACVR1_WT SMAD4_WT SMAD4 pSMAD158_WT->SMAD4_WT Nucleus_WT Nucleus SMAD4_WT->Nucleus_WT Gene_WT Osteogenic Gene Transcription Nucleus_WT->Gene_WT ActivinA_WT Activin A ActivinA_WT->ACVR1_WT ActivinA_FOP Activin A ACVR1_R206H ACVR1 (R206H) ActivinA_FOP->ACVR1_R206H pSMAD158_FOP pSMAD1/5/8 ACVR1_R206H->pSMAD158_FOP P TypeII_R_FOP Type II Receptor TypeII_R_FOP->ACVR1_R206H SMAD4_FOP SMAD4 pSMAD158_FOP->SMAD4_FOP Nucleus_FOP Nucleus SMAD4_FOP->Nucleus_FOP Gene_FOP Heterotopic Ossification Nucleus_FOP->Gene_FOP BMP_ligand_FOP BMP Ligand BMP_ligand_FOP->ACVR1_R206H Hypersensitivity

Caption: Aberrant ACVR1 signaling in FOP.

BLU-782 (Fidrisertib): A Selective ALK2 Inhibitor

BLU-782 was discovered through a systematic screening of a small-molecule library and optimized using structure-guided drug design to achieve high potency and selectivity for the ALK2 kinase.[4][8] It is now being developed under an exclusive global license agreement between Blueprint Medicines and Ipsen and is known as fidrisertib, currently under investigation in the Phase 2 FALKON clinical trial.[7]

Mechanism of Action

BLU-782 is a competitive inhibitor that binds to the ATP-binding pocket of the ALK2 kinase domain.[10] By occupying this site, it prevents the phosphorylation and subsequent activation of downstream signaling molecules (SMAD1/5/8), thereby blocking the aberrant signaling that drives HO in FOP.[10] A key feature of BLU-782 is its high selectivity for ALK2, including the mutated R206H form, over other closely related BMP type I receptors such as ALK1, ALK3, and ALK6.[4][11] This selectivity is critical for minimizing off-target effects and potential toxicities that could arise from indiscriminately inhibiting physiological BMP signaling, which is essential for normal tissue function.[9]

The following diagram illustrates the mechanism of action of BLU-782.

BLU782_MoA cluster_0 Pathogenic Signaling in FOP cluster_1 Inhibition by BLU-782 ActivinA Activin A ACVR1_R206H ACVR1 (R206H) ActivinA->ACVR1_R206H pSMAD158 pSMAD1/5/8 ACVR1_R206H->pSMAD158 P ATP ATP ATP->ACVR1_R206H HO Heterotopic Ossification pSMAD158->HO BLU782 BLU-782 ACVR1_R206H_inhibited ACVR1 (R206H) BLU782->ACVR1_R206H_inhibited Inhibits No_pSMAD SMAD1/5/8 ACVR1_R206H_inhibited->No_pSMAD No_HO Prevention of Heterotopic Ossification No_pSMAD->No_HO Experimental_Workflow start Start: ALK2-R206H Mouse Model dosing Prophylactic Dosing (BLU-782 or Vehicle) Daily, Oral Gavage start->dosing injury Muscle Pinch Injury (Day 0) dosing->injury -24 hours mri Monitor Edema (MRI at Days 2, 4, 7) injury->mri uct Quantify HO Volume (µCT at Day 14) mri->uct histo Histological Analysis (H&E Staining) uct->histo end Endpoint: Efficacy Determined histo->end

References

understanding the role of ALK2 in heterotopic ossification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of ALK2 in Heterotopic Ossification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterotopic ossification (HO) is the pathological formation of extraskeletal bone in soft tissues, a debilitating condition often arising from trauma, surgery, or rare genetic disorders.[1][2] A central player in the molecular pathogenesis of HO is the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I receptor for bone morphogenetic proteins (BMPs).[3][4] Dysregulation of ALK2 signaling is a key driver of both genetic and acquired forms of HO.[3][4] In the genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), a recurrent activating mutation (R206H) in the ACVR1 gene renders the ALK2 receptor hyperactive, leading to progressive and devastating endochondral ossification within muscle and connective tissues.[5][6][7] This mutation not only causes ligand-independent "leaky" signaling but also confers a neofunction, enabling the receptor to be aberrantly activated by Activin A.[5][8] In acquired HO, inflammatory conditions and tissue injury can lead to the overexpression of BMPs, which in turn excessively activate the ALK2 pathway.[9] This guide provides a comprehensive overview of the ALK2 signaling pathway, its pathogenic role in HO, key experimental models and protocols for its study, and emerging therapeutic strategies targeting this critical kinase.

The ALK2 Receptor in Canonical BMP Signaling

ALK2 is a transmembrane serine/threonine kinase receptor that plays a crucial role in the BMP signaling pathway, which is essential for embryonic skeletal development and postnatal bone homeostasis.[9][10]

Mechanism of Activation:

  • Ligand Binding: BMPs, such as BMP2, BMP4, and BMP7, bind to a heterotetrameric complex of two type I (e.g., ALK2, ALK3, ALK6) and two type II (e.g., BMPR2, ActRIIA, ActRIIB) receptors.[10][11]

  • Phosphorylation Cascade: Upon ligand binding, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor.[11][12]

  • SMAD Activation: The activated ALK2 receptor then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[9][13]

  • Nuclear Translocation: The phosphorylated SMAD1/5/8 complex binds to the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of osteogenic genes like RUNX2 and Osterix to promote bone formation.[14]

  • Non-Canonical Signaling: Besides the canonical SMAD pathway, BMPs can also activate non-SMAD pathways, such as the p38 MAPK pathway, which is also required for BMP-induced osteoblast differentiation.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R ALK2_WT ALK2 (WT) Type I Receptor BMP_ligand->ALK2_WT TypeII_R->ALK2_WT Phosphorylates GS Domain SMAD158 SMAD1/5/8 ALK2_WT->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex SMAD4->SMAD_complex pSMAD158->SMAD_complex DNA DNA SMAD_complex->DNA Binds to Promoter SMAD_complex->DNA Gene_expression Osteogenic Gene Expression (e.g., RUNX2) DNA->Gene_expression Transcription

Diagram 1. Canonical ALK2 signaling pathway in response to BMP ligands.

Pathogenic Role and Signaling of ALK2 in Heterotopic Ossification

Dysregulated ALK2 signaling is the primary driver of HO in FOP and a significant contributor to acquired HO.

Genetic Heterotopic Ossification: Fibrodysplasia Ossificans Progressiva (FOP)

FOP is caused by a single-point mutation in the ACVR1 gene, most commonly c.617G>A, which results in an arginine to histidine substitution at amino acid 206 (R206H) in the GS domain.[5][8] This mutation leads to pathogenic signaling through two distinct mechanisms:

  • Ligand-Independent ("Leaky") Signaling: The R206H mutation destabilizes the inactive conformation of the GS domain. This reduces the binding of the inhibitory protein FKBP12, resulting in low-level, constitutive activation of the receptor even in the absence of a BMP ligand.[3][4]

  • Neofunction and Activin A Hypersensitivity: The most critical pathogenic feature of the ALK2(R206H) mutant is its acquired ability to be activated by Activin A.[5][8] In cells with wild-type ALK2, Activin A is an antagonist of BMP signaling. However, in FOP cells, Activin A, which is often upregulated during inflammation, acts as a potent agonist, strongly phosphorylating SMAD1/5/8 and driving robust endochondral ossification.[3][5][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActivinA Activin A TypeII_R Type II Receptor ActivinA->TypeII_R ALK2_R206H ALK2 (R206H) Mutant Receptor ActivinA->ALK2_R206H TypeII_R->ALK2_R206H Phosphorylates (Activin A dependent) SMAD158 SMAD1/5/8 ALK2_R206H->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Binds to Promoter SMAD_complex->DNA HO_Formation Heterotopic Ossification DNA->HO_Formation Transcription Leaky Ligand-Independent 'Leaky' Signaling Leaky->ALK2_R206H

Diagram 2. Pathogenic ALK2(R206H) signaling in FOP via Activin A and leaky activity.
Acquired Heterotopic Ossification

In acquired HO, which occurs after trauma or surgery, the ALK2 receptor itself is not mutated. Instead, the local tissue environment becomes highly osteoinductive.[3] Severe trauma and inflammation lead to a significant local upregulation of BMP ligands (e.g., BMP2, BMP4).[3][16] This abundance of ligands leads to overstimulation of the otherwise normal ALK2 signaling pathway in mesenchymal stem cells and fibro/adipogenic progenitors (FAPs), driving their differentiation into bone-forming cells and causing HO.[3][9]

Quantitative Data on ALK2 Function and Inhibition

The following tables summarize key quantitative findings related to ALK2 signaling in HO and the efficacy of targeted inhibitors.

Table 1: Efficacy of Small Molecule Inhibitors on ALK2 Kinase Activity

Compound Target(s) IC50 (nM) Reference
LDN-193189 BMP Type I Receptors (ALK2, ALK3) 25.5 [17]
BLU-782 (IPN60130) ALK2 (selective) High Affinity (preferential for R206H) [18]
Staurosporine Broad Kinase Inhibitor 4,800 [17]

| GW 5074 | Raf-1 Kinase | 26,000 |[17] |

IC50 values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency.

Table 2: Relative mRNA Expression in Alk2(R206H/+) Mesenchymal Progenitor Cells

Gene Function Expression Change vs. Wild-Type Condition Reference
Id1, Id2, Id3 BMP-responsive transcription factors Increased Baseline (no ligand) [19]
Msx2 BMP-responsive transcription factor Increased Baseline & +BMP4 [19]
Sox9 Early chondrogenic marker Increased Day 7 of differentiation [19]
Col2α1 Early chondrogenic marker Increased Day 7 of differentiation [19]

| Acan (Aggrecan) | Chondrogenic marker | Increased | Day 10 of differentiation |[19] |

This table summarizes findings showing that the ALK2(R206H) mutation leads to both baseline upregulation of BMP target genes and an accelerated chondrogenic differentiation program.[19]

Experimental Protocols

Detailed and reproducible experimental models are crucial for studying ALK2's role in HO and for preclinical evaluation of new therapies.

Protocol: In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This protocol is used to measure the kinase activity of purified ALK2 and to determine the potency of inhibitory compounds.[20][21][22]

Materials:

  • Recombinant human ALK2 enzyme

  • Substrate (e.g., Casein, 1 mg/ml)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution (e.g., 10-50 µM)

  • Test compounds diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add 2.5 µL of substrate and 2.5 µL of ATP solution to each well.

  • Compound Addition: Add 2.5 µL of the test inhibitor at various concentrations (or DMSO for control).

  • Enzyme Addition: Thaw purified ALK2 enzyme on ice. Dilute the enzyme in kinase buffer to the desired concentration (e.g., 5 ng/µL).

  • Initiate Reaction: Add 2.5 µL of the diluted ALK2 enzyme to each well (except "blank" controls). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.

  • Convert ADP to ATP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the ALK2 kinase activity.

  • Data Analysis: Calculate IC50 values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Immunohistochemistry (IHC) for HO Tissue Sections

This protocol is for detecting specific proteins in paraffin-embedded tissue sections from in vivo HO models.[23][24]

Materials:

  • Formalin-fixed, paraffin-embedded tissue slides (5-8 µm sections)

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide (H₂O₂) in methanol

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody (e.g., anti-SOX9 for cartilage, anti-Osteocalcin for bone)

  • Biotinylated Secondary Antibody

  • HRP-conjugated Streptavidin

  • DAB Substrate Kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 min each).

    • Rehydrate through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer and heat in a water bath or steamer at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature (approx. 20 min).

  • Peroxidase Blocking: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain blocking buffer and apply diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x, 5 min). Apply diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Signal Amplification: Wash slides with PBS (3x, 5 min). Apply HRP-conjugated streptavidin and incubate for 30 minutes.

  • Detection: Wash slides with PBS (3x, 5 min). Apply freshly prepared DAB substrate solution and monitor for color development (typically 1-5 minutes).

  • Counterstaining: Stop the reaction by rinsing with water. Counterstain with Hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Rinse with tap water. Dehydrate slides through graded ethanol and clear in xylene. Mount with permanent mounting medium.

  • Analysis: Observe staining under a microscope.

Protocol: In Vivo Trauma-Induced HO Model

Animal models are essential for studying HO pathogenesis and testing therapies in a physiological context.[1][25] The Achilles tendon injury model is a well-established method for inducing trauma-based HO.

Materials:

  • 8-12 week old mice (e.g., ACVR1 R206H conditional knock-in mice to model FOP, or wild-type mice for acquired HO).

  • Anesthesia (e.g., isoflurane).

  • Surgical tools (scalpel, forceps).

  • Suture material.

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and shave the hair over the hindlimb. Disinfect the surgical area.

  • Incision: Make a small longitudinal incision over the Achilles tendon.

  • Tendon Injury: Isolate the Achilles tendon and perform a complete transection (tenotomy) using a scalpel blade.

  • Suturing: Close the skin incision with sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animal's recovery.

  • HO Development: HO will develop at the injury site over the course of 2-6 weeks.

  • Analysis: At selected time points, euthanize the animals and harvest the hindlimbs. Analyze HO formation using micro-CT imaging for bone volume quantification and histology/IHC for cellular analysis.

  • Therapeutic Testing: For drug development, treatment with an ALK2 inhibitor (e.g., via oral gavage) can be initiated before or immediately after the injury, and its effect on HO volume can be quantified.[18]

Therapeutic Strategies and Drug Development Workflow

Targeting the dysregulated ALK2 kinase is the most promising therapeutic approach for HO.[3][4] Several strategies are being pursued:

  • Small Molecule Kinase Inhibitors: Development of potent and highly selective ATP-competitive inhibitors that block the kinase activity of ALK2.[13][18] Selectivity against other BMP type I receptors (like ALK3/BMPR1A) is critical to minimize off-target effects.

  • Antibody-Based Therapies: Use of neutralizing antibodies that block the binding of activating ligands, particularly Activin A, to the mutant ALK2 receptor.[11][15]

  • Gene Therapy: Investigational approaches aim to deliver a functional copy of the ACVR1 gene to outcompete the mutant allele or use antisense oligonucleotides to specifically degrade the mutant ACVR1 mRNA.[6][26]

G node_start Compound Library Screening node_invitro In Vitro Biochemical Assay (ALK2 Kinase Assay) node_start->node_invitro Identify Hits node_cell Cell-Based Assay (pSMAD signaling in FOP patient cells) node_invitro->node_cell Confirm Potency & Cellular Activity node_invivo In Vivo Efficacy (Mouse HO Model) node_cell->node_invivo Test in Disease Model node_pkpd Pharmacokinetics & Toxicology Studies node_invivo->node_pkpd Evaluate Drug Properties & Safety node_end Clinical Candidate Selection node_pkpd->node_end

Diagram 3. A generalized workflow for the development of ALK2 inhibitors for HO.

Conclusion and Future Directions

ALK2 is unequivocally a central and validated therapeutic target for heterotopic ossification. The discovery of the gain-of-function ACVR1 mutations in FOP has revolutionized the understanding of HO pathogenesis, revealing a critical link between inflammation (via Activin A) and aberrant bone formation.[8] For drug development professionals, the focus remains on designing highly selective ALK2 inhibitors that can prevent HO flare-ups in FOP patients and potentially treat or prevent trauma-induced HO without disrupting essential physiological BMP signaling. Future research will likely concentrate on optimizing the therapeutic window for intervention, exploring combination therapies, and advancing novel modalities like gene therapy to provide long-term solutions for patients suffering from this debilitating condition.

References

An In-depth Technical Guide to IQB-782: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQB-782, also known as N-guanyl-cysteine, is a cysteine derivative with the CAS number 40454-21-5.[1] This molecule exhibits a dual mechanism of action, functioning as both a potent mucolytic-expectorant agent and an inhibitor of the thrombin activatable fibrinolysis inhibitor (TAFI).[2][3] Its properties make it a compound of interest for the potential treatment of obstructive pulmonary diseases and conditions related to fibrinolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, including available quantitative data and generalized experimental protocols.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-cysteine, characterized by the presence of a guanyl group attached to the amino group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid[1]
Synonyms N-guanyl-cysteine, N-Amidino-L-cysteine[1]
CAS Number 40454-21-5[1]
Molecular Formula C4H9N3O2S[4]
Molecular Weight 163.20 g/mol [1]
SMILES N=C(N)N--INVALID-LINK--C(O)=O[5]
InChI Key XWRZKLKALVJDDS-REOHCLBHSA-N[4]

Biological Activities

This compound has demonstrated two distinct biological activities: mucolytic-expectorant effects and inhibition of the thrombin activatable fibrinolysis inhibitor (TAFI).

Mucolytic-Expectorant Activity

A pharmacological study on this compound revealed its potential as a mucolytic and expectorant agent.[2] The thiol group in its cysteine backbone is likely responsible for its mucolytic properties, which involve the cleavage of disulfide bonds in mucus glycoproteins, leading to a reduction in mucus viscosity.

The study reported the following qualitative effects:

  • Protection against respiratory airway obstruction: this compound protected rats against respiratory airway obstruction induced by tobacco smoke.[2]

  • Increased mucus secretion: It increased tracheo-bronchial mucus secretion in rabbits.[2]

  • Broncho-secretagogue activity: An increase in the pulmonary excretion of fluorescein in mice was observed, indicating enhanced bronchial secretion.[2]

  • In vitro viscosity reduction: this compound was effective in reducing the viscosity of a suspension of gastric mucin in vitro.[2]

A generalized workflow for evaluating the in vitro mucolytic activity of a compound like this compound is depicted below.

Mucolytic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Viscosity Measurement cluster_analysis Data Analysis Mucus Mucus/Mucin Suspension Mix Incubate Mucus with Test Compound/Control Mucus->Mix Test_Compound This compound Solution Test_Compound->Mix Control Vehicle Control Control->Mix Viscometer Measure Viscosity (e.g., Cone-Plate Viscometer) Mix->Viscometer Compare Compare Viscosity of This compound vs. Control Viscometer->Compare Conclusion Determine Mucolytic Efficacy Compare->Conclusion

A generalized workflow for in vitro mucolytic activity assessment.
Inhibition of Thrombin Activatable Fibrinolysis Inhibitor (TAFI)

This compound has been identified as an inhibitor of the thrombin activatable fibrinolysis inhibitor (TAFI), also known as carboxypeptidase U. TAFI is a key enzyme in the regulation of fibrinolysis, the process of breaking down blood clots. By inhibiting TAFI, this compound can potentially enhance fibrinolysis.

Table 2: In Vitro Inhibitory Activity of this compound against TAFI and Related Enzymes

TargetParameterValue (µM)Source
TAFI Ki(app)0.14[3]
CPN IC5049[5]
CPB IC5012[5]

CPN: Carboxypeptidase N; CPB: Carboxypeptidase B

The signaling pathway of TAFI in fibrinolysis and the proposed point of intervention for this compound are illustrated in the following diagram.

TAFI_Signaling_Pathway cluster_activation TAFI Activation cluster_fibrinolysis Fibrinolysis Regulation Thrombin Thrombin TAFI TAFI (proenzyme) Thrombin->TAFI activates Thrombomodulin Thrombomodulin Thrombomodulin->Thrombin enhances TAFIa TAFIa (active enzyme) TAFI->TAFIa cleavage Lysine_residues C-terminal Lysine Residues on Fibrin TAFIa->Lysine_residues removes Fibrin Fibrin Clot Fibrin->Lysine_residues exposes Fibrin_degradation Fibrin Degradation Fibrin->Fibrin_degradation Plasmin Plasmin Plasmin->Fibrin degrades Plasminogen Plasminogen Plasminogen->Plasmin activates Lysine_residues->Plasminogen binds & enhances activation IQB782 This compound IQB782->TAFIa inhibits

The role of TAFI in fibrinolysis and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available in their entirety. The following are generalized protocols based on standard methodologies for assessing mucolytic activity and TAFI inhibition.

General Protocol for In Vitro Mucolytic Activity (Viscosity Measurement)
  • Preparation of Mucin Suspension: A suspension of porcine gastric mucin or other suitable mucus simulant is prepared in a buffer solution (e.g., phosphate-buffered saline, pH 7.0) to a final concentration that yields a measurable viscosity.

  • Preparation of Test Solutions: this compound is dissolved in the same buffer to create a stock solution, from which serial dilutions are made to obtain a range of test concentrations. A vehicle control (buffer only) is also prepared.

  • Incubation: The mucin suspension is mixed with either the this compound solution or the vehicle control at a defined ratio (e.g., 9:1 v/v). The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Viscosity Measurement: The viscosity of the incubated mixtures is measured using a viscometer (e.g., a cone-plate rheometer or a capillary viscometer) at a constant shear rate.

  • Data Analysis: The percentage reduction in viscosity for each this compound concentration is calculated relative to the vehicle control. An EC50 value (the concentration that causes a 50% reduction in viscosity) can be determined by plotting the percentage reduction against the logarithm of the this compound concentration.

General Protocol for TAFI Inhibition Assay
  • Activation of TAFI: Recombinant human pro-TAFI is activated to TAFIa by incubation with thrombin and thrombomodulin in a suitable buffer (e.g., HEPES-buffered saline) at 37°C for a specified time.

  • Enzyme Inhibition: The activated TAFIa is then incubated with various concentrations of this compound or a vehicle control for a short pre-incubation period.

  • Substrate Addition: A chromogenic or fluorogenic substrate for TAFIa (e.g., hippuryl-Arg) is added to the mixture to initiate the enzymatic reaction.

  • Kinetic Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percentage of inhibition for each concentration of this compound is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve. To determine the apparent inhibition constant (Ki(app)), the assay can be performed with varying substrate concentrations.

Conclusion

This compound is a dual-action molecule with potential therapeutic applications in respiratory and thrombotic disorders. Its mucolytic properties suggest its utility in conditions characterized by excessive or viscous mucus, while its inhibition of TAFI points to a role in modulating fibrinolysis. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

A Technical Guide to Activin A Signaling and its Inhibition by BLU-782 in Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Activin A signaling pathway, its dysregulation in Fibrodysplasia Ossificans Progressiva (FOP), and the mechanism of action of BLU-782 (also known as fidrisertib or IPN60130), a selective inhibitor of the ALK2 kinase. The information presented herein is intended to support research and development efforts in the field of rare musculoskeletal disorders.

The Activin A Signaling Pathway: A Dual Role in Cellular Regulation

Activin A, a member of the transforming growth factor-β (TGF-β) superfamily, plays a crucial role in a wide array of biological processes, including cell growth, differentiation, and metabolism.[1][2] Its signaling cascade is initiated by the binding of Activin A to a complex of type II (ActRIIA/IIB) and type I (predominantly ALK4) serine/threonine kinase receptors.[3] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][4][5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][4][5]

In addition to the canonical SMAD-dependent pathway, Activin A can also signal through non-SMAD pathways, such as the p38 MAPK, ERK1/2, and JNK pathways, in a cell-type-specific manner.[1]

Dysregulation in Fibrodysplasia Ossificans Progressiva (FOP)

Fibrodysplasia Ossificans Progressiva is a rare and debilitating genetic disorder characterized by the progressive replacement of skeletal muscle and connective tissues with heterotopic bone.[6][7] This abnormal bone formation is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a type I BMP receptor.[6][8][9] The most common mutation, occurring in over 95% of FOP patients, is a single amino acid substitution, R206H.[8]

This mutation renders the ALK2 receptor hypersensitive to bone morphogenetic protein (BMP) ligands and, critically, confers a neomorphic response to Activin A.[8] While Activin A normally antagonizes BMP signaling through the wild-type ALK2 receptor, in the context of the R206H mutation, it paradoxically activates the receptor, leading to aberrant downstream signaling and subsequent heterotopic ossification.[10] This gain-of-function activity results in the inappropriate activation of the BMP signaling pathway, driving the formation of ectopic bone.[6][10]

BLU-782: A Selective Inhibitor of Mutated ALK2

BLU-782 is a potent and highly selective small-molecule inhibitor of ALK2, specifically designed to target the underlying cause of FOP.[6][8] Through iterative, structure-guided drug design, BLU-782 was optimized for high binding affinity to the mutated ALK2R206H, while demonstrating minimal activity against other closely related ALK family members (ALK1, ALK3, and ALK6) and the broader kinome.[6][11] This selectivity is crucial for minimizing off-target effects and preserving normal physiological BMP signaling.[9]

By binding to the ATP-binding site of the ALK2 kinase domain, BLU-782 effectively blocks its phosphorylation activity, thereby preventing the downstream signaling cascade that leads to heterotopic ossification.[12] Preclinical studies have demonstrated that BLU-782 can prevent injury-induced heterotopic ossification, reduce associated edema, and allow for a normal muscle healing response in a genetically accurate mouse model of FOP.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BLU-782.

Table 1: In Vitro Selectivity of BLU-782

TargetIC50 (nM)Selectivity vs. ALK2R206H
ALK2R206H7-
ALK1>100-fold>100x
ALK3>100-fold>100x
ALK6>100-fold>100x

Data sourced from cellular assays measuring SMAD1 phosphorylation.[8][11]

Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model

Treatment GroupDose (mg/kg)Heterotopic Ossification (HO) Volume (mm³)Edema (T2 Relaxation Time, ms)
Untreated Control-PresentIncreased
BLU-78210Not Significantly Different from Control-
BLU-78225Not DetectedReduced
BLU-78250Not DetectedReduced

Data from an injury-induced heterotopic ossification model in ALK2R206H knock-in mice.[8][11] Prophylactic oral dosing was administered.[6]

Key Experimental Protocols

ALK2 Kinase Assay (In Vitro)

This protocol outlines a common method for assessing ALK2 kinase activity and inhibitor potency using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant ALK2 kinase enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

  • Substrate (e.g., Casein)[14]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[15][16]

  • Test inhibitor (e.g., BLU-782)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

  • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

  • Add the ALK2 enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 45-120 minutes).[13][14]

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[13]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[13]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

In Vivo Model of Fibrodysplasia Ossificans Progressiva

This protocol describes an injury-induced model of heterotopic ossification in a conditional knock-in ALK2R206H mouse model.[6]

Animal Model:

  • Conditional knock-in mice expressing the ALK2R206H mutation.[6] It is important to note that germline expression of ALK2R206H is perinatally lethal in mice.[11]

Procedure:

  • Administer the test compound (e.g., BLU-782) or vehicle control to the mice via the desired route (e.g., oral gavage) on a prophylactic dosing schedule.[6]

  • Induce muscle injury in one hindlimb, for example, by a pinch injury using rongeur forceps.[11] The contralateral limb can serve as an uninjured control.

  • Continue daily dosing of the test compound for a specified period (e.g., up to 19 days post-injury).[8]

  • Monitor the mice for signs of edema in the injured limb at various time points (e.g., days 2, 4, and 7) using methods like T2-weighted MRI.[8]

  • At the end of the study period (e.g., day 17), euthanize the mice and harvest the hindlimbs.[8]

  • Quantify the volume of heterotopic ossification in the injured limb using micro-computed tomography (μCT).[8]

  • Histological analysis of the affected tissues can also be performed to assess the cellular response to injury and treatment.[8]

Visualizations

Signaling Pathways

Activin_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin A Activin A ActRIIA/B ActRIIA/B Activin A->ActRIIA/B Binds ALK2 (Wild-Type) ALK2 (Wild-Type) Activin A->ALK2 (Wild-Type) Inhibits (normally) ALK2 R206H (FOP) ALK2 R206H (FOP) Activin A->ALK2 R206H (FOP) Neomorphic Activation ALK4 (Wild-Type) ALK4 (Wild-Type) ActRIIA/B->ALK4 (Wild-Type) Recruits & Activates SMAD2/3 SMAD2/3 ALK4 (Wild-Type)->SMAD2/3 Phosphorylates ALK2 R206H (FOP)->SMAD2/3 Aberrant Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocates & Regulates

Caption: Activin A signaling in wild-type and FOP contexts.

BLU-782 Mechanism of Inhibition

BLU782_Inhibition Activin A Activin A ALK2 R206H Mutated ALK2 (R206H) Activin A->ALK2 R206H Activates p-SMAD1/5/8 p-SMAD1/5/8 ALK2 R206H->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 BLU-782 BLU-782 BLU-782->ALK2 R206H Selectively Inhibits ATP ATP ATP->ALK2 R206H Binds to ATP pocket Heterotopic Ossification Heterotopic Ossification p-SMAD1/5/8->Heterotopic Ossification Leads to

Caption: BLU-782 selectively inhibits mutated ALK2 kinase activity.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow Start Start Animal Model ALK2 R206H Knock-in Mice Start->Animal Model Treatment Prophylactic Dosing (BLU-782 or Vehicle) Animal Model->Treatment Injury Muscle Pinch Injury Treatment->Injury Monitoring Edema Assessment (MRI) (Days 2, 4, 7) Injury->Monitoring Endpoint Endpoint Analysis (Day 17) Monitoring->Endpoint Analysis μCT for HO Volume Histology Endpoint->Analysis Results Quantify Efficacy Analysis->Results End End Results->End

Caption: Workflow for testing BLU-782 efficacy in a mouse model of FOP.

References

Unraveling the Molecular Targets of BLU-782 (Fidrisertib) in the Bone Morphogenetic Protein Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions of BLU-782 (also known as Fidrisertib and formerly as IPN60130) within the Bone Morphogenetic Protein (BMP) signaling pathway. It is designed to offer a comprehensive resource for researchers and professionals in drug development, detailing the mechanism of action, quantitative data, and the experimental methodologies used to elucidate the function of this targeted inhibitor. Initial searches for "IQB-782" did not yield specific results; however, extensive research has identified BLU-782 as the likely compound of interest, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).

Executive Summary

BLU-782 is a potent and highly selective, orally active small-molecule inhibitor of ALK2, a BMP type I receptor. Its development is primarily focused on the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO). FOP is driven by gain-of-function mutations in the ACVR1 gene, which encodes ALK2. The most common of these mutations is ALK2R206H. BLU-782 is designed to selectively target this mutant form of ALK2, thereby inhibiting the dysregulated downstream signaling of the BMP pathway that leads to ectopic bone formation.

The Bone Morphogenetic Protein (BMP) Signaling Pathway and the Role of ALK2

The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, particularly in bone and cartilage formation. The pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8), which subsequently form a complex with the common mediator SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.

In FOP, the mutant ALK2 receptor is hypersensitive to BMP ligands and can also be aberrantly activated by other ligands like Activin A, leading to constitutive activation of the downstream SMAD signaling cascade and subsequent heterotopic ossification.

Molecular Target of BLU-782: ALK2

The primary molecular target of BLU-782 is the Activin Receptor-Like Kinase 2 (ALK2). It shows a particular preference for the mutant form ALK2R206H, which is the underlying cause of FOP in the majority of patients. By inhibiting the kinase activity of ALK2, BLU-782 effectively blocks the phosphorylation of SMAD1/5, a critical step in the propagation of the BMP signal.

Mechanism of Action

BLU-782 acts as an ATP-competitive inhibitor of the ALK2 kinase. By binding to the ATP-binding pocket of ALK2, it prevents the transfer of phosphate from ATP to the SMAD1/5 substrates. This inhibition normalizes the downstream signaling of the BMP pathway, even in the presence of the activating ALK2 mutation, and has been shown to prevent the formation of heterotopic bone in preclinical models of FOP.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP/Activin A BMP/Activin A Type II Receptor Type II Receptor BMP/Activin A->Type II Receptor ALK2_R206H Mutant ALK2 (R206H) Type II Receptor->ALK2_R206H Activates ALK2 (Type I Receptor) ALK2 (Type I Receptor) pSMAD1/5 p-SMAD1/5 ALK2_R206H->pSMAD1/5 SMAD1/5 SMAD1/5 SMAD1/5->pSMAD1/5 SMAD Complex p-SMAD1/5 / SMAD4 Complex pSMAD1/5->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription BLU-782 BLU-782 BLU-782->ALK2_R206H Inhibits HO Heterotopic Ossification Gene Transcription->HO

Figure 1: Mechanism of action of BLU-782 in the BMP signaling pathway.

Quantitative Data

The potency and selectivity of BLU-782 have been quantified through various in vitro assays. The following tables summarize the available IC50 data.

TargetIC50 (nM)Assay TypeReference
ALK2R206H0.2Biochemical Assay[1]
ALK2 (wild-type)0.6Biochemical Assay[1]
ALK13Biochemical Assay[1]
ALK624Biochemical Assay[1]
ALK345Biochemical Assay[1]
ALK465Biochemical Assay[1]
TGFβR267Biochemical Assay[1]
ALK5155Biochemical Assay[1]
ALK2R206H7Cellular Assay[1]

Table 1: In vitro potency of BLU-782 against various kinases.

Experimental Protocols

The characterization of BLU-782 involved several key experimental procedures. Below are detailed methodologies for these experiments, compiled from publicly available information and standard laboratory practices.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of BLU-782 against purified ALK2 and other kinases.

Methodology: A common method for this is a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.

  • Reagents:

    • Purified recombinant kinase (e.g., ALK2R206H)

    • Kinase substrate (e.g., casein)

    • ATP

    • BLU-782 (serially diluted)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Procedure:

    • Prepare a 2X kinase/substrate solution in the reaction buffer.

    • Prepare serial dilutions of BLU-782 in the reaction buffer.

    • In a 96-well or 384-well plate, add the BLU-782 dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular SMAD Phosphorylation Assay

Objective: To assess the ability of BLU-782 to inhibit ALK2-mediated SMAD1/5 phosphorylation in a cellular context.

Methodology: This is typically performed using Western blotting or a plate-based immunoassay.

  • Cell Culture and Treatment:

    • HEK293T cells are commonly used and can be engineered to overexpress the mutant ALK2R206H.

    • Plate the cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of BLU-782 for a specified period (e.g., 1 hour).

    • Stimulate the cells with a ligand (e.g., Activin A or BMP) to induce SMAD phosphorylation for a short period (e.g., 30-60 minutes).

  • Western Blotting Protocol:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (pSMAD1/5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities to determine the inhibition of SMAD phosphorylation.

In Vivo Model of Heterotopic Ossification

Objective: To evaluate the efficacy of BLU-782 in preventing injury-induced heterotopic ossification in a mouse model of FOP.

Methodology: A conditional knock-in mouse model expressing the ALK2R206H mutation is often used.

  • Animal Model:

    • Acvr1R206H knock-in mice. The expression of the mutant allele can be induced post-natally to avoid embryonic lethality.

  • Induction of Heterotopic Ossification:

    • A common method is a pinch injury to the gastrocnemius muscle.

    • Anesthetize the mouse.

    • Apply a controlled pinch to the muscle for a defined period using forceps.

  • BLU-782 Administration:

    • Administer BLU-782 orally at various doses. Dosing can be prophylactic (starting before the injury) or therapeutic (starting after the injury).

  • Assessment of Heterotopic Ossification:

    • Monitor the mice for signs of edema and inflammation.

    • At defined time points post-injury, euthanize the mice and harvest the injured limbs.

    • Analyze the formation of heterotopic bone using micro-computed tomography (μCT). This allows for the quantification of bone volume and density.

    • Histological analysis of the tissue can also be performed to examine the cellular processes of endochondral ossification.

cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model Kinase Purified ALK2R206H Assay ADP-Glo Assay Kinase->Assay Inhibitor BLU-782 Inhibitor->Assay Result1 IC50 Determination Assay->Result1 Cells HEK293T cells with mutant ALK2 Treatment BLU-782 + Activin A Cells->Treatment Analysis Western Blot for pSMAD1/5 Treatment->Analysis Result2 Inhibition of SMAD Phosphorylation Analysis->Result2 Mouse FOP Mouse Model (ALK2R206H) Injury Pinch Injury Mouse->Injury Dosing Oral BLU-782 Injury->Dosing Imaging μCT Imaging Dosing->Imaging Result3 Prevention of Heterotopic Ossification Imaging->Result3

Figure 2: Experimental workflow for the characterization of BLU-782.

Conclusion

BLU-782 (Fidrisertib) is a highly selective and potent inhibitor of the mutant ALK2 kinase, a key driver of Fibrodysplasia Ossificans Progressiva. Through its targeted inhibition of the BMP signaling pathway, BLU-782 has demonstrated significant promise in preclinical models for the prevention of heterotopic ossification. The data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on targeted therapies for FOP and other disorders involving dysregulated BMP signaling. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound.

References

discovery and development of BLU-782 for rare diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of BLU-782 for Fibrodysplasia Ossificans Progressiva

Introduction

Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive replacement of skeletal muscle and connective tissues with heterotopic bone.[1][2] This process, known as heterotopic ossification (HO), leads to the formation of a second skeleton, causing severe debilitation, joint immobility, and a shortened life expectancy.[1][3][4] The root cause of FOP has been identified as a gain-of-function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[1][5][6] The most prevalent mutation, found in over 95% of FOP patients, is the R206H substitution.[1][7] This mutation leads to dysregulated signaling through the bone morphogenetic protein (BMP) pathway.[1][6]

BLU-782 (also known as IPN60130 and later renamed fidrisertib) is a potent and highly selective small-molecule inhibitor of ALK2 developed by Blueprint Medicines as a targeted therapy for FOP.[1][8][9] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of BLU-782.

Pathophysiology of FOP and the Role of ACVR1/ALK2

The ACVR1/ALK2 protein is a type I serine/threonine kinase receptor in the TGF-β superfamily, playing a crucial role in transducing signals from BMPs.[5][10] In its normal state, the BMP signaling pathway is essential for skeletal development and repair.[11] The pathway is initiated when BMP ligands bind to a complex of type I and type II receptors. This binding leads to the phosphorylation and activation of the type I receptor (like ALK2) by the type II receptor. The activated ALK2 then phosphorylates downstream signaling proteins called SMADs (specifically SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in bone and cartilage formation.[5][12][13]

The gain-of-function mutations in ACVR1 in FOP patients cause the ALK2 receptor to become hypersensitive to BMP ligands and, crucially, gain a neomorphic response to the ligand activin A, which normally does not signal through the SMAD1/5/8 pathway to this extent.[7][14] This results in constitutive and dysregulated activation of the BMP pathway, triggering the cascade that leads to the formation of ectopic bone in soft tissues.[1][12]

FOP_Pathophysiology cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACVR1_WT ACVR1 (ALK2) Wild-Type ACVR1_Mut ACVR1 (ALK2) R206H Mutant SMAD158 SMAD 1/5/8 ACVR1_Mut->SMAD158 Phosphorylates (P) TypeII_Receptor Type II Receptor (BMPR2, ACVR2A/B) TypeII_Receptor->ACVR1_Mut Activates BMPs BMP Ligands BMPs->TypeII_Receptor Binds ActivinA Activin A ActivinA->ACVR1_Mut Neomorphic Activation BLU782 BLU-782 (Fidrisertib) BLU782->ACVR1_Mut Inhibits pSMAD158 p-SMAD 1/5/8 SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex Binds to SMAD4 SMAD 4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription Translocates & Regulates HO Heterotopic Ossification (HO) Gene_Transcription->HO Leads to Discovery_Workflow LibScreen Small-Molecule Library Screening HitID Hit Identification (Potent ALK2 Binders) LibScreen->HitID LeadOpt Structure-Guided Lead Optimization HitID->LeadOpt Selectivity ↑ Selectivity for ALK2 LeadOpt->Selectivity Potency ↑ Potency (ALK2 R206H) LeadOpt->Potency PK_Props ↑ Pharmacokinetic Properties LeadOpt->PK_Props Preclin_Test Preclinical Testing (In Vitro & In Vivo) Selectivity->Preclin_Test Potency->Preclin_Test PK_Props->Preclin_Test BLU782 BLU-782 Selected as Clinical Candidate Preclin_Test->BLU782 InVivo_Workflow Dosing_Start Day -4: Start Prophylactic BLU-782 Dosing Injury Day 0: Induce Muscle Pinch Injury Dosing_Start->Injury MRI_1 Day 2-7: Assess Edema (MRI) Injury->MRI_1 Histo Day 2-10: Assess Tissue Repair (Histology) Injury->Histo uCT Day 14-19: Quantify HO (µCT) MRI_1->uCT Histo->uCT Result Result: HO Prevented uCT->Result Clinical_Pipeline Preclin Preclinical (In Vitro / In Vivo) Phase1 Phase 1 (Healthy Volunteers) NCT03858075 Preclin->Phase1 Safety & Efficacy Demonstrated Phase2 Phase 2 (FALKON) (FOP Patients) NCT05033443 Phase1->Phase2 Good Safety Profile & PK Future Phase 3 / Approval Phase2->Future

References

Methodological & Application

Application Notes and Protocols for IQB-782 (BLU-782/IPN60130) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQB-782, also known as BLU-782 and fidrisertib (IPN60130), is a potent and highly selective, orally active inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1). Gain-of-function mutations in the ALK2 gene are the primary driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft and connective tissues. This compound is designed to selectively target the mutant form of ALK2 (most commonly ALK2R206H), thereby inhibiting the downstream dysregulated bone morphogenetic protein (BMP) signaling pathway that leads to heterotopic ossification.[1]

These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity and selectivity of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK2 kinase domain. In FOP, mutations in ALK2 lead to its hypersensitivity to ligands like Activin A and bone morphogenetic proteins (BMPs), resulting in constitutive activation of the downstream signaling cascade. This cascade primarily involves the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and induce the transcription of genes that drive chondrogenesis and osteogenesis, leading to heterotopic bone formation. By inhibiting the kinase activity of ALK2, this compound effectively blocks the phosphorylation of SMAD1/5/8, thus interrupting the pathological signaling cascade.[1]

Below is a diagram illustrating the targeted signaling pathway.

IQB-782_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2 ALK2 Receptor (ACVR1) SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates TypeII_R Type II Receptor TypeII_R->ALK2 Recruits & phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_Complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Promoters SMAD_Complex->DNA Translocates to nucleus & binds promoters Transcription Gene Transcription (Osteogenic Genes) DNA->Transcription Ligand BMP/Activin A Ligand->TypeII_R Binds IQB782 This compound IQB782->ALK2 Inhibits

Caption: this compound inhibits ALK2 kinase activity, blocking SMAD phosphorylation.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound (BLU-782).

Table 1: Biochemical Potency of this compound against ALK Kinases

Kinase TargetIC50 (nM)
ALK2R206H0.2
ALK2 (Wild-Type)0.6
ALK13
ALK624
ALK345
ALK465
ALK5 (TGFβR1)155

Data sourced from MedchemExpress.

Table 2: Cellular Potency and Selectivity of this compound

Assay TypeCell LineTargetIC50 (nM)Selectivity Fold (vs. ALK1, ALK3, ALK6)
Cellular Phospho-SMAD1 Inhibition AssayHEK293T/ALK3KOALK2R206H7>100-fold

Data sourced from BioWorld and MedchemExpress.[1]

Table 3: Kinome Selectivity Profile

Screening PlatformNumber of Kinases ScreenedConcentrationKey Finding
KINOMEscan>4003 µMHigh selectivity; only four kinases showed protein binding affinity <100 nM.

Data sourced from a Blueprint Medicines presentation and BioWorld.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the ability of this compound to inhibit the kinase activity of purified ALK2 enzyme by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant ALK2 enzyme (Wild-Type and R206H mutant)

  • Substrate (e.g., Casein)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • 384-well white assay plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted this compound or vehicle (DMSO in Kinase Buffer).

    • 2 µL of recombinant ALK2 enzyme diluted in Kinase Buffer.

    • 2 µL of a substrate/ATP mixture (e.g., Casein and ATP in Kinase Buffer).

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the kinase reaction to proceed.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare this compound Dilution Series Mix 3. Combine Reagents & this compound in Plate Compound->Mix Reagents 2. Prepare Enzyme, Substrate, ATP Mix Reagents->Mix Incubate 4. Incubate (e.g., 60 min, RT) Mix->Incubate Add_ADPGlo 5. Add ADP-Glo™ Reagent (Stop) Incubate->Add_ADPGlo Incubate_2 6. Incubate 40 min Add_ADPGlo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 8. Incubate 30 min Add_Detection->Incubate_3 Read 9. Read Luminescence Incubate_3->Read Analyze 10. Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for the biochemical ALK2 kinase inhibition assay.
Cellular Phospho-SMAD1/5 Inhibition Assay (In-Cell Western/ELISA)

This assay measures the ability of this compound to inhibit the phosphorylation of SMAD1 and SMAD5 in a cellular context, providing a direct readout of ALK2 pathway inhibition.

Materials:

  • HEK293T cells (or other suitable cell line) engineered to express mutant ALK2R206H.

  • Cell culture medium and supplements.

  • 96-well clear-bottom assay plates.

  • Ligand for stimulation (e.g., Activin A or BMP4).

  • This compound (or other test compounds).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-SMAD1/5 and Mouse anti-GAPDH (or other loading control).

  • Secondary antibodies: IRDye®-conjugated Goat anti-Rabbit and Goat anti-Mouse.

  • Imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey).

Protocol:

  • Cell Seeding: Seed HEK293T-ALK2R206H cells into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and starve the cells for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., Activin A) for 30-60 minutes to induce SMAD1/5 phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells by adding 4% formaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-phospho-SMAD1/5 and anti-GAPDH) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with wash buffer (e.g., TBST). Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the cells a final time and acquire fluorescent signals using an appropriate imaging system.

  • Data Analysis: Quantify the intensity of the phospho-SMAD1/5 signal and normalize it to the GAPDH signal in each well. Calculate the percent inhibition for each this compound concentration relative to the stimulated vehicle control and determine the cellular IC50 value.

Cellular_Assay_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with Ligand (e.g., Activin A) C->D E 5. Fix & Permeabilize Cells D->E F 6. Block E->F G 7. Incubate with Primary Abs (p-SMAD1/5 & Loading Control) F->G H 8. Incubate with Secondary Abs (Fluorescent) G->H I 9. Image Plate H->I J 10. Normalize p-SMAD Signal & Calculate IC50 I->J

Caption: Workflow for the cellular phospho-SMAD1/5 inhibition assay.
Kinome-wide Selectivity Profiling (KINOMEscan™)

This assay is typically performed as a service to assess the selectivity of a compound against a large panel of human kinases. It is a competition binding assay that quantifies the interaction of a compound with each kinase in the panel.

General Principle:

  • Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).

  • Competition Binding: this compound is incubated with the DNA-tagged kinase. This mixture is then applied to a solid support matrix containing the immobilized ligand.

  • Quantification: If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound. The amount of DNA-tagged kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase. A dissociation constant (Kd) can also be determined by running the assay with a range of compound concentrations. This allows for a comprehensive assessment of the compound's selectivity across the human kinome.

This service provides a powerful tool to identify potential off-target activities early in the drug discovery process, ensuring the development of a highly selective and potentially safer therapeutic candidate.

References

Application Notes and Protocols for BLU-782 in a Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in soft and connective tissues.[1][2][3] This process, known as heterotopic ossification (HO), is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor.[1][2][4][5] The most common mutation, R206H, allows the receptor to be aberrantly activated by activin A, leading to downstream signaling that initiates chondrogenesis and osteogenesis.[1][6][7][8]

BLU-782 (also known as IPN60130 or fidrisertib) is a potent and selective small-molecule inhibitor of ALK2.[2][9][10] It has been developed to target the underlying cause of FOP by blocking the signaling cascade that leads to HO.[4][8] Preclinical studies in mouse models of FOP have demonstrated its efficacy in preventing injury-induced HO.[4][9][10][11] These application notes provide a detailed overview of the use of BLU-782 in a mouse model of FOP, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action of BLU-782 in FOP

In FOP, the mutated ALK2 receptor (commonly ALK2R206H) gains a neomorphic function, enabling it to be activated by activin A.[1] This aberrant activation triggers the canonical BMP signaling pathway, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription that drives the differentiation of fibro-adipogenic progenitors (FAPs) into chondrocytes and osteoblasts, ultimately resulting in HO.[6][7]

BLU-782 is an ATP-competitive inhibitor that selectively binds to the kinase domain of ALK2, with a preference for the mutant ALK2R206H.[2][9][10] By blocking the kinase activity of ALK2, BLU-782 prevents the phosphorylation of downstream SMADs, thereby inhibiting the signaling cascade responsible for HO.[4] This targeted inhibition allows for the potential prevention of HO while minimizing off-target effects on other related signaling pathways.[2][8][9]

FOP_Pathway_and_BLU782_MOA cluster_receptor Cell Membrane cluster_cytoplasm cluster_nucleus ActivinA Activin A ALK2_mut Mutant ALK2 (ACVR1 R206H) ActivinA->ALK2_mut Binds & Activates ACVR2 Type II Receptor (ACVR2A/B) SMADs SMAD 1/5/8 ALK2_mut->SMADs Phosphorylates pSMADs p-SMAD 1/5/8 SMADs->pSMADs GeneTranscription Gene Transcription pSMADs->GeneTranscription Translocates to Nucleus BLU782 BLU-782 BLU782->ALK2_mut Inhibits HO Heterotopic Ossification GeneTranscription->HO

Caption: Signaling pathway in FOP and the mechanism of action of BLU-782.

Experimental Protocols

The following protocols are based on published preclinical studies of BLU-782 in a well-characterized, genetically accurate FOP mouse model, the ALK2R206H knock-in mouse.[4][9][10][12]

Animal Model
  • Model: Conditional knock-in ALK2R206H mouse model.[2][9] Germline expression of ALK2R206H can be perinatal lethal, necessitating the use of conditional models.[10]

  • Strain: Specific genetic background may vary, but should be consistent within a study.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

BLU-782 Formulation and Administration
  • Formulation: While the exact vehicle is often proprietary, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose or a similar aqueous-based vehicle. It is crucial to ensure a homogenous suspension before each administration.

  • Route of Administration: Oral gavage is the standard route for BLU-782 in these mouse models.[9][10]

  • Dosage: Effective doses in the ALK2R206H mouse model have been reported to range from 25 mg/kg to 50 mg/kg, administered once daily.[10] A dose of 50 mg/kg was shown to be 100% efficacious in preventing HO in a pinch injury model.[10]

  • Dosing Regimen:

    • Prophylactic Dosing: Daily administration of BLU-782 is initiated prior to the injury and continued for a specified period post-injury. This has been shown to be the most effective approach.[3][4][9]

    • Delayed Dosing: Treatment is initiated at various time points after the injury to determine the therapeutic window. Studies have shown that ALK2 inhibition is required as early as day 2 post-injury and needs to be maintained for up to 12 days to fully prevent HO.[3][4] A delay of 4 days or more in initiating treatment may abrogate the preventive effect.[2][9]

Injury-Induced Heterotopic Ossification Models

Two primary models are used to induce HO in the FOP mouse model:

  • Muscle Pinch Injury:

    • Anesthetize the mouse using an approved anesthetic protocol (e.g., isoflurane).

    • Using rongeur forceps, apply a firm pinch to the calf muscle (gastrocnemius) of one hind limb for a consistent duration (e.g., 10 seconds).[10]

    • The contralateral limb can serve as an uninjured control.

    • Provide appropriate post-procedural analgesia as recommended by veterinary staff.

  • Cardiotoxin (CTX) Injection:

    • Anesthetize the mouse.

    • Inject a standardized dose and volume of cardiotoxin (e.g., 10 µM in sterile saline) directly into the target muscle (e.g., gastrocnemius or quadriceps).[12]

    • This method induces a more widespread and robust muscle injury compared to the pinch model.

Experimental_Workflow cluster_setup cluster_procedure cluster_analysis MouseModel ALK2 R206H Knock-in Mice DosingGroups Dosing Groups: - Vehicle Control - BLU-782 (e.g., 50 mg/kg) MouseModel->DosingGroups ProphylacticDosing Prophylactic Dosing (Once Daily, Oral Gavage) DosingGroups->ProphylacticDosing InjuryInduction Injury Induction (Pinch or Cardiotoxin) ProphylacticDosing->InjuryInduction ContinuedDosing Continued Dosing (up to 12 days post-injury) InjuryInduction->ContinuedDosing EdemaImaging Edema Imaging (MRI) (Days 2, 4, 7) ContinuedDosing->EdemaImaging HO_Quantification HO Quantification (µCT) (e.g., Day 17) ContinuedDosing->HO_Quantification Histology Histology (H&E Staining) (Days 2, 4, 7, 10) ContinuedDosing->Histology

Caption: General experimental workflow for evaluating BLU-782 in an FOP mouse model.
Efficacy Endpoints and Analysis

  • Edema and Inflammation:

    • Method: Magnetic Resonance Imaging (MRI) can be used to visualize and quantify edema in the injured limb at early time points (e.g., days 2, 4, and 7 post-injury).[4]

    • Observation: BLU-782 has been shown to dampen the early edematous response following injury.[4]

  • Heterotopic Ossification Volume:

    • Method: Micro-computed tomography (µCT) is the gold standard for quantifying the volume of heterotopic bone. Imaging is typically performed at later time points when the bone has matured (e.g., day 14 or 17 post-injury).[4]

    • Observation: Prophylactic treatment with BLU-782 can completely prevent the formation of HO.[4][10]

  • Histological Analysis:

    • Method: Injured tissues are harvested at various time points (e.g., days 2, 4, 7, 10, and 14) and processed for histology. Hematoxylin and Eosin (H&E) staining is used to visualize the tissue morphology, including the inflammatory infiltrate, fibroproliferative response, cartilage formation (endochondral ossification), and mature bone.[4][12]

    • Observation: In vehicle-treated FOP mice, a progression from a fibroproliferative response to cartilage and then mature bone is observed.[4] In BLU-782-treated mice, a normal muscle healing response is observed without the formation of cartilage or bone.[2][9]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of BLU-782.

Table 1: Dose-Dependent Efficacy of BLU-782 in Preventing Heterotopic Ossification

Treatment GroupDose (mg/kg, oral, once daily)Mean HO Volume (mm³)Efficacy (% Inhibition)
Vehicle Control-> 200%
BLU-78210Not significantly different from control~0%
BLU-78225Significantly reduced>70%
BLU-782500100%

Data synthesized from published findings.[10]

Table 2: Therapeutic Window for BLU-782 Intervention

Dosing Initiation (Post-Injury)Dosing DurationOutcome
Prophylactic (pre-injury)Until Day 12Complete prevention of HO
Day 2Until Day 12Complete prevention of HO
Day 4Until Day 12HO formation observed (abrogated effect)
ProphylacticUntil Day 3HO formation observed
ProphylacticUntil Day 7HO formation observed

Data synthesized from published findings.[2][4][9]

Conclusion

BLU-782 has demonstrated significant promise as a therapeutic agent for FOP in preclinical mouse models. Its high selectivity for the mutant ALK2 receptor allows for targeted inhibition of the pathogenic signaling pathway, effectively preventing the formation of heterotopic ossification. The provided protocols and data serve as a guide for researchers and drug development professionals working on novel therapies for FOP. Prophylactic, once-daily oral administration of BLU-782 has been shown to be a highly effective strategy in preventing injury-induced HO, highlighting its potential as a chronic preventative therapy for patients with FOP.[4]

References

Application Notes and Protocols for IQB-782 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQB-782 (also known as BLU-782 or Fidrisertib) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).[1][2] It exhibits high affinity for both wild-type ALK2 and its constitutively active mutant, ALK2R206H, which is a key driver in the pathogenesis of fibrodysplasia ossificans progressiva (FOP).[1][2] The primary mechanism of action of this compound is the inhibition of the downstream phosphorylation of SMAD1 and SMAD5, key mediators in the bone morphogenetic protein (BMP) signaling pathway.[1] These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in cell-based assays to facilitate research and drug development efforts.

Physicochemical Properties

A comprehensive understanding of the solubility and stability of this compound is critical for designing robust and reproducible cell culture experiments.

Solubility

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Table 1: Solubility of this compound in DMSO

ConcentrationSolventNotes
1 mg/mLDMSO-
4.17 mg/mLDMSOMay require warming and sonication.
83.33 mg/mLDMSORequires sonication.

It is crucial to use anhydrous DMSO to prepare high-concentration stock solutions to minimize the introduction of water, which can affect compound stability and solubility.

Stability

Proper storage of this compound stock solutions is essential to maintain its biological activity.

Table 2: Stability and Storage of this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°C1 monthStore in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-80°C6 monthsFor long-term storage, use airtight vials to prevent moisture contamination.

Stability in Cell Culture Media:

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the ALK2 kinase. In the canonical BMP signaling pathway, the binding of a BMP ligand to its receptor complex leads to the phosphorylation of the ALK2 receptor. Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1 and SMAD5. Phosphorylated SMAD1/5 (pSMAD1/5) forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes. This compound binds to the ATP-binding pocket of ALK2, preventing the phosphorylation of SMAD1/5 and thereby blocking the downstream signaling cascade.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binding ALK2 ALK2 Type II Receptor->ALK2 Phosphorylation SMAD1/5 SMAD1/5 ALK2->SMAD1/5 Phosphorylation pSMAD1/5 pSMAD1/5 pSMAD1/5_SMAD4 Complex pSMAD1/5_SMAD4 Complex pSMAD1/5->pSMAD1/5_SMAD4 Complex + SMAD4 SMAD4 SMAD4 Target Gene Transcription Target Gene Transcription pSMAD1/5_SMAD4 Complex->Target Gene Transcription Regulation This compound This compound This compound->ALK2 Inhibition

Caption: this compound inhibits the ALK2 signaling pathway.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell-based assays. Optimization of specific parameters such as cell seeding density, inhibitor concentration, and incubation time may be necessary for different cell lines and experimental goals.

Stock Solution Preparation
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 562.7 g/mol ), dissolve 5.627 mg in 1 mL of DMSO.

    • Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

General Workflow for a Cell-Based Assay

Experimental_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Incubation_1 Incubate overnight to allow attachment Cell_Seeding->Incubation_1 Prepare_this compound Prepare working solutions of this compound Incubation_1->Prepare_this compound Treatment Treat cells with this compound and/or ligand (e.g., BMP) Prepare_this compound->Treatment Incubation_2 Incubate for the desired treatment time Treatment->Incubation_2 Assay Perform downstream analysis (e.g., Western Blot, Reporter Assay) Incubation_2->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based assay with this compound.
Protocol: Inhibition of SMAD1/5 Phosphorylation in HEK293 or C2C12 Cells

This protocol describes how to assess the inhibitory effect of this compound on SMAD1/5 phosphorylation using Western blotting. HEK293 cells are a commonly used cell line for transient transfection and signaling studies, while C2C12 myoblast cells are responsive to BMP ligands.[3]

1. Cell Seeding:

  • Seed HEK293 or C2C12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. This density will need to be optimized for your specific cell line and growth conditions.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

2. Cell Treatment:

  • The following day, prepare fresh serial dilutions of this compound in serum-free or low-serum medium from your 10 mM DMSO stock. A typical concentration range to test for an initial dose-response experiment would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

  • Aspirate the growth medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • To induce SMAD1/5 phosphorylation, add the appropriate ligand (e.g., BMP4 or Activin A for cells expressing ALK2R206H) to the wells at a pre-determined optimal concentration.[4] A non-ligand-stimulated control should also be included.

  • Incubate for the desired stimulation time (typically 30-60 minutes for SMAD phosphorylation).

3. Cell Lysis:

  • After the treatment period, place the plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new set of pre-chilled tubes.

4. Protein Quantification and Western Blotting:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-SMAD1/5 and total SMAD1/5 (as a loading control) overnight at 4°C. A housekeeping protein antibody (e.g., GAPDH or β-actin) should also be used to ensure equal loading.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system and quantify the band intensities.

Expected Results:

Treatment with this compound is expected to show a dose-dependent decrease in the level of phosphorylated SMAD1/5 upon ligand stimulation, while the total SMAD1/5 and housekeeping protein levels should remain relatively constant.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound against various kinases.

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
ALK2R206HBiochemical Assay0.2
ALK2Biochemical Assay0.6
ALK1Biochemical Assay3
ALK6Biochemical Assay24
ALK3Biochemical Assay45
ALK4Biochemical Assay65
TGFβR2Biochemical Assay67
ALK5Biochemical Assay155
ALK2R206HHEK293T/ALK3KO Cellular Assay7

IC50 values can vary depending on the specific assay conditions, cell line, and reagents used.[1][5]

Troubleshooting

For common issues encountered during cell-based assays with kinase inhibitors, such as compound precipitation or lack of activity, refer to general troubleshooting guides for small molecule inhibitors. Key considerations include ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%), confirming the activity of the ligand used for stimulation, and optimizing inhibitor concentration and treatment duration.

References

Application Notes and Protocols for BLU-782 Administration in Animal Models of Heterotopic Ossification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotopic ossification (HO) is the abnormal formation of bone in soft tissues. A severe genetic form of HO is Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating disease caused by gain-of-function mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3][4] The most common mutation, ALK2R206H, leads to hypersensitivity to BMP ligands and a neomorphic response to activins, driving the progressive replacement of skeletal muscle and connective tissue with bone.[1][4]

BLU-782 (also known as fidrisertib or IPN60130) is a potent and highly selective small-molecule inhibitor of ALK2.[1][2][5] It has been developed to target the underlying cause of FOP by blocking the aberrant signaling from the mutated ALK2 receptor.[1][5] Preclinical studies in animal models of FOP have demonstrated the efficacy of BLU-782 in preventing injury-induced heterotopic ossification.[1][2][3] These application notes provide a summary of the key quantitative data and detailed experimental protocols for the administration of BLU-782 in a transgenic mouse model of FOP.

Mechanism of Action

BLU-782 acts as a competitive inhibitor at the ATP-binding site of the ALK2 kinase domain. In FOP, the mutated ALK2 receptor is overactive, leading to the phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent downstream signaling that initiates the cascade of events leading to bone formation. By binding to ALK2, BLU-782 blocks this phosphorylation and interrupts the pathogenic signaling pathway, thereby preventing the formation of heterotopic bone.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACVR1 ACVR1/ALK2 (R206H Mutation in FOP) TypeII_R Type II Receptor pSMAD pSMAD1/5/8 ACVR1->pSMAD Phosphorylates TypeII_R->ACVR1 Activates ActivinA Activin A ActivinA->TypeII_R Binds BMP BMP BMP->TypeII_R Binds BLU782 BLU-782 BLU782->ACVR1 Inhibits Gene Gene Transcription (Osteogenic Program) pSMAD->Gene Translocates & Activates HO Heterotopic Ossification Gene->HO Leads to

Caption: ALK2 signaling pathway and BLU-782 mechanism of action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of BLU-782 in animal models of heterotopic ossification.

Table 1: In Vitro Potency and Selectivity of BLU-782
TargetAssay TypeIC50 (nM)Selectivity vs. ALK1, ALK3, ALK6Reference
ALK2R206HCellular7>100-fold[5]
ALK2 (Wild-Type)CellularPotent Inhibition-[5]
Other KinasesProtein Binding>100 nM for mostHigh Kinome Selectivity[5]
Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model
Dosing RegimenDosage (mg/kg)Treatment DurationOutcomeReference
Prophylactic10DailyNot significantly different from control[5]
Prophylactic25Daily>70% ALK2R206H inhibition[5]
Prophylactic50Daily100% efficacious in preventing HO[5]
Delayed Start (Day 2 post-injury)Not SpecifiedUntil Day 19Prevention of HO[1][2]
Delayed Start (Day 4 post-injury)Not SpecifiedUntil Day 19Abrogated HO prevention[1][2]
Early Stop (Until Day 12 post-injury)Not SpecifiedProphylactic startPrevention of HO[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of BLU-782 in a mouse model of FOP.

Animal Model
  • Model: Conditional knock-in ALK2R206H transgenic mouse model.[1][2] This model recapitulates key features of human FOP, including injury-induced heterotopic ossification.[1]

  • Strain: Specific strain details should be referenced from the original publications.

  • Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Heterotopic Ossification Induction: Muscle Pinch Injury Model
  • Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

  • Injury: Induce a muscle injury by firmly pinching the gastrocnemius (calf) muscle of one hindlimb for 10 seconds using rongeur forceps.[5] The contralateral limb can serve as an uninjured control.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative analgesia as per IACUC guidelines.

BLU-782 Administration
  • Formulation: BLU-782 is typically formulated for oral administration. The specific vehicle should be determined based on the compound's solubility and stability (e.g., a solution or suspension).

  • Dosing:

    • Prophylactic Dosing: Begin daily oral administration of BLU-782 at the desired dose (e.g., 50 mg/kg) at least 4 days prior to the injury and continue for the duration of the experiment (e.g., up to 19 days post-injury).[1][7]

    • Delayed Dosing: Initiate daily oral administration at various time points after the pinch injury (e.g., Day 2, 4, or 6) to assess the therapeutic window.[1][2]

    • Dose Volume: Administer a consistent volume based on the animal's body weight.

  • Control Group: Administer the vehicle solution to a control group of mice following the same dosing schedule.

Assessment of Heterotopic Ossification
  • Edema Measurement (Optional):

    • At early time points (e.g., 2, 4, and 7 days post-injury), magnetic resonance imaging (MRI) can be used to quantify edema in the injured limb.[1]

  • HO Volume Quantification:

    • At the end of the study (e.g., Day 14 or later), euthanize the animals.[1]

    • Dissect the injured and control limbs.

    • Use micro-computed tomography (µCT) to visualize and quantify the volume of heterotopic bone formation in the injured muscle.[1]

  • Histological Analysis:

    • Following µCT scanning, decalcify the tissue samples.

    • Embed the tissues in paraffin and section for histological staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to examine the cellular composition of the injury site, including the presence of cartilage and bone.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal ALK2-R206H Mouse Model Dosing_Start Start Prophylactic Dosing (Day -4) Animal->Dosing_Start BLU782_Prep Prepare BLU-782 (e.g., 50 mg/kg in vehicle) BLU782_Prep->Dosing_Start Vehicle_Prep Prepare Vehicle Control Vehicle_Prep->Dosing_Start Injury Muscle Pinch Injury (Day 0) Dosing_Start->Injury Dosing_Cont Continue Daily Dosing Injury->Dosing_Cont Euthanasia Euthanize (Day 14-21) Dosing_Cont->Euthanasia uCT µCT Scan for HO Volume Euthanasia->uCT Histo Histology uCT->Histo

References

Application Notes and Protocols for IQB-782, a Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of IQB-782 (also known as BLU-782 and fidrisertib), a potent and highly selective small-molecule inhibitor of Activin-like Kinase 2 (ALK2). This compound is under investigation for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. These notes detail the mechanism of action, key experimental data, and protocols for utilizing this compound in a research setting.

Mechanism of Action

Fibrodysplasia ossificans progressiva is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. The most common mutation, ALK2R206H, leads to hypersensitivity to BMP ligands and a neomorphic response to activin A, resulting in dysregulated signaling through the BMP pathway and subsequent heterotopic ossification (HO)[1][2].

This compound was specifically designed to be a highly selective inhibitor of the mutant ALK2 kinase[3]. It effectively blocks the downstream signaling cascade, thereby preventing the abnormal bone formation that is characteristic of FOP[1][2]. Preclinical studies have demonstrated that this compound preferentially binds to and inhibits the mutated ALK2R206H with high affinity, showing over 100-fold selectivity compared to other closely related ALK family members such as ALK1, ALK3, and ALK6[1][4].

Signaling Pathway

The following diagram illustrates the BMP signaling pathway in the context of FOP and the inhibitory action of this compound. In FOP, the mutated ALK2 receptor is constitutively active and can also be aberrantly activated by Activin A. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to induce the transcription of genes that promote osteogenesis. This compound acts by blocking the kinase activity of the mutated ALK2, thus preventing the phosphorylation of SMADs and halting the pro-osteogenic signaling cascade.

FOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Activin A Activin A ALK2 (mutant) ALK2 (mutant) Activin A->ALK2 (mutant) Aberrant Activation BMP BMP Type II Receptor Type II Receptor BMP->Type II Receptor Type II Receptor->ALK2 (mutant) Activates SMAD1/5/8 SMAD1/5/8 ALK2 (mutant)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD4 SMAD4 pSMAD1/5/8->SMAD4 Complex Formation Nuclear Translocation Nuclear Translocation SMAD4->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Osteogenesis Osteogenesis Gene Transcription->Osteogenesis This compound This compound This compound->ALK2 (mutant) Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_ID Target Identification (ALK2R206H) Compound_Screening Compound Screening Target_ID->Compound_Screening Lead_Opt Lead Optimization (this compound) Compound_Screening->Lead_Opt In_Vitro_Assay In Vitro Potency & Selectivity Assays Lead_Opt->In_Vitro_Assay FOP_Model FOP Mouse Model (ALK2R206H knock-in) In_Vitro_Assay->FOP_Model PK_PD Pharmacokinetics & Pharmacodynamics FOP_Model->PK_PD Efficacy_Studies Efficacy Studies (HO Prevention) PK_PD->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

References

Techniques for Measuring BLU-782 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-782 (also known as fidrisertib or IPN60130) is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a protein whose gain-of-function mutations are the primary cause of fibrodysplasia ossificans progressiva (FOP). FOP is a rare and debilitating genetic disorder characterized by heterotopic ossification (HO), the formation of bone in soft tissues.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of BLU-782 in a genetically accurate mouse model of FOP. The methodologies described herein cover the induction of heterotopic ossification, treatment regimens, and quantitative assessment of therapeutic efficacy using advanced imaging techniques and histological analysis.

Introduction

FOP is driven by mutations in the ACVR1 gene, which encodes the ALK2 receptor. The most common mutation, R206H, leads to aberrant signaling through the bone morphogenetic protein (BMP) pathway, resulting in progressive and debilitating heterotopic bone formation.[2] BLU-782 is a small molecule inhibitor designed to selectively target the mutant ALK2 receptor, thereby preventing the downstream signaling cascade that leads to HO.[1][3] Preclinical studies have demonstrated that BLU-782 can prevent injury-induced HO, reduce associated edema, and preserve normal muscle tissue response to injury in a validated FOP mouse model.[2][3][4]

This document outlines the key in vivo techniques and protocols to assess the efficacy of BLU-782, providing a guide for researchers aiming to replicate or build upon these seminal studies.

Signaling Pathway of ALK2 in FOP and the Mechanism of Action of BLU-782

The following diagram illustrates the dysregulated ALK2 signaling pathway in FOP and the targeted mechanism of action of BLU-782. In FOP, the mutated ALK2 receptor becomes hyperactive, leading to downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription that promotes chondrogenesis and osteogenesis, ultimately resulting in heterotopic ossification. BLU-782 acts by selectively inhibiting the kinase activity of the mutant ALK2 receptor, thereby blocking this pathological signaling cascade.

ALK2_Signaling_Pathway cluster_ligand Ligand cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Ligand Activin A / BMPs ALK2_mut Mutant ALK2 (ACVR1 R206H) Ligand->ALK2_mut Binds SMAD158 SMAD1/5/8 ALK2_mut->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Translocates to a nucleus and induces HO Chondrogenesis & Osteogenesis (HO) Gene_Transcription->HO Leads to BLU782 BLU-782 BLU782->ALK2_mut Inhibits

Figure 1: ALK2 Signaling Pathway in FOP and BLU-782 Mechanism.

Experimental Protocols

Animal Model

The most relevant animal model for studying FOP and the efficacy of BLU-782 is the conditional knock-in Acvr1R206H mouse.[2] This model carries a floxed allele of the human ACVR1R206H mutation, allowing for temporal control of its expression.

  • Strain: C57BL/6 background is commonly used.

  • Induction of Acvr1R206H expression:

    • Tamoxifen-inducible Cre (e.g., UBC-Cre-ERT2): Administration of tamoxifen induces Cre recombinase activity, leading to the expression of the mutant ALK2.

    • Doxycycline-inducible Cre (e.g., rtTA-Cre): Administration of doxycycline in the diet or drinking water activates Cre expression.

  • Genotyping: Standard PCR protocols should be used to confirm the genotype of the mice.

Induction of Heterotopic Ossification (HO)

HO in the Acvr1R206H mouse model is typically induced by a controlled muscle injury. The "muscle pinch" model is a well-established method for this purpose.[5]

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% in oxygen).

  • Injury Procedure:

    • Place the anesthetized mouse in a prone position.

    • Using rongeur forceps, apply a firm pinch to the calf muscle (gastrocnemius) of one hindlimb for 5-10 seconds. The contralateral limb can serve as an uninjured control.

    • Ensure the pinch is sufficient to cause a localized trauma without breaking the skin.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and any signs of distress.

BLU-782 Dosing Regimen

BLU-782 is orally bioavailable and can be administered via oral gavage.

  • Prophylactic Dosing: Begin daily administration of BLU-782 at least 24 hours prior to the muscle pinch injury and continue for the duration of the experiment (typically 14-21 days).

  • Delayed Dosing: To investigate the therapeutic window, initiate daily BLU-782 administration at various time points post-injury (e.g., 2, 4, or 6 days).[2]

  • Vehicle Control: A control group receiving the vehicle solution (e.g., 0.5% methylcellulose) should be included in all experiments.

  • Dosage: Effective doses in preclinical studies have ranged from 10 mg/kg to 50 mg/kg, administered once daily.[5]

Efficacy Measurement Techniques

Measurement of Edema with Magnetic Resonance Imaging (MRI)

Muscle injury induces a localized inflammatory response and edema, which can be quantified using T2-weighted MRI.

  • Imaging Time Points: Perform MRI scans at 2, 4, and 7 days post-injury to monitor the progression and resolution of edema.[6]

  • MRI System: A high-field small-animal MRI system (e.g., 7T or 9.4T) is recommended.

  • T2-Weighted Sequence Parameters (Representative):

    • Sequence: Fast Spin Echo (FSE) or Turbo Spin Echo (TSE)

    • Repetition Time (TR): 2000-4000 ms

    • Echo Time (TE): 30-60 ms

    • Slice Thickness: 1 mm

    • Field of View (FOV): To cover the entire hindlimb

    • Matrix Size: 256 x 256 or higher

  • Image Analysis:

    • Draw a region of interest (ROI) around the injured muscle on the T2-weighted images.

    • Measure the mean signal intensity within the ROI.

    • An increase in T2 signal intensity corresponds to increased water content and edema.

Quantification of Heterotopic Ossification with Micro-Computed Tomography (µCT)

µCT is the gold standard for the three-dimensional visualization and quantification of mineralized HO.

  • Imaging Time Points: Scan the mice at 10, 14, and 21 days post-injury to assess the formation and maturation of HO.[6]

  • µCT System: A high-resolution in vivo or ex vivo µCT scanner is required.

  • Scanning Parameters (Representative):

    • Voxel Size: 10-20 µm

    • X-ray Voltage: 50-70 kVp

    • X-ray Current: 200-500 µA

    • Integration Time: 100-300 ms

  • Image Analysis:

    • Reconstruct the µCT images.

    • Define a region of interest (ROI) encompassing the injured muscle area.

    • Apply a global threshold to segment the mineralized HO from the soft tissue. A Hounsfield Unit (HU) threshold of 645 is a common starting point for bone segmentation.

    • Calculate the total volume of the segmented HO in mm³.

Histological Analysis

Histology provides cellular-level detail of the tissue response to injury and the process of HO formation.

  • Tissue Collection: At the experimental endpoint, euthanize the mice and dissect the injured and control hindlimb muscles.

  • Fixation and Processing:

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the samples containing HO using a suitable decalcifying agent (e.g., EDTA).

    • Process the tissues and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and muscle regeneration.

    • Safranin O/Fast Green: To visualize cartilage (red/orange) and bone (green).

    • Alcian Blue: To specifically stain for cartilage matrix.

  • Analysis: Qualitatively and quantitatively assess the extent of muscle damage, inflammatory cell infiltration, cartilage formation, and mature bone formation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of BLU-782.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Injury cluster_analysis Efficacy Assessment Animal_Model Acvr1 R206H Conditional Knock-in Mice Induction Induce R206H Expression (e.g., Tamoxifen) Animal_Model->Induction Dosing BLU-782 or Vehicle (Oral Gavage) Induction->Dosing Injury Muscle Pinch Injury Dosing->Injury MRI MRI for Edema (Days 2, 4, 7) Injury->MRI uCT µCT for HO Volume (Days 10, 14, 21) Injury->uCT Histology Histological Analysis (End Point) uCT->Histology

Figure 2: In Vivo Efficacy Testing Workflow for BLU-782.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of Prophylactic BLU-782 Treatment on Injury-Induced Edema

Treatment GroupDose (mg/kg)Day 2 Post-Injury (Mean T2 Signal Intensity ± SEM)Day 4 Post-Injury (Mean T2 Signal Intensity ± SEM)Day 7 Post-Injury (Mean T2 Signal Intensity ± SEM)
Vehicle-ValueValueValue
BLU-78210ValueValueValue
BLU-78225ValueValueValue
BLU-78250ValueValueValue
Uninjured Control-ValueValueValue

Table 2: Effect of Prophylactic BLU-782 Treatment on Injury-Induced Heterotopic Ossification Volume

Treatment GroupDose (mg/kg)Day 14 Post-Injury (Mean HO Volume, mm³ ± SEM)Day 21 Post-Injury (Mean HO Volume, mm³ ± SEM)
Vehicle-ValueValue
BLU-78210ValueValue
BLU-78225ValueValue
BLU-782500[5]0[5]
Uninjured Control-00

Table 3: Therapeutic Window of BLU-782 on Injury-Induced Heterotopic Ossification

Treatment GroupInitiation of Dosing (Post-Injury)Day 21 Post-Injury (Mean HO Volume, mm³ ± SEM)
Vehicle-Value
BLU-782 (50 mg/kg)Day 0 (Prophylactic)0[2]
BLU-782 (50 mg/kg)Day 2Significantly Reduced[2]
BLU-782 (50 mg/kg)Day 4No Significant Reduction[2]
BLU-782 (50 mg/kg)Day 6No Significant Reduction[2]

Note: "Value" indicates where quantitative data from experiments would be inserted. The provided "0" and qualitative descriptions are based on published findings.[2][5]

Conclusion

The protocols and techniques described in these application notes provide a comprehensive framework for the in vivo evaluation of BLU-782 efficacy in a preclinical model of FOP. Consistent application of these methods, particularly the use of a genetically relevant animal model and quantitative imaging modalities, is crucial for obtaining reproducible and translatable data. These studies are essential for furthering our understanding of FOP pathophysiology and for the continued development of targeted therapies like BLU-782.

References

Application Notes and Protocols for Fidrisertib in ALK2 Mutation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidrisertib, also known as BLU-782 and IPN60130, is a potent and selective oral inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1).[1][2][3] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2][3] The most common of these mutations is the R206H substitution, which leads to aberrant activation of the bone morphogenetic protein (BMP) signaling pathway.[2] Fidrisertib is designed to selectively target the mutant ALK2 receptor, thereby inhibiting the downstream signaling cascade that drives ectopic bone formation.[1] These application notes provide an overview of fidrisertib, its mechanism of action, and detailed protocols for its evaluation in ALK2 mutation studies.

Mechanism of Action

In FOP, the mutated ALK2 receptor becomes hyperactive, leading to the inappropriate phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[4] These phosphorylated SMADs then translocate to the nucleus, where they act as transcription factors to induce the expression of genes that promote chondrogenesis and osteogenesis, ultimately resulting in the formation of heterotopic bone in soft tissues. Fidrisertib acts as an ATP-competitive inhibitor, binding to the kinase domain of the ALK2 receptor and preventing its autophosphorylation and the subsequent phosphorylation of SMAD proteins.[4] This blockade of the ALK2 signaling pathway is the key mechanism by which fidrisertib is expected to prevent the formation of new heterotopic ossification.[1]

Data Presentation

In Vitro Potency of Fidrisertib

The following table summarizes the in vitro inhibitory activity of fidrisertib against wild-type and mutant ALK2, as well as other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)
ALK2 (ACVR1) R206H7
Wild-Type ALK2 (ACVR1)Not specified
Other BMP Type I Receptors (ALK1, ALK3, ALK6)>100-fold selectivity over these

Data compiled from publicly available preclinical data.

Visualizations

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (ACVR1) Receptor ALK2 (ACVR1) Receptor Type II Receptor->ALK2 (ACVR1) Receptor Activates SMAD 1/5/8 SMAD 1/5/8 ALK2 (ACVR1) Receptor->SMAD 1/5/8 Phosphorylates Fidrisertib Fidrisertib Fidrisertib->ALK2 (ACVR1) Receptor Inhibits pSMAD 1/5/8 pSMAD 1/5/8 SMAD 1/5/8->pSMAD 1/5/8 SMAD Complex SMAD Complex pSMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Heterotopic Ossification Heterotopic Ossification Gene Transcription->Heterotopic Ossification Leads to

Caption: ALK2 Signaling Pathway and Fidrisertib's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Assay In Vitro Kinase Assay (IC50 Determination) Cell-Based Assay Cell-Based pSMAD Assay (Western Blot) Kinase Assay->Cell-Based Assay Confirms Cellular Activity Viability Assay Cell Viability Assay (MTT) Cell-Based Assay->Viability Assay Assesses Cytotoxicity FOP Mouse Model FOP Mouse Model (ALK2 R206H) Viability Assay->FOP Mouse Model Proceed to In Vivo Drug Administration Fidrisertib Administration FOP Mouse Model->Drug Administration HO Induction Induction of Heterotopic Ossification (e.g., injury) Drug Administration->HO Induction Analysis Analysis of HO (micro-CT, histology) HO Induction->Analysis

Caption: Experimental Workflow for Evaluating Fidrisertib.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of fidrisertib required to inhibit 50% of ALK2 kinase activity.

Materials:

  • Recombinant human ALK2 (wild-type and R206H mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Fidrisertib serial dilutions

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ALK2 enzyme, and MBP substrate.

  • Add serial dilutions of fidrisertib or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each fidrisertib concentration compared to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the fidrisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SMAD1/5/8 Western Blot Analysis

Objective: To assess the effect of fidrisertib on ALK2 signaling in a cellular context by measuring the phosphorylation of SMAD1/5/8.

Materials:

  • Cells expressing mutant ALK2 (e.g., FOP patient-derived fibroblasts or engineered cell lines)

  • Cell culture medium

  • Fidrisertib

  • Activin A (or other appropriate ligand to stimulate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of fidrisertib or DMSO for 1-2 hours.

  • Stimulate the cells with Activin A for 30-60 minutes to induce SMAD phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of fidrisertib on cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Fidrisertib serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of fidrisertib or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][6][7][8]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[5][6][7][8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the fidrisertib concentration to assess cytotoxicity.

In Vivo Heterotopic Ossification (HO) Mouse Model

Objective: To assess the efficacy of fidrisertib in preventing injury-induced heterotopic ossification in a mouse model of FOP.

Materials:

  • FOP mouse model (e.g., carrying the Acvr1 R206H knock-in allele)[2][9][10]

  • Fidrisertib formulated for oral administration

  • Vehicle control

  • Anesthetic

  • Cardiotoxin or a mechanical injury method (e.g., pinch injury) to induce muscle damage[2][9]

  • Micro-computed tomography (µCT) scanner

  • Histology equipment and reagents

Procedure:

  • Acclimate the FOP mice to the experimental conditions.

  • Administer fidrisertib or vehicle control orally to the mice, starting prior to injury (prophylactic model).

  • Anesthetize the mice and induce a localized muscle injury in the hindlimb using cardiotoxin injection or a pinch injury.[2][9]

  • Continue the daily administration of fidrisertib or vehicle for a specified period (e.g., 2-4 weeks).

  • At the end of the treatment period, euthanize the mice.

  • Scan the hindlimbs using a µCT scanner to visualize and quantify the volume of heterotopic bone formation.

  • Dissect the injured muscle tissue for histological analysis.

  • Process the tissues for histology and stain with hematoxylin and eosin (H&E) and Alcian blue/Sirius red to visualize bone and cartilage formation.

  • Compare the volume of HO and the histological findings between the fidrisertib-treated and vehicle-treated groups to determine the in vivo efficacy.

Conclusion

Fidrisertib is a promising therapeutic agent for the treatment of FOP due to its selective inhibition of the mutated ALK2 receptor. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of fidrisertib and other ALK2 inhibitors in preclinical studies. Rigorous and standardized experimental approaches are crucial for advancing our understanding of FOP and for the development of effective treatments.

References

Application Notes and Protocols for Studying Bone Formation and Resorption with IQB-782

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQB-782 (also known as BLU-782 or IPN60130) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2] While primarily investigated for its therapeutic potential in Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by heterotopic ossification, its mechanism of action suggests a broader role in regulating physiological bone remodeling.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the fundamental processes of bone formation by osteoblasts and bone resorption by osteoclasts.

Mechanism of Action: this compound selectively targets the ALK2 receptor, thereby inhibiting the downstream signaling cascade mediated by bone morphogenetic proteins (BMPs). In the context of FOP, this prevents the abnormal differentiation of mesenchymal stem cells into bone-forming cells in soft tissues.[3][4] In physiological bone remodeling, ALK2 is expressed in both osteoblasts and osteoclasts. Enhanced BMP signaling through ALK2 has been shown to promote osteoclast function, leading to increased bone resorption and reduced bone density.[5][6][7][8] Conversely, BMP signaling via ALK2 is also involved in the differentiation of osteoblasts from mesenchymal precursors.[9][10] Therefore, this compound is hypothesized to inhibit both bone resorption and bone formation by blocking ALK2 signaling in osteoclasts and osteoblasts, respectively.

Data Presentation

The following tables provide a structured format for presenting quantitative data from key experiments designed to assess the effects of this compound on bone formation and resorption.

Table 1: Effect of this compound on Osteoblast Differentiation and Mineralization

Concentration of this compound (nM)Alkaline Phosphatase (ALP) Activity (fold change vs. vehicle)Alizarin Red S Staining (fold change vs. vehicle)Osteocalcin Expression (fold change vs. vehicle)
0 (Vehicle)1.001.001.00
1
10
100
1000

Table 2: Effect of this compound on Osteoclast Formation and Activity

Concentration of this compound (nM)Number of TRAP-positive Multinucleated Cells (per field)Resorption Pit Area (% of total area)Cathepsin K Expression (fold change vs. vehicle)
0 (Vehicle)1.00
1
10
100
1000

Table 3: In Vivo Effects of this compound on Bone Parameters in a Murine Model

Treatment GroupBone Volume/Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Trabecular Thickness (Tb.Th) (µm)Osteoblast Surface/Bone Surface (Ob.S/BS) (%)Osteoclast Surface/Bone Surface (Oc.S/BS) (%)
Vehicle Control
This compound (low dose)
This compound (high dose)

Experimental Protocols

In Vitro Assays

1. Osteoblast Differentiation and Mineralization Assay

This protocol assesses the effect of this compound on the differentiation of pre-osteoblastic cells and their ability to form a mineralized matrix.

  • Cell Line: MC3T3-E1 (murine pre-osteoblastic cell line) or primary mesenchymal stem cells.

  • Materials:

    • Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Osteogenic differentiation medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

    • This compound stock solution (in DMSO).

    • Alkaline Phosphatase (ALP) activity assay kit.

    • Alizarin Red S staining solution.

    • qRT-PCR reagents for osteoblast markers (e.g., Osteocalcin, Runx2).

  • Procedure:

    • Seed cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture in growth medium for 24 hours.

    • Replace the medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle (DMSO).

    • Culture for 7-14 days for ALP activity and gene expression analysis, and 21-28 days for mineralization assessment.

    • ALP Activity Assay: At day 7 or 14, lyse the cells and measure ALP activity according to the manufacturer's instructions. Normalize to total protein content.

    • Alizarin Red S Staining: At day 21 or 28, fix the cells with 4% paraformaldehyde, stain with Alizarin Red S solution, and quantify the stained area using image analysis software.

    • Gene Expression Analysis: At day 7 or 14, extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR for osteoblast-specific genes.

2. Osteoclastogenesis and Bone Resorption Assay

This protocol evaluates the impact of this compound on the formation of mature osteoclasts and their bone-resorbing activity.

  • Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMMs).

  • Materials:

    • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Osteoclast differentiation medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

    • This compound stock solution (in DMSO).

    • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

    • Bone-mimicking calcium phosphate-coated plates or dentin slices.

    • qRT-PCR reagents for osteoclast markers (e.g., Cathepsin K, TRAP).

  • Procedure:

    • Seed cells on either standard tissue culture plates (for TRAP staining) or bone-mimicking substrates (for resorption assay) at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Culture in osteoclast differentiation medium with varying concentrations of this compound or vehicle.

    • Culture for 5-7 days.

    • TRAP Staining: Fix and stain the cells for TRAP. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

    • Resorption Pit Assay: If using bone-mimicking substrates, remove the cells and visualize the resorption pits. Quantify the resorbed area using microscopy and image analysis software.

    • Gene Expression Analysis: At day 5, extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR for osteoclast-specific genes.

In Vivo Model

Calvarial Defect Model in Mice

This model assesses the effect of systemically administered this compound on new bone formation in a critical-sized bone defect.

  • Animals: 8-10 week old male C57BL/6 mice.

  • Materials:

    • This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or subcutaneous injection).

    • Surgical instruments for creating a calvarial defect.

    • Micro-computed tomography (µCT) scanner.

    • Histology reagents for bone staining (e.g., H&E, Masson's trichrome).

  • Procedure:

    • Anesthetize the mice and create a critical-sized (e.g., 2 mm) circular defect in the parietal bone using a dental burr.

    • Administer this compound or vehicle daily for 4-8 weeks.

    • At the end of the treatment period, euthanize the mice and harvest the calvaria.

    • µCT Analysis: Scan the calvaria to quantify new bone formation within the defect, including bone volume (BV), bone volume fraction (BV/TV), and trabecular parameters.

    • Histological Analysis: Decalcify, process, and embed the calvaria for sectioning. Stain sections with H&E and Masson's trichrome to visualize new bone tissue and cellular infiltration. Perform histomorphometric analysis to quantify osteoblast and osteoclast numbers and surfaces.

Visualizations

ALK2_Signaling_in_Bone_Remodeling cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage cluster_signaling ALK2 Signaling MSC Mesenchymal Stem Cell PreOsteoblast Pre-Osteoblast MSC->PreOsteoblast Differentiation Osteoblast Mature Osteoblast PreOsteoblast->Osteoblast Maturation BoneFormation Bone Formation Osteoblast->BoneFormation HSC Hematopoietic Stem Cell PreOsteoclast Pre-Osteoclast HSC->PreOsteoclast Differentiation Osteoclast Mature Osteoclast PreOsteoclast->Osteoclast Fusion BoneResorption Bone Resorption Osteoclast->BoneResorption BMPs BMPs ALK2 ALK2 BMPs->ALK2 SMADs SMAD 1/5/8 ALK2->SMADs Phosphorylation SMADs->PreOsteoblast Promotes Differentiation SMADs->PreOsteoclast Promotes Differentiation IQB782 This compound IQB782->ALK2

Caption: ALK2 signaling in bone remodeling.

In_Vitro_Workflow cluster_osteoblast_workflow Osteoblast Studies cluster_osteoclast_workflow Osteoclast Studies start_ob Seed Pre-osteoblasts treat_ob Treat with this compound in Osteogenic Medium start_ob->treat_ob start_oc Seed Macrophages alp_assay ALP Activity Assay (Day 7-14) treat_ob->alp_assay alizarin_stain Alizarin Red S Staining (Day 21-28) treat_ob->alizarin_stain qpc_ob qRT-PCR for Osteoblast Markers treat_ob->qpc_ob treat_oc Treat with this compound in Osteoclastogenic Medium start_oc->treat_oc trap_stain TRAP Staining (Day 5-7) treat_oc->trap_stain resorption_assay Resorption Pit Assay (Day 5-7) treat_oc->resorption_assay qpc_oc qRT-PCR for Osteoclast Markers treat_oc->qpc_oc

Caption: In vitro experimental workflow.

In_Vivo_Workflow start_iv Create Calvarial Defect in Mice treat_iv Systemic Administration of This compound or Vehicle start_iv->treat_iv harvest_iv Harvest Calvaria (4-8 weeks) treat_iv->harvest_iv analysis_iv Analysis harvest_iv->analysis_iv uct µCT Analysis (Bone Volume, Trabecular Structure) analysis_iv->uct histo Histological Analysis (H&E, Masson's Trichrome) analysis_iv->histo

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for BLU-782 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BLU-782 (Fidrisertib)

BLU-782, also known as fidrisertib or IPN60130, is a potent and selective oral inhibitor of Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2).[1][2] It is being developed for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), where bone forms in soft tissues.[3][4] FOP is driven by gain-of-function mutations in the ACVR1 gene, with the most common mutation being R206H.[5] This mutation leads to aberrant activation of the bone morphogenetic protein (BMP) signaling pathway, resulting in the formation of ectopic bone.[3][6] BLU-782 is designed to selectively target the mutant ALK2 receptor, thereby inhibiting the downstream signaling cascade that drives HO.[6] Preclinical studies have demonstrated its efficacy in preventing injury-induced HO in mouse models of FOP.[7][8]

Quantitative Data from Preclinical Monotherapy Studies

While clinical data on BLU-782 combination therapies are not yet available, preclinical monotherapy studies have provided key quantitative metrics for its activity and efficacy.

ParameterValueCell/Model SystemReference
IC50 (ALK2R206H) 7 nMHEK293T cells
IC50 (ALK2R206H binding) =10 nMBiochemical assay
Cellular Selectivity (vs. ALK1, ALK3, ALK6) >100-foldIn vitro assays[9]
Efficacious Dose (in vivo) 50 mg/kgPinch injury FOP mouse model[9]
ALK2R206H Inhibition (in vivo) >70% at 25 and 50 mg/kgFOP mouse model[9]

Potential Combination Therapies: A Mechanistic Rationale

Although direct preclinical or clinical data for BLU-782 in combination with other therapeutic agents for FOP are limited, the underlying pathophysiology of the disease suggests rational combination strategies. FOP flare-ups, which often precede HO, are characterized by a significant inflammatory component. Furthermore, other signaling pathways have been implicated in the process of chondrogenesis and endochondral ossification that drives HO. Therefore, combining the targeted inhibition of mutant ALK2 by BLU-782 with agents that modulate these other pathways presents a promising therapeutic approach.

Combination with Anti-Inflammatory Agents

Rationale: Inflammation is a known trigger for HO in FOP.[10] Pathological ACVR1 activity can induce a proinflammatory state through the activation of NF-κB and p38 MAPK signaling pathways.[2][11][12] This creates a vicious cycle where inflammation can trigger mutant ACVR1 activation, and in turn, the activated receptor promotes further inflammation. Combining BLU-782 with an anti-inflammatory agent could break this cycle by targeting both the primary genetic driver of the disease and the secondary inflammatory triggers. This dual approach may be more effective in preventing flare-ups and subsequent HO formation.

G cluster_0 Inflammatory Stimulus (e.g., Trauma) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Activates Mutant ACVR1 (R206H) Mutant ACVR1 (R206H) NF-kB Pathway->Mutant ACVR1 (R206H) Potentiates Activation Mutant ACVR1 (R206H)->NF-kB Pathway Activates pSMAD1/5/8 pSMAD1/5/8 Mutant ACVR1 (R206H)->pSMAD1/5/8 Phosphorylates Chondrogenesis & HO Chondrogenesis & HO pSMAD1/5/8->Chondrogenesis & HO Promotes BLU-782 BLU-782 BLU-782->Mutant ACVR1 (R206H) Inhibits Anti-Inflammatory Agent Anti-Inflammatory Agent Anti-Inflammatory Agent->NF-kB Pathway Inhibits

Diagram 1: Rationale for combining BLU-782 with an anti-inflammatory agent.
Combination with Retinoic Acid Receptor γ (RARγ) Agonists

Rationale: Palovarotene, a selective RARγ agonist, has been approved for the treatment of FOP. Its mechanism of action involves the inhibition of chondrogenesis, a critical step in the endochondral ossification process that leads to HO.[13][14] Palovarotene is thought to decrease BMP signaling and subsequently inhibit the SMAD1/5/8 signaling pathway.[13][14] While BLU-782 directly inhibits the kinase activity of the mutant ACVR1 receptor, palovarotene acts downstream by affecting the cellular response to BMP signaling. A combination of these two agents could therefore provide a more comprehensive blockade of the pathological signaling cascade, with BLU-782 targeting the initial signal and a RARγ agonist preventing the downstream cellular processes that lead to bone formation. This dual-target approach may offer synergistic or additive effects, potentially allowing for lower doses of each drug and reducing the risk of side effects.

G cluster_0 FOP Pathogenesis cluster_1 Therapeutic Intervention Mutant ACVR1 (R206H) Mutant ACVR1 (R206H) pSMAD1/5/8 pSMAD1/5/8 Mutant ACVR1 (R206H)->pSMAD1/5/8 Phosphorylates Chondrocyte Differentiation Chondrocyte Differentiation pSMAD1/5/8->Chondrocyte Differentiation Promotes Heterotopic Ossification Heterotopic Ossification Chondrocyte Differentiation->Heterotopic Ossification Leads to BLU-782 BLU-782 BLU-782->Mutant ACVR1 (R206H) Inhibits RARγ Agonist (e.g., Palovarotene) RARγ Agonist (e.g., Palovarotene) RARγ Agonist (e.g., Palovarotene)->Chondrocyte Differentiation Inhibits

Diagram 2: Rationale for combining BLU-782 with a RARγ agonist.

Experimental Protocols for Preclinical Evaluation

The following protocols are based on methodologies described in preclinical studies of BLU-782 and other ACVR1 inhibitors in mouse models of FOP.

In Vivo Efficacy in an Injury-Induced Heterotopic Ossification Model

Objective: To evaluate the efficacy of BLU-782, alone or in combination with another therapeutic agent, in preventing injury-induced heterotopic ossification in a genetic mouse model of FOP.

Experimental Workflow:

G FOP Mouse Model\n(e.g., Acvr1R206H knock-in) FOP Mouse Model (e.g., Acvr1R206H knock-in) Treatment Groups\n(Vehicle, BLU-782, Combo) Treatment Groups (Vehicle, BLU-782, Combo) FOP Mouse Model\n(e.g., Acvr1R206H knock-in)->Treatment Groups\n(Vehicle, BLU-782, Combo) Injury Induction\n(Pinch or Cardiotoxin) Injury Induction (Pinch or Cardiotoxin) Treatment Groups\n(Vehicle, BLU-782, Combo)->Injury Induction\n(Pinch or Cardiotoxin) Longitudinal Monitoring\n(e.g., micro-CT) Longitudinal Monitoring (e.g., micro-CT) Injury Induction\n(Pinch or Cardiotoxin)->Longitudinal Monitoring\n(e.g., micro-CT) Endpoint Analysis\n(Histology, Biomarkers) Endpoint Analysis (Histology, Biomarkers) Longitudinal Monitoring\n(e.g., micro-CT)->Endpoint Analysis\n(Histology, Biomarkers)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BLU-782 for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BLU-782. This resource is intended for researchers, scientists, and drug development professionals utilizing BLU-782 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BLU-782?

A1: BLU-782 is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2] In diseases like Fibrodysplasia Ossificans Progressiva (FOP), gain-of-function mutations in the ALK2 gene lead to aberrant signaling of the bone morphogenetic protein (BMP) pathway, resulting in heterotopic ossification (HO).[2][3] BLU-782 works by binding to the kinase domain of ALK2, including the common FOP-causing mutant ALK2R206H, thereby inhibiting its activity and blocking downstream signaling through SMAD proteins.[1][2][3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro cell-based assays, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a range of concentrations from 1 nM to 10 µM. The reported IC50 value for BLU-782 against ALK2R206H in cellular assays is approximately 7 nM.[4] For complete target inhibition in routine cell-based assays, a concentration of 10- to 100-fold above the IC50 is often used.

Q3: How should I prepare and store BLU-782?

A3: BLU-782 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture media is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Q4: I am not observing the expected inhibition of downstream signaling (e.g., pSMAD1/5) after BLU-782 treatment. What could be the issue?

A4: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Reagent Integrity:

    • Solubility: Ensure BLU-782 is fully dissolved in your stock solution. Visually inspect for any precipitate.

    • Stability: Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions in your culture medium for each experiment.

  • Experimental Protocol:

    • Treatment Duration: The inhibitory effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time for your cell line and readout.

    • Ligand Stimulation: Ensure that the BMP/Activin signaling pathway is adequately activated in your experimental model. The inhibitory effect of BLU-782 will be most apparent in the presence of an appropriate ligand, such as Activin A, for cells expressing mutant ALK2.[1]

  • Cellular Context:

    • Target Expression: Confirm the expression of ALK2 in your cell line using techniques like Western blot or qPCR.

    • Cell Permeability: While most small molecules are cell-permeable, issues can arise. A cell-free biochemical kinase assay can confirm the direct inhibitory activity of your compound against the ALK2 enzyme.

Q5: I am observing high variability between my experimental replicates. What are the common causes?

A5: High variability can obscure your results. Here are some common sources of variability and how to address them:

  • Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes.

  • Inconsistent Cell Seeding: Maintain a uniform cell number across all wells of your experimental plates.

  • Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls.

Q6: I am seeing significant cell death or toxicity at higher concentrations of BLU-782. How can I address this?

A6: While BLU-782 is designed to be selective, off-target effects or solvent toxicity can lead to cell death at high concentrations.

  • Determine the IC50 and EC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target and the half-maximal effective concentration (EC50) for any cytotoxic effects. This will help you identify a therapeutic window.

  • Solvent Toxicity Control: Run a vehicle-only control (e.g., DMSO at the highest concentration used) to assess the toxicity of the solvent itself.

  • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired inhibitory effect without causing significant toxicity.

Data Presentation

Table 1: In Vitro Potency of BLU-782

TargetAssay TypeIC50 (nM)
ALK2R206HCellular Assay7

This table presents a representative IC50 value. Actual values may vary depending on experimental conditions.[4]

Table 2: In Vivo Efficacy of BLU-782 in a Pinch Injury Mouse Model of FOP

Dose (mg/kg)EfficacyPlasma Concentration (24h, ng/mL)ALK2R206H Inhibition
10Not significantly different from control--
25-10 - 60>70%
50100% efficacious and well-tolerated10 - 60>70%

Data from a preclinical mouse model demonstrating dose-dependent efficacy.[4][5]

Experimental Protocols

Protocol 1: Determining the IC50 of BLU-782 in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BLU-782 using a cell line expressing a constitutively active or ligand-stimulated ALK2 mutant.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T expressing ALK2R206H) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of BLU-782 in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Prepare a vehicle control (e.g., DMSO) at the same final solvent concentration as the highest BLU-782 concentration.

  • Cell Treatment:

    • Remove the overnight culture medium and replace it with the medium containing the different concentrations of BLU-782 or the vehicle control.

    • If required for your specific cell model, stimulate the cells with an appropriate ligand (e.g., Activin A) to activate the ALK2 signaling pathway.[1]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • Determine the protein concentration of each lysate.

    • Analyze the phosphorylation status of a downstream target, such as SMAD1 or SMAD5, using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Quantify the signal for the phosphorylated protein and normalize it to a loading control (e.g., total SMAD1/5 or a housekeeping protein).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SMAD1/5

This protocol provides a general workflow for assessing the inhibition of ALK2 signaling by measuring the phosphorylation of SMAD1/5.

  • Sample Preparation:

    • Prepare cell lysates as described in the IC50 protocol.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5 or a housekeeping protein like GAPDH or β-actin.

Visualizations

BLU782_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ActivinA Activin A ALK2_mut Mutant ALK2 (Type I Receptor) ActivinA->ALK2_mut TypeII_R->ALK2_mut phosphorylates pSMAD pSMAD1/5 ALK2_mut->pSMAD phosphorylates BLU782 BLU-782 BLU782->ALK2_mut inhibits SMAD_complex pSMAD1/5-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Osteogenesis) SMAD_complex->Gene_Transcription translocates

Caption: BLU-782 inhibits the BMP signaling pathway.

IC50_Determination_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of BLU-782 seed_cells->prepare_compound treat_cells Treat Cells with BLU-782 prepare_compound->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells analyze Analyze Downstream Signaling (e.g., Western Blot) lyse_cells->analyze data_analysis Data Analysis and IC50 Calculation analyze->data_analysis end End data_analysis->end

Caption: Workflow for IC50 determination of BLU-782.

Troubleshooting_Logic cluster_solutions Potential Solutions start No Inhibition Observed check_reagent Check Reagent Integrity (Solubility, Stability) start->check_reagent check_protocol Review Experimental Protocol (Duration, Stimulation) start->check_protocol check_cells Verify Cellular Context (Target Expression) start->check_cells solution_reagent Prepare Fresh Stock and Dilutions check_reagent->solution_reagent solution_protocol Optimize Incubation Time and Ligand Concentration check_protocol->solution_protocol solution_cells Confirm ALK2 Expression (Western/qPCR) check_cells->solution_cells

Caption: Troubleshooting logic for lack of efficacy.

References

potential off-target effects of fidrisertib in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of fidrisertib (formerly BLU-782) in research models.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase selectivity profile of fidrisertib?

Fidrisertib was designed as a highly selective inhibitor of the mutant Activin A receptor type I (ACVR1), also known as Activin-like kinase 2 (ALK2).[1][2] In preclinical studies, its selectivity has been a key focus. In a broad kinase panel screen of over 400 kinases, fidrisertib (as BLU-782) demonstrated high selectivity.[3][4]

Q2: Are there any known off-target kinases for fidrisertib?

Preclinical data indicates that at a concentration of 3 µM, fidrisertib is kinome-sparing.[5] In a comprehensive kinase assay, only four kinases showed a protein binding affinity of less than 100 nM.[3][4] While the specific identities of these four kinases are not publicly disclosed, in vitro assays have shown that fidrisertib has a cellular selectivity of over 100-fold for the mutant ALK2 (R206H) compared to the closely related kinases ALK1, ALK3, and ALK6.[3] Another source suggests that BLU-782 binds to ALK1 and ALK6 in addition to ALK2, but without providing specific affinity values.[6]

Q3: What are the potential implications of off-target effects in my experiments?

Off-target effects can lead to unexpected phenotypes, confounding data interpretation, and potential toxicity in preclinical models.[7] It is crucial to consider the possibility of off-target kinase inhibition when designing experiments and analyzing results. For example, inhibition of other BMP type I receptors could potentially interfere with normal physiological processes regulated by BMP signaling.[2]

Q4: How can I experimentally assess the potential off-target effects of fidrisertib in my model system?

To investigate potential off-target effects, you can perform kinase selectivity profiling using various established methods. A common and robust method is an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the ability of fidrisertib to inhibit the activity of a panel of purified kinases.[8][9][10] For a cellular context, the NanoBRET™ Target Engagement Intracellular Kinase Assay can provide quantitative data on compound affinity and occupancy in live cells.[11]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in Fidrisertib-Treated Models

Problem: You observe a phenotype in your research model that is not readily explained by the inhibition of the mutant ALK2 signaling pathway.

Possible Cause: This could be due to an off-target effect of fidrisertib.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Review Literature for Known Off-Targets of Similar Kinase Inhibitors A->B Hypothesize F Use a Structurally Unrelated ALK2 Inhibitor as a Control A->F Control C Perform Kinase Selectivity Profiling (e.g., ADP-Glo Assay) B->C Investigate D Identify Potential Off-Target Kinases C->D Analyze E Validate Off-Target Engagement in Cells (e.g., Western Blot for Pathway Phosphorylation) D->E Confirm G Interpret Results: Is the Phenotype On-Target or Off-Target? E->G F->G

Caption: Troubleshooting workflow for an unexpected phenotype.

Guide 2: Inconsistent Results in Kinase Inhibition Assays

Problem: You are getting variable or unexpected results when performing in vitro kinase assays to test fidrisertib's selectivity.

Possible Causes & Solutions:

Issue Possible Cause Recommended Solution
High background signal Contaminated reagents (e.g., ADP in ATP stock)Use high-purity reagents. Include "no enzyme" and "no substrate" controls.[9]
Low signal-to-background ratio Suboptimal enzyme or substrate concentration.Titrate the kinase and substrate to determine optimal concentrations for a robust signal.[11]
Inhibitor precipitation Poor solubility of fidrisertib in assay buffer.Check the recommended solvent and final concentration. Ensure proper mixing.[12]
Inconsistent IC50 values Incorrect ATP concentration relative to its Km.For competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the specific kinase.[11]
Assay interference Compound interferes with the detection method (e.g., luciferase-based assays).Run a counterscreen to check for assay interference. Consider using an alternative assay format with a different detection method.[12]

Quantitative Data Summary

The following table summarizes the known selectivity data for fidrisertib (BLU-782).

Target Assay Type Value Reference
ALK2 (ACVR1) R206H Cellular IC507 nM[3]
ALK1, ALK3, ALK6 Cellular Selectivity>100-fold vs. ALK2 R206H[3]
Kinome Scan (>400 kinases) Binding Affinity4 kinases with <100 nM affinity[3][4]

Note: The specific identities of the four off-target kinases with <100 nM affinity have not been publicly disclosed.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the general steps to assess the inhibitory activity of fidrisertib against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Fidrisertib serial dilutions

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Thaw all components of the ADP-Glo™ kit and the kinase/substrate on ice. Prepare serial dilutions of fidrisertib in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the fidrisertib dilution or vehicle control to the wells of the assay plate.

    • Add 10 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[9]

  • ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[13]

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each fidrisertib concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[1]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Fidrisertib Serial Dilutions C Add Fidrisertib/Control to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions E Add ATP/Substrate Mix B->E D Add Kinase C->D D->E F Incubate E->F G Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) F->G H Add Kinase Detection Reagent (Convert ADP to ATP) G->H I Measure Luminescence H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagram

The intended therapeutic effect of fidrisertib is the inhibition of the pathogenic BMP signaling pathway in Fibrodysplasia Ossificans Progressiva (FOP). Off-target inhibition of other kinases could potentially modulate other signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACVR1 Mutant ACVR1/ALK2 SMAD SMAD 1/5/8 ACVR1->SMAD Phosphorylates OtherKinase Potential Off-Target Kinase OtherSubstrate Other Substrate OtherKinase->OtherSubstrate Phosphorylates pSMAD p-SMAD 1/5/8 Complex p-SMAD/SMAD4 Complex pSMAD->Complex pOtherSubstrate p-Other Substrate OtherEffect Off-Target Cellular Effect pOtherSubstrate->OtherEffect SMAD4 SMAD4 SMAD4->Complex Gene Gene Expression (Osteogenic Differentiation) Complex->Gene Fidrisertib Fidrisertib Fidrisertib->ACVR1 Inhibits (On-Target) Fidrisertib->OtherKinase May Inhibit (Off-Target)

Caption: On-target vs. potential off-target signaling of fidrisertib.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of BLU-782

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BLU-782. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the bioavailability of BLU-782 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is BLU-782 and what is its mechanism of action?

A1: BLU-782, also known as Fidrisertib, is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).[1][2][3][4] It is specifically designed to target the mutant form of the ALK2 receptor (ACVR1/ALK2), which is the underlying cause of fibrodysplasia ossificans progressiva (FOP).[3][5][6][7][8] FOP is a rare genetic disorder characterized by the formation of bone in soft and connective tissues.[9] BLU-782 works by inhibiting the downstream signaling of the mutated ALK2, thereby preventing heterotopic ossification.[5][6][7]

Q2: What are the known physicochemical properties of BLU-782?

Q3: I am observing high variability in my in vivo experimental results with BLU-782. Could this be related to bioavailability?

A3: Yes, high variability in in vivo studies can often be attributed to inconsistent oral absorption and low bioavailability. For poorly soluble compounds, factors such as diet, gastric pH, and gastrointestinal transit time can significantly influence the extent of drug absorption, leading to variable plasma concentrations and inconsistent therapeutic effects.[12]

Troubleshooting Guide: Improving BLU-782 Bioavailability

This guide provides potential strategies to address common issues related to the oral delivery of BLU-782.

Problem Potential Cause Suggested Solution
Low or variable plasma concentrations of BLU-782 Poor aqueous solubility limiting dissolution and absorption.1. Formulation with Solubilizing Excipients: Utilize excipients that can enhance the solubility of BLU-782.[14][15][16][17] 2. Lipid-Based Formulations: Formulate BLU-782 in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[10][11][17] 3. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion (ASD) of BLU-782 with a suitable polymer carrier.[12][13][16]
Precipitation of BLU-782 in the gastrointestinal tract The compound may dissolve in the acidic environment of the stomach but precipitate at the higher pH of the small intestine.1. pH-modifying Excipients: Include alkalinizing agents in the formulation to maintain a more favorable local pH for solubility.[17] 2. Polymeric Precipitation Inhibitors: Incorporate polymers in the formulation that can maintain a supersaturated state and prevent recrystallization.
Food-dependent variability in absorption The presence of food can alter gastric pH and transit time, affecting the dissolution and absorption of poorly soluble drugs.1. Administer with a high-fat meal (if appropriate): For some lipophilic compounds, administration with a high-fat meal can enhance absorption. However, this needs to be tested systematically. 2. Develop a robust formulation: A well-designed formulation, such as a SEDDS or ASD, can help mitigate the effects of food on absorption.[12]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation

Objective: To improve the aqueous solubility and dissolution rate of BLU-782 through complexation with a cyclodextrin.

Materials:

  • BLU-782

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Methodology:

  • Prepare a stock solution of HP-β-CD in distilled water (e.g., 40% w/v).

  • Add the calculated amount of BLU-782 powder to the HP-β-CD solution. The molar ratio of BLU-782 to HP-β-CD should be optimized (start with 1:1 and 1:2 ratios).

  • Stir the mixture vigorously at room temperature for 24-48 hours using a magnetic stirrer.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If the solution is not clear, it can be gently heated (e.g., to 40-50°C) to facilitate complexation.

  • Once a clear solution is obtained, filter it through a 0.22 µm syringe filter to remove any potential aggregates.

  • The resulting solution is ready for oral administration in animal models.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate BLU-782 in a lipid-based system to enhance its oral absorption.

Materials:

  • BLU-782

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Glass vials

  • Vortex mixer

  • Water bath

Methodology:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize BLU-782.

  • Based on the screening results, select a combination of oil, surfactant, and co-surfactant.

  • Prepare different ratios of the selected components (e.g., Oil:Surfactant:Co-surfactant - 30:40:30, 40:40:20).

  • Accurately weigh and mix the components in a glass vial.

  • Heat the mixture in a water bath to a temperature of approximately 40°C to ensure homogeneity.

  • Add the desired amount of BLU-782 to the mixture and vortex until the drug is completely dissolved.

  • To test the self-emulsifying properties, add a small volume of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of a microemulsion.

  • The final formulation can be administered orally in gelatin capsules or via gavage.

Data Summary Tables

Table 1: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors

Formulation Strategy Mechanism of Bioavailability Enhancement Potential Advantages Potential Challenges
Cyclodextrin Complexation Forms inclusion complexes, increasing the aqueous solubility of the drug.[15][16][17]Simple preparation, well-established safety profile for many cyclodextrins.Limited drug loading capacity, potential for drug displacement.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid matrix, which forms a microemulsion in the GI tract, increasing the surface area for absorption.[10][11][17]Can significantly increase bioavailability, can be tailored for specific drugs.Complex formulation development, potential for GI side effects.
Amorphous Solid Dispersions (ASD) The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[12][13][16]High drug loading is possible, can sustain supersaturation.Potential for recrystallization during storage, requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).

Visualizations

G cluster_0 BLU-782 Bioavailability Troubleshooting Problem Low/Variable Bioavailability Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 GI Tract Precipitation Problem->Cause2 Cause3 Food Effect Problem->Cause3 Solution1 Formulation Strategies Cause1->Solution1 Cause2->Solution1 Cause3->Solution1 Strategy1 Cyclodextrins Solution1->Strategy1 Strategy2 SEDDS Solution1->Strategy2 Strategy3 Amorphous Solid Dispersions Solution1->Strategy3

A troubleshooting workflow for addressing low bioavailability of BLU-782.

G cluster_1 ALK2 Signaling Pathway and BLU-782 Inhibition ActivinA Activin A Mutant_ALK2 Mutant ALK2 (ACVR1) ActivinA->Mutant_ALK2 SMAD159 p-SMAD1/5/9 Mutant_ALK2->SMAD159 TypeII_Receptor Type II Receptor TypeII_Receptor->Mutant_ALK2 Complex SMAD Complex SMAD159->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription HO Heterotopic Ossification Gene_Transcription->HO BLU782 BLU-782 BLU782->Mutant_ALK2

The inhibitory action of BLU-782 on the mutant ALK2 signaling pathway.

G cluster_2 Experimental Workflow for Formulation Development Start Start: Poorly Soluble BLU-782 Screening Excipient Compatibility & Solubility Screening Start->Screening Formulation Formulation Preparation (e.g., SEDDS, ASD, Cyclodextrin) Screening->Formulation Characterization In Vitro Characterization (Dissolution, Stability) Formulation->Characterization InVivo In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis End Optimized Formulation Analysis->End

A general workflow for developing an improved formulation of BLU-782.

References

Technical Support Center: Addressing Resistance to IQB-782 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to IQB-782 in cell lines. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this ALK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1] It functions by binding to the ATP-binding site of the ALK2 kinase domain, preventing its phosphorylation and subsequent activation of the downstream BMP signaling pathway. This pathway, when dysregulated, is implicated in conditions such as Fibrodysplasia Ossificans Progressiva (FOP).[1]

Q2: My cell line is showing decreased sensitivity to this compound. What are the potential causes?

Decreased sensitivity, or acquired resistance, to targeted therapies like this compound can arise from various molecular changes within the cancer cells.[2] Potential mechanisms include:

  • On-target mutations: Alterations in the ALK2 gene that prevent this compound from binding effectively to its target protein.

  • Bypass signaling pathways: Activation of alternative signaling pathways that compensate for the inhibition of ALK2 and promote cell survival and proliferation.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Altered drug metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line.[3] An increase of 3 to 10-fold or higher in the IC50 value is generally considered evidence of resistance.[3]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound.

Inconsistent IC50 values can compromise the reliability of your drug sensitivity data.[4] The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Rationale
Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and assay duration.Cell density can influence growth rates and drug response.[4][5]
Compound Integrity Verify the concentration and purity of your this compound stock solution. Prepare fresh dilutions for each experiment.Degradation or precipitation of the compound can lead to reduced efficacy.[6]
Assay Variability Ensure consistent incubation times, reagent concentrations, and instrument settings.Minimizing procedural variations is crucial for reproducible results.[4]
Cell Line Health Regularly check for mycoplasma contamination and authenticate your cell line. Use cells within a consistent and low passage number range.Mycoplasma can alter cellular responses, and genetic drift can occur at high passage numbers.[6]
Issue 2: My cell line has confirmed resistance to this compound. How do I investigate the mechanism?

A multi-faceted approach is often required to elucidate the mechanism of resistance.[6]

Step 1: Rule out on-target mutations.

  • Experimental Protocol: Sequence the ALK2 gene in both the sensitive and resistant cell lines to identify any potential mutations in the drug-binding site.

Step 2: Investigate bypass signaling pathways.

  • Experimental Protocol: Perform phosphoproteomic or western blot analysis to compare the activation status of key signaling pathways (e.g., MAPK, PI3K/AKT, TGF-β) between sensitive and resistant cells, both with and without this compound treatment.

Step 3: Assess drug efflux.

  • Experimental Protocol: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. Co-treatment with a known ABC transporter inhibitor (e.g., verapamil) can help confirm this mechanism.

The following workflow diagram illustrates a systematic approach to investigating this compound resistance.

G cluster_0 Start: Cell Line Shows Decreased Sensitivity cluster_1 Initial Verification cluster_2 Mechanism Investigation cluster_3 Potential Outcomes start Observe Increased IC50 of this compound verify_protocol Verify Experimental Protocol (Seeding Density, Compound Integrity) start->verify_protocol verify_cell_line Authenticate Cell Line & Test for Mycoplasma start->verify_cell_line confirm_resistance Confirm Resistance (Stable High IC50) verify_protocol->confirm_resistance verify_cell_line->confirm_resistance sequence_alk2 Sequence ALK2 Gene confirm_resistance->sequence_alk2 pathway_analysis Analyze Bypass Pathways (Western Blot / Proteomics) confirm_resistance->pathway_analysis efflux_assay Assess Drug Efflux (Rhodamine 123 Assay) confirm_resistance->efflux_assay mutation_found ALK2 Mutation Identified sequence_alk2->mutation_found bypass_activated Bypass Pathway Activated pathway_analysis->bypass_activated efflux_increased Increased Drug Efflux efflux_assay->efflux_increased

A workflow for troubleshooting and investigating this compound resistance.

Issue 3: How can I attempt to overcome this compound resistance in my cell line?

Based on the identified resistance mechanism, several strategies can be employed.

Resistance Mechanism Strategy Experimental Approach
ALK2 Mutation Use a next-generation inhibitor that is effective against the identified mutation.Screen a panel of alternative ALK2 inhibitors.
Bypass Pathway Activation Combine this compound with an inhibitor of the activated bypass pathway.Perform combination drug screening with inhibitors of pathways like MEK, PI3K, or TGF-β.[7]
Increased Drug Efflux Co-administer this compound with an ABC transporter inhibitor.Test the efficacy of this compound in combination with a drug like verapamil.

The diagram below illustrates potential signaling pathways involved in resistance to this compound.

G cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms IQB782 This compound ALK2 ALK2 IQB782->ALK2 Inhibits BMP_pathway BMP Signaling ALK2->BMP_pathway Activates Cell_Survival Cell Survival & Proliferation BMP_pathway->Cell_Survival ALK2_mutation ALK2 Mutation ALK2_mutation->ALK2 Alters Target Bypass_pathway Bypass Pathways (e.g., MAPK, PI3K) Bypass_pathway->Cell_Survival Activates Drug_efflux Drug Efflux (ABC Transporters) Drug_efflux->IQB782 Removes from Cell

References

Technical Support Center: Minimizing Toxicity of BLU-782 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of BLU-782 (also known as fidrisertib or IPN-60130) in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is BLU-782 and what is its primary mechanism of action?

A1: BLU-782 is an orally active and highly selective inhibitor of Activin receptor-like kinase 2 (ALK2).[1] It is being developed for the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by gain-of-function mutations in the ALK2 gene.[2][3] BLU-782 works by targeting the mutated ALK2 protein, thereby inhibiting the downstream signaling that leads to abnormal bone formation.[4]

Q2: What is the reported preclinical safety profile of BLU-782?

A2: Preclinical studies have generally described BLU-782 as well-tolerated.[2][5] In a mouse model of FOP, a prophylactic dose of 50 mg/kg was shown to be 100% efficacious in preventing heterotopic ossification and was well-tolerated.[2] While specific dose-limiting toxicities and the maximum tolerated dose (MTD) in various preclinical species are not extensively detailed in publicly available literature, its high selectivity for the ALK2 mutant over other kinases is designed to minimize off-target effects and associated toxicities.[2]

Q3: What are the potential on-target and off-target toxicities to consider for an ALK2 inhibitor like BLU-782?

A3: While BLU-782 is highly selective, it's important to consider potential toxicities.

  • On-target toxicity: Since ALK2 plays a role in normal physiological processes, including in bone and muscle, long-term inhibition of wild-type ALK2 could theoretically have on-target effects. However, BLU-782 was designed to selectively target the mutated, overactive form of ALK2 found in FOP.[6]

  • Off-target toxicity: Kinase inhibitors can sometimes bind to other structurally related kinases, leading to off-target effects. Although BLU-782 has demonstrated high kinome selectivity, monitoring for common kinase inhibitor-related toxicities, such as gastrointestinal issues, is prudent.[2] Other ALK inhibitors have been associated with adverse events like peripheral edema and rare electrolyte disorders.[7]

Q4: How can I proactively minimize toxicity in my preclinical studies with BLU-782?

A4: A proactive approach to study design is crucial. This includes careful dose selection, appropriate formulation, and diligent monitoring. Begin with a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[8] Ensure the formulation is optimized for solubility and stability to ensure consistent exposure.[9] Implement a comprehensive monitoring plan that includes daily clinical observations, regular body weight measurements, and food/water intake.[10]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Weight Loss or Reduced Food Intake Systemic toxicity, poor palatability of the formulation.1. Verify Dose and Formulation: Double-check calculations and ensure the formulation is homogeneous. 2. Conduct a Dose-Response Assessment: If not already done, perform a dose-range finding study to identify the MTD. Consider reducing the dose. 3. Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation excipients. 4. Palatability: If administering in feed, consider if the compound is affecting the taste. An alternative dosing method like oral gavage may be necessary.
Signs of Organ-Specific Toxicity (e.g., elevated liver enzymes, changes in kidney function markers) On-target or off-target effects on specific organs.1. Collect Blood for Clinical Chemistry: At the end of the study (or at interim points), collect blood to analyze markers for liver (ALT, AST) and kidney (BUN, creatinine) function.[10] 2. Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidneys, heart, etc.) to identify any cellular changes.[8] 3. Dose Reduction: Evaluate if toxicity is dose-dependent by testing lower doses.
Inconsistent Efficacy or Toxicity Between Animals Issues with formulation, administration, or animal health.1. Formulation Homogeneity: Ensure the drug is uniformly suspended or dissolved in the vehicle to provide a consistent dose to each animal. 2. Administration Technique: Standardize the administration procedure (e.g., gavage technique) to minimize variability. 3. Animal Health Monitoring: Ensure all animals are healthy at the start of the study and monitor for any intercurrent illnesses.
Local Irritation at the Administration Site (e.g., for injections) Formulation pH, solubility, or vehicle properties.1. Optimize Formulation: Adjust the pH of the formulation to be more physiological. 2. Solubility: Ensure the compound is fully dissolved. If it's a suspension, ensure the particle size is appropriate. 3. Vehicle Selection: Choose a vehicle known to be well-tolerated for the chosen route of administration.

Data Presentation

Table 1: General Parameters for Preclinical Toxicity Monitoring of a Kinase Inhibitor like BLU-782

ParameterFrequencyDetails
Clinical Observations DailyNote any changes in activity, posture, grooming, and signs of pain or distress.
Body Weight At least twice weeklyA significant weight loss (e.g., >15-20%) can be a sign of toxicity.
Food and Water Intake Weekly (or more frequently if concerns arise)Quantify consumption to detect any significant changes.
Hematology At study terminationComplete blood count (CBC) to assess effects on red and white blood cells, and platelets.
Clinical Chemistry At study terminationSerum analysis for markers of liver, kidney, and heart function.
Gross Necropsy At study terminationVisual examination of all organs for any abnormalities.
Histopathology At study terminationMicroscopic examination of major organs and any gross lesions.

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study in Rodents

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group (n=3-5 per sex per group).

  • Dose Groups: Establish at least three dose levels of BLU-782 and a vehicle control group. Doses should be selected based on efficacy studies and predicted tolerability.

  • Formulation: Prepare BLU-782 in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration). Ensure the formulation is homogeneous.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a short duration (e.g., 7-14 days).

  • Monitoring:

    • Record clinical signs daily.

    • Measure body weight daily or every other day.

    • Monitor food and water consumption.

  • Endpoint: The MTD is the highest dose that does not produce significant toxicity (e.g., >20% body weight loss, significant clinical signs of distress, or mortality).

  • Data Analysis: Analyze changes in body weight and clinical observations to determine the MTD.

Protocol 2: General Health Monitoring During a Preclinical Study

  • Daily Observations:

    • Observe each animal for changes in behavior, appearance (e.g., ruffled fur), and activity levels.

    • Check for any signs of pain or distress.

    • Record all observations in a study log.

  • Weekly Measurements:

    • Measure and record the body weight of each animal.

    • Measure and record food and water consumption for each cage.

  • End-of-Study Procedures:

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Perform a complete gross necropsy, examining all organs and tissues.

    • Collect and preserve major organs in formalin for potential histopathological analysis.

Visualizations

ALK2_Signaling_Pathway Simplified ALK2 Signaling Pathway and Inhibition by BLU-782 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand ALK2_Receptor ALK2 Receptor (ACVR1) Ligand->ALK2_Receptor Binds to SMADs SMAD 1/5/8 ALK2_Receptor->SMADs Phosphorylates pSMADs Phosphorylated SMAD 1/5/8 SMAD_Complex SMAD Complex pSMADs->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4 Gene_Transcription Gene Transcription (Osteogenic Genes) SMAD_Complex->Gene_Transcription Promotes BLU-782 BLU-782 BLU-782->ALK2_Receptor Inhibits

Caption: Simplified ALK2 signaling pathway and the inhibitory action of BLU-782.

Preclinical_Toxicity_Workflow General Workflow for Assessing Preclinical Toxicity Start Start: Compound Administration In_Life_Monitoring In-Life Monitoring (Daily Observations, Body Weight) Start->In_Life_Monitoring Endpoint_Reached Endpoint Reached? In_Life_Monitoring->Endpoint_Reached Endpoint_Reached->In_Life_Monitoring No Euthanasia Euthanasia and Necropsy Endpoint_Reached->Euthanasia Yes Sample_Collection Blood and Tissue Sample Collection Euthanasia->Sample_Collection Data_Analysis Data Analysis (Clinical Chemistry, Histopathology) Sample_Collection->Data_Analysis Toxicity_Profile Determine Toxicity Profile Data_Analysis->Toxicity_Profile Troubleshooting_Logic Troubleshooting Logic for Unexpected Toxicity Start Unexpected Toxicity Observed Check_Dose Verify Dose and Formulation Start->Check_Dose Vehicle_Control Assess Vehicle Control Group Check_Dose->Vehicle_Control Dose_Dependent Is Toxicity Dose-Dependent? Vehicle_Control->Dose_Dependent Reduce_Dose Reduce Dose or Re-evaluate MTD Dose_Dependent->Reduce_Dose Yes Investigate_Off_Target Investigate Potential Off-Target Effects Dose_Dependent->Investigate_Off_Target No Refine_Protocol Refine Experimental Protocol Reduce_Dose->Refine_Protocol Investigate_Off_Target->Refine_Protocol

References

refining experimental design for IQB-782 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IQB-782 (also known as BLU-782 or fidrisertib), a selective inhibitor of Activin receptor-like kinase 2 (ALK2).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during in vitro and cell-based assays involving this compound.

Q1: Why am I not observing the expected inhibitory effect of this compound on my target?

A1: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in a suitable solvent, typically DMSO, before preparing further dilutions. Visually inspect for any precipitation in your stock solution.

    • Stability: Prepare fresh working dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • Experimental Protocol:

    • Concentration Range: If no prior information is available for your specific cell line, a preliminary experiment with a broad concentration range (e.g., 10 nM to 100 µM) is recommended to determine the approximate sensitivity.

    • Incubation Time: The time required to observe an effect can vary depending on the assay. Inhibition of ALK2 phosphorylation may be rapid, while downstream effects on cell viability or gene expression may require longer incubation periods (e.g., 24-72 hours).

  • Cellular Context:

    • Target Expression: Confirm that your cell line expresses ALK2. This can be verified by Western blot or qPCR.

    • Pathway Activation: Ensure the BMP signaling pathway is active in your experimental model. The inhibitory effect of this compound will only be observed if the target kinase is active.

Q2: I am seeing high variability between replicate wells in my cell-based assay. What are the common causes?

A2: High variability can obscure the true effect of this compound. The following are common sources of variability and their solutions:

  • Cell Seeding:

    • Inconsistent Cell Number: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pipette carefully and consistently across all wells.

    • Edge Effects: To minimize "edge effects" in multi-well plates, consider not using the outer wells for experimental data points and instead filling them with sterile PBS or media.

  • Compound Addition:

    • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well.

    • Mixing: Gently mix the plate after adding the compound to ensure even distribution.

  • Assay-Specific Issues:

    • Reagent Addition: Ensure all assay reagents are added consistently and at the correct volumes to all wells.

    • Incubation Conditions: Maintain consistent temperature and CO2 levels in the incubator.

Q3: My Western blot for phosphorylated SMAD1/5, a downstream marker of ALK2 activity, is showing weak or no signal after this compound treatment. How can I troubleshoot this?

A3: A weak or absent pSMAD1/5 signal could be due to several factors. Here's a systematic approach to troubleshooting:

  • Positive Control: Include a positive control of cells stimulated with a known BMP ligand (e.g., BMP2 or BMP4) without this compound treatment to ensure the antibody and detection system are working correctly.

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibody for phosphorylated SMAD1/5.

  • Protein Lysis and Handling:

    • Phosphatase Inhibitors: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.

    • Sample Degradation: Keep cell lysates on ice and process them quickly to prevent protein degradation.

  • Western Blot Protocol:

    • Protein Transfer: Confirm efficient transfer of proteins from the gel to the membrane.

    • Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies.

Q4: How do I determine the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration of this compound will depend on your specific cell line and the endpoint being measured. A dose-response experiment is the best way to determine this.

  • Generate a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., a serial dilution from 10 µM down to 0.1 nM).

  • Measure the Effect: Use a relevant assay, such as a cell viability assay or a Western blot for pSMAD1/5, to measure the effect of each concentration.

  • Calculate the IC50: The IC50 value is the concentration of this compound that produces a 50% inhibition of the measured effect. This value is a good starting point for subsequent experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (BLU-782)

Target KinaseIC50 (nM)
ALK2 (ACVR1)0.6
ALK2 R206H0.2
ALK13
ALK345
ALK624

Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of this compound against various ALK family receptors. A lower IC50 value signifies higher potency.[1]

Table 2: Cellular Activity of this compound (BLU-782) in an ALK2 R206H Mutant Cell Line

AssayIC50 (nM)
ALK2 R206H Cellular Phosphorylation7

This table shows the IC50 value of this compound in a cell-based assay measuring the phosphorylation of downstream targets of the mutant ALK2 R206H, demonstrating the compound's potency in a cellular context.[1]

Experimental Protocols

1. Protocol for Determining this compound IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on cell viability and determine its IC50 value.

  • Materials:

    • Target cell line expressing ALK2

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

2. Protocol for Assessing ALK2 Pathway Inhibition via Western Blot for Phospho-SMAD1/5

This protocol describes how to measure the inhibition of ALK2 signaling by this compound by detecting the phosphorylation of its downstream targets, SMAD1 and SMAD5.

  • Materials:

    • Target cell line expressing ALK2

    • This compound

    • BMP ligand (e.g., BMP2 or BMP4)

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465) and anti-total SMAD1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulation: Stimulate the cells with a BMP ligand for a short period (e.g., 30 minutes) to induce SMAD1/5 phosphorylation. Include an unstimulated control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane and then incubate with the primary anti-phospho-SMAD1/5 antibody.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total SMAD1 antibody to confirm equal protein loading.

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R 1. Binding TypeI_R Type I Receptor (ALK2) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation SMAD15 SMAD1/5 TypeI_R->SMAD15 3. Phosphorylation pSMAD15 pSMAD1/5 SMAD_complex pSMAD1/5-SMAD4 Complex pSMAD15->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation IQB782 This compound IQB782->TypeI_R Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound on the ALK2 receptor.

Experimental_Workflow_Western_Blot cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis Cell_Seeding 1. Seed Cells IQB782_Treatment 2. Treat with this compound Cell_Seeding->IQB782_Treatment BMP_Stimulation 3. Stimulate with BMP IQB782_Treatment->BMP_Stimulation Cell_Lysis 4. Cell Lysis BMP_Stimulation->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Immunoblot 8. Immunoblot for pSMAD1/5 Transfer->Immunoblot Detection 9. Detection Immunoblot->Detection

Caption: Experimental workflow for assessing this compound activity via Western blot for pSMAD1/5.

Troubleshooting_Logic Start No/Low Inhibitory Effect Observed Check_Compound Check Compound Integrity (Solubility, Stability) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Protocol Review Experimental Protocol (Concentration, Incubation) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Cells Verify Cellular Context (Target Expression, Pathway Activation) Cells_OK Cells OK? Check_Cells->Cells_OK Compound_OK->Check_Protocol Yes Resolution Problem Identified and Resolved Compound_OK->Resolution No Protocol_OK->Check_Cells Yes Protocol_OK->Resolution No Cells_OK->Resolution No Consult Consult Further Documentation Cells_OK->Consult Yes

Caption: A logical troubleshooting workflow for addressing a lack of this compound inhibitory effect.

References

Technical Support Center: Overcoming Limitations of the ALK2R206H Mouse Model with BLU-782

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ALK2R206H mouse model of Fibrodysplasia Ossificans Progressiva (FOP) and the selective ALK2 inhibitor, BLU-782 (also known as fidrisertib or IPN60130).

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of the constitutive ALK2R206H mouse model?

A1: The primary limitation of a constitutive (whole-body) ALK2R206H knock-in mouse model is perinatal lethality.[1][2][3] Mice with germline expression of the Acvr1 R206H mutation typically die shortly after birth, making it impossible to establish breeding colonies and study the progressive nature of FOP in adult animals.[2][3] To overcome this, researchers have developed chimeric mice with a mosaic expression of the mutation or, more commonly, conditional knock-in models.[1][2][3]

Q2: How do conditional ALK2R206H mouse models work?

A2: Conditional models, such as those using the Cre-Lox or Tet-On systems, allow for spatial and temporal control of ALK2R206H expression.[1][4][5][6]

  • Cre-Lox System: In this system, the mutant Acvr1 gene is "floxed" (flanked by loxP sites) and is only expressed after a Cre recombinase excises a "stop" cassette. The Cre recombinase expression can be driven by a tissue-specific promoter or be inducible by administering a substance like tamoxifen (in Cre-ERT2 models).[4][7]

  • Tet-On System: This system uses a reverse tetracycline transactivator (rtTA) that, in the presence of doxycycline, binds to a tetracycline-responsive element (TRE) to drive the expression of the ALK2R206H mutant.[6][8]

Q3: What is BLU-782 and how does it work?

A3: BLU-782 (fidrisertib) is a highly selective and potent small-molecule inhibitor of the ALK2 kinase.[9][10][11] The R206H mutation in ALK2 leads to its hyperactivation by ligands like Activin A and bone morphogenetic proteins (BMPs), triggering a downstream signaling cascade that results in heterotopic ossification (HO).[12] BLU-782 works by binding to the ALK2 kinase domain, preventing its activation and subsequent phosphorylation of downstream effectors like SMAD1/5/8, thereby inhibiting the pathological bone formation characteristic of FOP.[9][10] It has been shown to preferentially bind to the mutant ALK2R206H over other related kinases.[10][11]

Q4: Can BLU-782 reverse existing heterotopic ossification?

A4: Preclinical studies have primarily focused on the prophylactic use of BLU-782 to prevent the formation of HO.[9][10] Studies show that ALK2 inhibition is required early after an injury to be effective.[9][10] Delayed administration of BLU-782 (4 days or longer after injury) in mouse models failed to prevent HO formation, suggesting that it may not be effective in reversing established bone.[10]

Troubleshooting Guides

ALK2R206H Mouse Model: Inducing and Analyzing Heterotopic Ossification (HO)
Problem Potential Cause(s) Troubleshooting Steps
Low or no HO formation after injury 1. Inefficient Cre-recombination: Incomplete tamoxifen or doxycycline induction.- Optimize inducer dosage and administration schedule. Tamoxifen dosage and duration should be determined empirically for each specific mouse line.[7][13] - Confirm recombination efficiency via PCR of genomic DNA from target tissues.[1]
2. Mouse Age: The propensity for injury-induced HO can decrease with age.- Use younger mice for injury-induced HO experiments (e.g., within 6 weeks of age for cardiotoxin-induced HO).[1]
3. Insufficient Injury: The trauma induced may not be sufficient to trigger a robust HO response.- Ensure proper technique for cardiotoxin injection (intramuscular) or pinch injury.[1][14] - Consider alternative injury models like burn/tenotomy for a more robust response.[15][16]
4. Genetic Background: The genetic background of the mice can influence the severity of the FOP phenotype.- Ensure consistency in the genetic background of experimental and control animals.
High variability in HO volume between animals 1. Inconsistent Injury: Variation in the location and severity of the injury.- Standardize the injury procedure meticulously (e.g., consistent volume and concentration of cardiotoxin, precise location of injection).[1] - Use imaging (e.g., micro-CT) to confirm the consistency of the injury site.
2. Variable Cre-recombination: Inconsistent induction across animals.- Administer tamoxifen or doxycycline based on body weight to ensure consistent dosing.[7][13] - Use littermate controls whenever possible.
Animal Welfare Issues (e.g., impaired mobility, weight loss) 1. Severe HO: Extensive HO formation can lead to joint fusion and difficulty accessing food and water.- Provide softened food and water in easily accessible locations. - Monitor animal health closely and adhere to IACUC-approved endpoints for euthanasia.[1]
2. Post-procedural pain: Pain from the injury or HO development.- Administer appropriate analgesics (e.g., Buprenorphine) as per your institution's animal care guidelines.[15]
BLU-782 Administration and Efficacy
Problem Potential Cause(s) Troubleshooting Steps
Incomplete prevention of HO with BLU-782 treatment 1. Insufficient Dose or Bioavailability: The dose of BLU-782 may be too low, or there may be issues with oral absorption.- Ensure the correct dose is being administered (e.g., prophylactic oral dosing has been shown to be effective).[10] - Verify the formulation and vehicle used for administration. - If using oral gavage, ensure proper technique to avoid misdosing.
2. Delayed Treatment Initiation: Treatment started too late after the injury.- Initiate prophylactic treatment with BLU-782 before inducing injury.[9][10] Studies indicate a narrow window of opportunity for effective HO prevention post-injury.[10]
3. Drug Stability: Improper storage or handling of the compound.- Store BLU-782 according to the manufacturer's instructions.
Adverse effects observed in treated mice (e.g., weight loss, lethargy) 1. Off-target effects or toxicity: Although BLU-782 is highly selective, high doses may lead to adverse effects.- Reduce the dose of BLU-782 if adverse effects are observed. - Monitor animal health daily during the treatment period. - Consult relevant toxicology data if available.
2. Vehicle-related issues: The vehicle used for drug delivery may be causing adverse reactions.- Include a vehicle-only control group to assess the effects of the vehicle. - Consider alternative, well-tolerated vehicles for oral administration in mice.

Quantitative Data Summary

Table 1: In Vitro Potency of BLU-782

Target KinaseIC50 (nM)
ALK2 (ACVR1)7
ALK1>100-fold selectivity over ALK2
ALK3>100-fold selectivity over ALK2
ALK6>100-fold selectivity over ALK2

Data compiled from preclinical studies.[9]

Table 2: In Vivo Efficacy of BLU-782 in ALK2R206H Mouse Model (Pinch Injury)

Treatment GroupDose (mg/kg, oral)Heterotopic Ossification (HO) Volume (mm³)
ALK2R206H (untreated)-34.0 (average)
ALK2R206H + BLU-78250~1.0 (near complete inhibition)
Wild-Type (WT)-No HO detected

Data represents typical results from preclinical studies.[9][17]

Experimental Protocols

Protocol 1: Induction of HO in Conditional ALK2R206H Mice via Cardiotoxin Injury
  • Induction of ALK2R206H Expression:

    • For Cre-ERT2 models: Administer tamoxifen (e.g., 75 mg/kg body weight) via intraperitoneal injection once daily for 3-5 consecutive days.[1][13] Prepare tamoxifen solution in corn oil at 20 mg/mL.[13] Allow a 7-day waiting period after the final injection before inducing injury.[13]

    • For Tet-On models: Provide doxycycline-containing chow (e.g., 625 mg/kg) or water for at least 3 days prior to injury.[1][18]

  • Anesthesia: Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance).[1] Apply ophthalmic ointment to prevent eye dryness.[15]

  • Injury:

    • Aseptically prepare a 10 µM solution of cardiotoxin in sterile PBS.

    • Inject 50 µL of the cardiotoxin solution into the quadriceps or gastrocnemius muscle of one hind limb.

    • Inject the contralateral limb with 50 µL of sterile PBS as a control.[1]

  • Post-operative Care:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Administer analgesics as required by your institutional guidelines.

  • Analysis:

    • Monitor for HO formation starting from day 7 post-injury.

    • At the desired endpoint (e.g., 14-21 days), euthanize the mouse and harvest the hind limbs.

    • Analyze HO volume and density using micro-computed tomography (micro-CT).[1][19][20]

    • For histological analysis, fix tissues in 4% paraformaldehyde, decalcify, and process for sectioning and staining (e.g., Hematoxylin & Eosin, Safranin O/Fast Green).[1]

Protocol 2: Prophylactic Treatment with BLU-782
  • Drug Preparation: Prepare a homogenous suspension of BLU-782 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Dosing:

    • Begin prophylactic dosing at least 24 hours prior to inducing injury.

    • Administer BLU-782 via oral gavage once daily at the desired dose (e.g., 25-50 mg/kg).[9]

    • Include a vehicle-only control group.

  • Injury and Analysis:

    • Induce HO using the protocol described above (Protocol 1).

    • Continue daily dosing of BLU-782 or vehicle for the duration of the experiment (e.g., up to 12 days post-injury for complete prevention).[9]

    • Analyze HO formation as described in Protocol 1.

Visualizations

Signaling Pathway

ALK2_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor Complex cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Activin A Activin A BMPs BMPs ALK2 R206H ALK2 R206H BMPs->ALK2 R206H hyperactivates Type II Receptor Type II Receptor ALK2 (ACVR1) ALK2 (ACVR1) Type II Receptor->ALK2 (ACVR1) activates SMAD 1/5/8 SMAD 1/5/8 ALK2 (ACVR1)->SMAD 1/5/8 phosphorylates ALK2 R206H->SMAD 1/5/8 constitutively phosphorylates pSMAD 1/5/8 pSMAD 1/5/8 SMAD Complex SMAD Complex pSMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates to nucleus Osteogenic Differentiation Osteogenic Differentiation Gene Transcription->Osteogenic Differentiation HO Heterotopic Ossification Osteogenic Differentiation->HO BLU-782 BLU-782

Caption: ALK2R206H signaling pathway and the inhibitory action of BLU-782.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Animal Preparation & Induction cluster_injury Phase 2: HO Induction cluster_analysis Phase 3: Analysis Animal Acclimation Animal Acclimation Induction Induction of ALK2R206H (Tamoxifen / Doxycycline) Animal Acclimation->Induction BLU-782 Prophylaxis Prophylactic Dosing (BLU-782 or Vehicle) Induction->BLU-782 Prophylaxis Anesthesia Anesthesia BLU-782 Prophylaxis->Anesthesia Muscle Injury Muscle Injury (Cardiotoxin / Pinch) Anesthesia->Muscle Injury Post-op Care Post-operative Care & Continued Dosing Muscle Injury->Post-op Care Monitoring Monitor Animal Health & HO Progression Post-op Care->Monitoring Endpoint Euthanasia & Tissue Harvest Monitoring->Endpoint MicroCT Micro-CT Analysis (HO Volume & Density) Endpoint->MicroCT Histology Histological Analysis (H&E, Safranin O) Endpoint->Histology

Caption: Workflow for testing BLU-782 efficacy in the ALK2R206H mouse model.

References

Technical Support Center: BLU-782 Administration for Heterotopic Ossification Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of BLU-782 (fidrisertib) in preclinical research for the prevention of heterotopic ossification (HO). This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is BLU-782 and what is its mechanism of action in preventing heterotopic ossification?

A1: BLU-782, also known as fidrisertib, is an investigational, potent, and highly selective small-molecule inhibitor of Activin receptor-like kinase 2 (ALK2).[1] In genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP), gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, lead to dysregulated signaling in the bone morphogenetic protein (BMP) pathway.[1][2][3] This results in the abnormal formation of bone in soft tissues, a process known as heterotopic ossification (HO).[4] BLU-782 is designed to selectively target the underlying genetic cause of FOP by inhibiting the mutated ALK2 kinase, thereby blocking the downstream signaling cascade (pSMAD 1/5/8) that drives ectopic bone formation.[5][6]

Q2: What is the critical time window for administering BLU-782 to prevent injury-induced HO in animal models?

A2: Preclinical studies in a genetically accurate mouse model of FOP (ALK2R206H knock-in mice) have demonstrated a critical therapeutic window for BLU-782 administration.[1][3] Prophylactic administration, starting before an injury, is the most effective strategy for preventing HO.[1] However, there is a short window for intervention after the injury has occurred. Treatment with BLU-782 can still prevent HO if initiated up to 2 days post-injury.[2][3] If the start of treatment is delayed by 4 days or more after the injury, the preventative effect on HO is significantly diminished or completely lost.[2][3]

Q3: How long does BLU-782 administration need to be maintained to prevent HO?

A3: Continuous ALK2 inhibition is necessary throughout the active phases of HO formation. In a mouse model, the process of HO progresses from initial muscle degeneration and edema to a fibroproliferative response, cartilage deposition, and finally, mature bone formation over approximately 14 days.[1] Studies have shown that ALK2 inhibition must be maintained for up to 12 days post-injury to fully prevent the formation of heterotopic bone in this model.[1] This suggests that the ALK2 pathway is active throughout the ossification process.[1]

Q4: Is BLU-782 effective against different types of ALK2 mutations?

A4: Yes, BLU-782 has been shown to be effective against various activating mutations in the ALK2 gene, not just the most common R206H mutation found in FOP.[1] It has been demonstrated to inhibit ALK2 signaling irrespective of the specific activating mutation, suggesting it can block kinase activity from various combinations of ligands and neomorphic mutations.

Q5: Does BLU-782 interfere with normal bone healing or muscle repair?

A5: Preclinical data suggests that BLU-782's high selectivity for ALK2 allows it to prevent pathogenic HO without negatively impacting normal physiological processes. In ALK2R206H mice, treatment with BLU-782 preserved the normal muscle-healing response to acute injury.[2][3] Furthermore, these mice were able to heal bone normally after a surgical fracture without the formation of HO when pretreated with BLU-782.

Troubleshooting Guide

Issue 1: Incomplete prevention of heterotopic ossification despite BLU-782 treatment.

  • Possible Cause 1: Delayed Administration. As preclinical data shows, the timing of administration is critical. A delay of 4 or more days after the initial injury can abrogate the preventative effects of BLU-782.[2][3]

    • Solution: Ensure that the administration of BLU-782 begins as soon as possible after the injury, ideally within 48 hours. For maximum efficacy, a prophylactic dosing regimen is recommended.[1]

  • Possible Cause 2: Insufficient Duration of Treatment. The ALK2 signaling pathway is active throughout the entire process of HO formation.[1]

    • Solution: In the pinch-injury mouse model, continuous daily dosing for at least 12 days post-injury was required for complete prevention.[1] Review your experimental timeline to ensure the treatment duration covers the full period of chondrogenesis and osteogenesis.

  • Possible Cause 3: Suboptimal Dosing or Bioavailability. Incorrect dosage or issues with the formulation affecting absorption can lead to plasma concentrations that are insufficient to maintain the required level of ALK2 inhibition.

    • Solution: Verify the dosage based on established effective doses in the literature (e.g., 50 mg/kg in mice was shown to be 100% efficacious). Ensure the vehicle and route of administration are appropriate and consistent with published protocols. Consider performing pharmacokinetic analysis to confirm adequate plasma exposure.

Issue 2: High variability in HO volume between subjects in the same treatment group.

  • Possible Cause 1: Inconsistent Injury Induction. The extent of the initial soft tissue injury can significantly impact the volume of subsequent HO.

    • Solution: Standardize the injury procedure as much as possible. For example, if using a pinch injury model, ensure the same forceps, pressure, and duration are applied to each animal.

  • Possible Cause 2: Animal-to-Animal Pharmacokinetic Variability. Individual differences in drug metabolism and absorption can lead to varying levels of drug exposure.

    • Solution: While difficult to control completely, ensure consistent dosing times and that animals have similar access to food and water, as this can affect absorption. If the variability is extreme, it may be necessary to increase the number of animals per group to achieve statistical power.

Quantitative Data from Preclinical Studies

The following tables summarize data from key preclinical experiments investigating the timing of BLU-782 administration in the ALK2R206H mouse model following a pinch injury.

Table 1: Effect of Delayed Initiation of BLU-782 Dosing on HO Volume

Treatment GroupDosing Start Day (Post-Injury)Dosing End Day (Post-Injury)Average HO Volume (mm³)
Untreated ControlN/AN/A30.7
ProphylacticDay -4Day 190.0
Delayed Start 1Day 2Day 190.0
Delayed Start 2Day 4Day 1924.3
Delayed Start 3Day 6Day 1933.7
Data derived from preclinical studies presented by Blueprint Medicines.[1]

Table 2: Effect of Treatment Duration on HO Volume

Treatment GroupDosing Start Day (Post-Injury)Dosing End Day (Post-Injury)Average HO Volume (mm³)
Untreated ControlN/AN/A30.7
Prophylactic (Full)Day -4Day 190.0
Early Cessation 1Day -4Day 329.8
Early Cessation 2Day -4Day 715.6
Early Cessation 3Day -4Day 120.0
Data derived from preclinical studies presented by Blueprint Medicines.[1]

Experimental Protocols

Protocol: Injury-Induced Heterotopic Ossification and BLU-782 Prophylaxis in an ALK2R206H Mouse Model

This protocol describes a method for inducing HO via muscle injury in a conditional knock-in mouse model of FOP and assessing the efficacy of BLU-782.

1. Animal Model:

  • Use a conditional knock-in mouse model expressing the mutant Acvr1R206H allele.[5] The expression of the mutant allele is typically induced by tamoxifen administration or through a specific Cre-driver line.

2. BLU-782 Formulation and Administration:

  • Formulation: Prepare BLU-782 in a suitable vehicle for oral administration (e.g., as a suspension in a solution like 0.5% methylcellulose).

  • Dosage: Administer BLU-782 at a dose demonstrated to be effective (e.g., 25-50 mg/kg).

  • Administration: Administer the compound once daily via oral gavage.

3. Experimental Timeline and Dosing Regimen:

  • Prophylactic Group: Begin daily oral administration of BLU-782 at least 4 days prior to injury and continue for a predetermined duration (e.g., 19 days post-injury).[1]

  • Delayed Treatment Groups: Initiate daily oral administration at various time points after injury (e.g., Day 2, Day 4, Day 6) and continue for the same total duration.[1]

  • Vehicle Control Group: Administer the vehicle only, following the same schedule as the prophylactic group.

4. Injury-Induced HO Procedure:

  • Anesthetize the mouse using an approved protocol (e.g., isoflurane).

  • Induce a muscle injury in one of the calf muscles (e.g., gastrocnemius) by pinching the muscle with rongeur forceps for a standardized duration. This controlled trauma will trigger the HO formation process.

5. Outcome Assessment:

  • Edema Measurement (Optional, early time points): At early time points (e.g., 2, 4, 7 days post-injury), perform Magnetic Resonance Imaging (MRI) to assess and quantify edema in the injured limb.[1]

  • HO Volume Quantification (Primary Endpoint): At the end of the study (e.g., Day 20 or later), euthanize the animals and harvest the injured limbs.

  • Use micro-computed tomography (µCT) to scan the limbs and quantify the volume of newly formed heterotopic bone.[1]

  • Histology (Optional): After µCT scanning, decalcify the tissue, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, H&E) to examine the cellular progression of HO.[1]

Visualizations

ALK2_Signaling_Pathway cluster_ligand Ligands cluster_receptor Cell Membrane Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Response BMPs BMPs Type II Receptor Type II Receptor BMPs->Type II Receptor Activin A Activin A ALK2 (ACVR1) ALK2 (ACVR1) [Gain-of-Function Mutation] Activin A->ALK2 (ACVR1) Pathological Activation Type II Receptor->ALK2 (ACVR1) Phosphorylates pSMAD 1/5/8 pSMAD 1/5/8 ALK2 (ACVR1)->pSMAD 1/5/8 Phosphorylates Complex pSMAD1/5/8-SMAD4 Complex pSMAD 1/5/8->Complex SMAD4 SMAD4 SMAD4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription Translocates to Nucleus HO Chondrogenesis & Osteogenesis (HO) Gene Transcription->HO BLU-782 BLU-782 BLU-782->ALK2 (ACVR1) Inhibits

Caption: Pathological ALK2 signaling pathway in FOP and the inhibitory action of BLU-782.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Injury Phase cluster_analysis Analysis Phase A Acclimatize ALK2 R206H Mice B Randomize into Treatment Groups A->B C Day -4: Start Prophylactic BLU-782 or Vehicle Dosing B->C D Day 0: Induce Pinch Injury to Calf Muscle C->D F Continue Daily Dosing E Day 2+: Start Delayed BLU-782 Dosing (if applicable) D->E E->F G Day 2-7: Optional MRI for Edema F->G H Day 19: Stop Dosing G->H I Day 20+: Euthanize and Harvest Injured Limb H->I J µCT Scan to Quantify HO Volume I->J K Histological Analysis (Optional) J->K

References

Validation & Comparative

A Comparative Guide to ALK2 Inhibitors: Saracatinib and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is the primary driver of devastating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and is also implicated in Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This has spurred significant interest in the development of potent and selective ALK2 inhibitors as a therapeutic strategy.

This guide provides a comparative overview of prominent ALK2 inhibitors, with a focus on saracatinib and other well-characterized compounds. It is important to note that while the initial query included IQB-782, a thorough review of publicly available scientific literature and databases did not yield any information on its activity as an ALK2 inhibitor. Therefore, this guide will focus on comparing saracatinib with other established ALK2 inhibitors for which experimental data are available.

ALK2 Signaling Pathway

The ALK2 signaling cascade is initiated by the binding of BMP ligands to a receptor complex consisting of type I (e.g., ALK2) and type II BMP receptors. This binding event leads to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes. In FOP, mutations in ALK2 lead to its constitutive activation or heightened sensitivity to ligands like activin A, resulting in uncontrolled bone formation.[3][4]

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates Saracatinib Saracatinib (ALK2 Inhibitor) Saracatinib->ALK2 Inhibits pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA Translocates & Binds Transcription Gene Transcription (Osteogenesis) DNA->Transcription Regulates ALK2_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (e.g., TR-FRET, ADP-Glo) potency Determine IC50 & Potency biochem_assay->potency cell_assay Cell-Based Assays (e.g., BRE-Luc, NanoBRET) cell_assay->potency selectivity Kinase Selectivity Profiling animal_model FOP/DIPG Animal Models (e.g., ACVR1 R206H knock-in mouse) selectivity->animal_model Lead Compound potency->selectivity efficacy_study Efficacy Studies (Prevention of Heterotopic Ossification) animal_model->efficacy_study pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd tox Toxicology Studies animal_model->tox preclinical_candidate Preclinical Candidate Selection efficacy_study->preclinical_candidate pk_pd->preclinical_candidate tox->preclinical_candidate

References

Comparative Analysis of BLU-782's Selectivity for Mutant ALK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of BLU-782, a Selective ALK2 Inhibitor for Fibrodysplasia Ossificans Progressiva (FOP).

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This condition is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a BMP type I receptor. The most prevalent mutation, ALK2 R206H, sensitizes the receptor to activation by ligands such as Activin A, leading to aberrant downstream signaling and subsequent bone formation. BLU-782 (also known as fidrisertib or IPN60130) is a potent and selective small molecule inhibitor of ALK2 developed by Blueprint Medicines, specifically designed to target the underlying cause of FOP. This guide provides a comprehensive comparison of BLU-782's selectivity and potency against other known ALK2 inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Potency and Selectivity

The cornerstone of a targeted therapy is its ability to potently inhibit the intended target while minimizing off-target effects. The following tables summarize the in vitro inhibitory activity of BLU-782 in comparison to other ALK2 inhibitors, Saracatinib and LDN-193189.

Kinase TargetBLU-782 IC50 (nM)Saracatinib IC50 (nM)LDN-193189 IC50 (nM)
ALK2 (R206H) 0.2 --
ALK2 (Wild-Type)0.66.75
ALK13190.8
ALK34562130
ALK624613016.7
ALK4653900≥500
ALK5 (TGFβR1)1556890≥500
TGFβR267--
Table 1: Biochemical IC50 values of BLU-782, Saracatinib, and LDN-193189 against ALK2 and other related kinases. Data compiled from multiple sources.[1][2][3][4][5][6]
Cellular AssayBLU-782 IC50 (nM)
ALK2 (R206H) in HEK293T/ALK3KO cells 7
Table 2: Cellular IC50 of BLU-782 for the mutant ALK2 R206H.[5][6]

In vitro assays demonstrate that BLU-782 is a highly potent inhibitor of the mutant ALK2 R206H, with an IC50 of 0.2 nM.[5][6] It also shows strong activity against wild-type ALK2.[5][6] Importantly, BLU-782 displays significant selectivity for ALK2 over other BMP type I receptors like ALK3 and ALK6, and even greater selectivity against the TGF-β receptor ALK5.[5][6] A kinome scan of over 400 kinases revealed that BLU-782 is highly selective, with only four kinases showing a binding affinity of less than 100 nM.[7] In cellular assays, BLU-782 potently inhibited ALK2 R206H with an IC50 of 7 nM and demonstrated over 100-fold selectivity over ALK1, ALK3, and ALK6.[7]

Experimental Protocols

The validation of BLU-782's selectivity involved a series of robust in vitro and in vivo experiments. Below are the detailed methodologies for the key assays.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ALK2 and other kinases.

Materials:

  • Recombinant human ALK2 (wild-type and R206H mutant) and other purified kinases.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]

  • ATP (Adenosine triphosphate).

  • Substrate (e.g., casein or a specific peptide).

  • Test compounds (BLU-782, Saracatinib, LDN-193189) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[5][8]

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).[5]

  • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a detection reagent like ADP-Glo™.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Phospho-SMAD1/5/8 Assay

This assay measures the inhibition of ALK2 signaling in a cellular context by quantifying the phosphorylation of its downstream effectors, SMAD1, SMAD5, and SMAD8.

Objective: To determine the cellular potency (IC50) of BLU-782 in inhibiting ALK2-mediated signaling.

Materials:

  • Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines like HEK293T).

  • Cell culture medium and supplements.

  • Test compound (BLU-782).

  • Ligand to stimulate ALK2 activity (e.g., Activin A or BMPs).

  • Lysis buffer.

  • Phospho-SMAD1/5 (Ser463/465) antibody and total SMAD1/5 antibody.[9]

  • Secondary antibodies.

  • Western blot or ELISA detection reagents.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of BLU-782 for a defined period (e.g., 1 hour).

  • Stimulate the cells with a specific ligand (e.g., Activin A) for a set time (e.g., 30-60 minutes) to activate the ALK2 pathway.

  • Lyse the cells to extract total protein.

  • Quantify the levels of phosphorylated SMAD1/5/8 and total SMAD1/5/8 using Western blotting or a specific ELISA kit.

  • Normalize the phosphorylated SMAD levels to the total SMAD levels.

  • Plot the percentage of inhibition of SMAD phosphorylation against the inhibitor concentration to calculate the cellular IC50.

In Vivo FOP Mouse Model of Heterotopic Ossification

This model is crucial for evaluating the efficacy of a drug candidate in a living organism that mimics the human disease.

Objective: To assess the ability of BLU-782 to prevent injury-induced heterotopic ossification in a mouse model of FOP.

Animal Model:

  • Conditional knock-in mice expressing the human ALK2 R206H mutation (e.g., Acvr1R206H/+).[10][11]

Procedure:

  • Induction of HO: Induce muscle injury in the mice, for example, by a pinch injury to the calf muscle using forceps or by cardiotoxin injection.[7][10]

  • Drug Administration: Administer BLU-782 orally at various doses (e.g., 10, 25, 50 mg/kg) either prophylactically (before injury) or at different time points after injury.[7] A control group receives a vehicle.

  • Monitoring: Monitor the mice for signs of edema and HO formation over a period of several days to weeks.

  • Imaging: Use micro-computed tomography (µCT) to visualize and quantify the volume of heterotopic bone formation. Magnetic Resonance Imaging (MRI) can be used to assess soft tissue edema.[12]

  • Histology: At the end of the study, harvest the affected tissues for histological analysis to examine the cellular processes of endochondral ossification.

  • Data Analysis: Compare the volume of HO in the treated groups to the vehicle-treated control group to determine the in vivo efficacy of BLU-782.

Mandatory Visualization

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII_Receptor Type II Receptor (e.g., BMPR2, ActRIIA/B) ALK2_R206H Mutant ALK2 (R206H) Type I Receptor TypeII_Receptor->ALK2_R206H Phosphorylates SMAD158 SMAD1/5/8 ALK2_R206H->SMAD158 Phosphorylates ActivinA Activin A ActivinA->TypeII_Receptor Binds pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 Binds SMAD_complex SMAD Complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Enters Nucleus & Regulates HO Heterotopic Ossification Gene_Transcription->HO Leads to BLU782 BLU-782 BLU782->ALK2_R206H Inhibits

Caption: ALK2 signaling pathway in FOP and the mechanism of action of BLU-782.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular pSMAD Assay (Cellular Potency) Kinase_Assay->Cellular_Assay Promising candidates FOP_Model FOP Mouse Model (ALK2 R206H) Cellular_Assay->FOP_Model Potent and selective compounds Injury Muscle Injury Induction FOP_Model->Injury Treatment BLU-782 Administration Injury->Treatment Analysis µCT and Histology Analysis Treatment->Analysis Result Validation of Selectivity and Efficacy Analysis->Result Efficacy data Start Drug Discovery (BLU-782) Start->Kinase_Assay

Caption: Experimental workflow for validating the selectivity of BLU-782.

References

Fidrisertib in Clinical Trials: A Comparative Analysis for FOP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of fidrisertib, an investigational therapeutic, with current and emerging treatments for Fibrodysplasia Ossificans Progressiva (FOP). FOP is an ultra-rare genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, leading to severe disability.[1] This document summarizes available clinical and preclinical data, details experimental methodologies, and visualizes key biological pathways to inform research and development in this critical area.

Executive Summary

Fidrisertib (formerly IPN60130/BLU-782) is an oral, selective inhibitor of the mutated activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[2] This mutation is the underlying genetic cause of FOP, leading to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification.[2] Fidrisertib is currently in a Phase 2 clinical trial (FALKON, NCT05039515) to evaluate its efficacy and safety in reducing the progression of HO in individuals with FOP.[2][3]

This guide compares fidrisertib to other therapeutic strategies for FOP, including the approved retinoic acid receptor gamma (RARγ) agonist palovarotene (Sohonos™), and other investigational agents such as the anti-Activin A antibody garetosmab, and other ALK2 inhibitors like saracatinib and zilurgisertib. While definitive efficacy data for fidrisertib is pending the completion of the FALKON trial, this comparison is based on available preclinical and early-phase clinical data for fidrisertib alongside published results for its comparators.

Mechanism of Action and Signaling Pathways

The primary driver of FOP is a gain-of-function mutation in the ACVR1 gene, which leads to dysregulated BMP signaling.[4][5] The therapies discussed in this guide target different nodes within this pathway.

Fidrisertib, Saracatinib, and Zilurgisertib: Direct Inhibition of Mutant ACVR1/ALK2

Fidrisertib, saracatinib, and zilurgisertib are all small molecule inhibitors that directly target the mutated ACVR1/ALK2 kinase.[6][7][8] By blocking the activity of this receptor, these drugs aim to halt the downstream signaling cascade that leads to chondrogenesis and ultimately, heterotopic ossification.[9][10]

Fidrisertib_Mechanism_of_Action Ligand BMP / Activin A ACVR1_mut Mutated ACVR1/ALK2 (FOP Driver) Ligand->ACVR1_mut SMAD_signaling SMAD 1/5/8 Phosphorylation ACVR1_mut->SMAD_signaling Fidrisertib Fidrisertib (ALK2 Inhibitor) Fidrisertib->ACVR1_mut Inhibits Chondrogenesis Chondrogenesis SMAD_signaling->Chondrogenesis HO Heterotopic Ossification Chondrogenesis->HO

Caption: Fidrisertib directly inhibits the mutated ACVR1/ALK2 receptor.

Palovarotene: Modulation of Retinoic Acid Signaling

Palovarotene is a selective RARγ agonist.[11] By activating the retinoic acid signaling pathway, it is thought to inhibit chondrogenesis through the downregulation of BMP signaling by enhancing the degradation of SMAD proteins.[12][13][14]

Palovarotene_Mechanism_of_Action Palovarotene Palovarotene RARg RARγ Palovarotene->RARg Activates SMAD_degradation SMAD 1/5/8 Degradation RARg->SMAD_degradation Promotes BMP_signaling BMP Signaling SMAD_degradation->BMP_signaling Inhibits Chondrogenesis Chondrogenesis BMP_signaling->Chondrogenesis HO Heterotopic Ossification Chondrogenesis->HO Garetosmab_Mechanism_of_Action Garetosmab Garetosmab (Antibody) ActivinA Activin A Garetosmab->ActivinA Neutralizes ACVR1_mut Mutated ACVR1/ALK2 ActivinA->ACVR1_mut Aberrantly Activates BMP_signaling BMP Signaling ACVR1_mut->BMP_signaling HO Heterotopic Ossification BMP_signaling->HO WBCT_Workflow Patient Patient with FOP WBCT_Scan Low-Dose WBCT Scan (Baseline & Follow-up) Patient->WBCT_Scan Image_Acquisition Image Acquisition (Thin Slices) WBCT_Scan->Image_Acquisition Image_Analysis Image Segmentation & Quantification Image_Acquisition->Image_Analysis HO_Volume Calculation of HO Volume Change Image_Analysis->HO_Volume Efficacy_Endpoint Primary Efficacy Endpoint HO_Volume->Efficacy_Endpoint

References

comparative analysis of IQB-782 and palovarotene for FOP

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between IQB-782 and palovarotene for the treatment of Fibrodysplasia Ossificans Progressiva (FOP) cannot be conducted at this time due to the absence of publicly available information on this compound. Extensive searches of scientific literature and clinical trial databases did not yield any data regarding the development, mechanism of action, or experimental results for a compound designated this compound in the context of FOP.

Therefore, this guide will provide a comprehensive overview of palovarotene, a retinoic acid receptor gamma (RARγ) agonist, for the treatment of FOP. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and signaling pathways.

Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) that has been investigated for its potential to inhibit heterotopic ossification (HO) in individuals with FOP. The underlying cause of FOP is a mutation in the ACVR1 gene, which encodes the ALK2 receptor, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to hyperactivity of the BMP signaling pathway, resulting in progressive and debilitating HO.

Mechanism of Action

Palovarotene modulates the BMP signaling pathway downstream of the mutated ACVR1/ALK2 receptor. By activating RARγ, palovarotene is thought to inhibit the phosphorylation of SMAD1/5/8, which are key transcription factors in the BMP pathway. This inhibition is believed to occur through the regulation of cartilage- and bone-specific gene expression, thereby preventing the formation of ectopic bone.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Palovarotene Intervention BMP BMP Ligand ACVR1 Mutated ACVR1/ALK2 Receptor BMP->ACVR1 Binding SMAD158 SMAD1/5/8 ACVR1->SMAD158 Phosphorylation pSMAD158 pSMAD1/5/8 SMAD158->pSMAD158 Phosphorylation Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex Binding SMAD4 SMAD4 SMAD4->Complex Binding Gene Target Gene Expression Complex->Gene Transcription Activation HO Heterotopic Ossification Gene->HO Leads to Palovarotene Palovarotene RARG RARγ Palovarotene->RARG Activation RARG->SMAD158 Inhibition of Phosphorylation

Figure 1: Palovarotene's Mechanism of Action in FOP.

Preclinical Data

Preclinical studies in mouse models of FOP have demonstrated the potential of palovarotene to inhibit HO. These studies have provided the foundational data for its clinical development.

ParameterAnimal ModelKey FindingsReference
New Bone Formation Acvr1R206H/+ miceDose-dependent reduction in injury-induced HO.
Chondrogenesis Micromass cultures of mesenchymal stem cellsInhibition of chondrogenic differentiation.
Alkaline Phosphatase (ALP) Activity C2C12 cells overexpressing mutant ACVR1Reduction in BMP-induced ALP activity.

Clinical Trial Data

Palovarotene has been evaluated in several clinical trials for FOP. The MOVE trial (NCT03312634) was a Phase 3 study that assessed the efficacy and safety of palovarotene in reducing new HO volume.

EndpointPalovarotene GroupPlacebo Groupp-valueReference
Mean Annualized New HO Volume (mm³) (Post-Hoc Analysis) 6,04814,7850.0292
Proportion of Patients with New HO 72.7%90.0%0.039
Adverse Events (Most Common) Dry skin, pruritus, alopecia, upper respiratory tract infections--

Note: The primary endpoint of the MOVE trial was not met in the pre-specified analysis. The data presented here is from a post-hoc analysis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of palovarotene.

1. In Vivo Model of Injury-Induced Heterotopic Ossification

  • Animal Model: Acvr1R206H/+ mice, which carry the same mutation found in most FOP patients.

  • Injury Induction: Intramuscular injection of cardiotoxin into the gastrocnemius muscle to induce muscle injury and trigger the HO process.

  • Drug Administration: Palovarotene administered daily via oral gavage, starting one day before injury and continuing for a specified period (e.g., 14 or 28 days).

  • Assessment of HO:

    • Micro-computed tomography (μCT): To quantify the volume of new bone formation at the site of injury.

    • Histology: Staining of tissue sections with Hematoxylin and Eosin (H&E) and Alcian Blue/Sirius Red to visualize bone and cartilage formation.

cluster_0 Animal Model Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis A Acvr1R206H/+ mice B Cardiotoxin Injection (Gastrocnemius Muscle) A->B Injury Induction C Daily Oral Gavage (Palovarotene or Vehicle) B->C Treatment D μCT Imaging (Quantify HO Volume) C->D Endpoint Analysis E Histological Analysis (H&E, Alcian Blue) C->E Endpoint Analysis

Figure 2: Workflow for In Vivo HO Model.

2. In Vitro Alkaline Phosphatase (ALP) Activity Assay

  • Cell Line: C2C12 myoblasts, a cell line capable of osteogenic differentiation, transfected to overexpress the mutant ACVR1R206H receptor.

  • Experimental Setup:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of palovarotene or a vehicle control.

    • BMP ligand (e.g., BMP-2) is added to induce osteogenic differentiation.

    • Cells are incubated for 72 hours.

  • ALP Activity Measurement:

    • Cells are lysed.

    • The cell lysate is incubated with p-nitrophenyl phosphate (pNPP), a substrate for ALP.

    • The conversion of pNPP to p-nitrophenol (pNP) is measured spectrophotometrically at 405 nm.

    • ALP activity is normalized to the total protein concentration in the cell lysate.

Conclusion

Palovarotene represents a targeted therapeutic approach for FOP by modulating the overactive BMP signaling pathway. While clinical trial results have shown some evidence of efficacy in reducing new HO volume, further research is needed to fully establish its long-term safety and efficacy profile. The lack of public information on this compound prevents a direct comparison, highlighting the ongoing need for the development and transparent reporting of novel therapeutic agents for FOP.

Beyond FOP: Validating the Therapeutic Potential of BLU-782

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

BLU-782 (also known as fidrisertib or IPN60130) is a potent and highly selective oral inhibitor of Activin receptor-like kinase 2 (ALK2), a protein encoded by the ACVR1 gene. Gain-of-function mutations in ACVR1 are the primary genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the abnormal formation of bone in soft tissues.[1][2] While the development of BLU-782 has been primarily focused on FOP, the critical role of the ALK2 signaling pathway in other pathological processes suggests a broader therapeutic potential for this investigational drug.

This guide provides a comparative analysis of BLU-782 against other therapeutic alternatives, supported by preclinical experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current landscape of ALK2 inhibition and the potential of BLU-782 in and beyond FOP.

Mechanism of Action: A Targeted Approach

BLU-782 was specifically designed to inhibit the kinase activity of both wild-type and, more importantly, mutant forms of ALK2.[3][4] In FOP, mutated ALK2 leads to hypersensitivity to bone morphogenetic protein (BMP) ligands and a neomorphic response to activins, resulting in aberrant downstream signaling through the SMAD1/5/8 pathway and subsequent chondrogenesis and osteogenesis in soft tissues.[1][2] By blocking this signaling cascade, BLU-782 aims to halt the formation of heterotopic bone.[1]

Signaling Pathway of ALK2 in FOP and the Action of BLU-782

ALK2_Signaling_FOP cluster_ligand Ligands cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActivinA Activin A mutALK2 Mutant ALK2 (ACVR1) ActivinA->mutALK2 Activates BMPs BMPs BMPs->mutALK2 Hypersensitivity TypeII_R Type II Receptor SMAD158 SMAD1/5/8 mutALK2->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 GeneTranscription Gene Transcription pSMAD158->GeneTranscription Translocates to Nucleus HO Heterotopic Ossification GeneTranscription->HO Leads to BLU782 BLU-782 BLU782->mutALK2 Inhibits

Caption: Aberrant ALK2 signaling in FOP and BLU-782's inhibitory action.

Comparative Preclinical Efficacy in FOP

BLU-782 has demonstrated significant efficacy in preclinical mouse models of FOP. Prophylactic oral dosing in a conditional knock-in ALK2R206H mouse model prevented injury-induced edema, cartilage formation, and heterotopic ossification.[5]

In Vitro Potency of ALK2 Inhibitors

A key measure of a drug's potential is its in vitro potency, often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundTargetAssay TypeIC50 (nM)
BLU-782 (Fidrisertib) ALK2R206HCellular (pSMAD1)7[3]
SaracatinibALK2 (mutant)Biochemical4.2
INCB000928 (Zilurgisertib)ALK2 (mutant)Biochemical0.6
LDN-193189ALK2 (wild-type)Biochemical5
LDN-212854ALK2 (wild-type)Biochemical1.3
Note: Data is compiled from various sources and assay conditions may differ.[1]
In Vivo Efficacy in FOP Mouse Model

In a well-characterized, genetically accurate FOP mouse model (ACVR1R206H), BLU-782 demonstrated dose-dependent inhibition of injury-induced heterotopic ossification.

Treatment GroupDosageReduction in HO Volume (%)
Vehicle Control-0
BLU-782 10 mg/kgNot significantly different from control
BLU-782 25 mg/kg>70% inhibition
BLU-782 50 mg/kg100%[6]

Therapeutic Potential Beyond FOP

While FOP remains the primary indication for BLU-782, the role of ALK2 in other diseases opens avenues for broader therapeutic applications. Aberrant ALK2 signaling has been implicated in:

  • Other Musculoskeletal Disorders: Conditions characterized by abnormal calcification could potentially benefit from ALK2 inhibition.

  • Oncology: Gain-of-function mutations in ACVR1 have been identified in certain cancers, such as diffuse intrinsic pontine glioma (DIPG), a devastating pediatric brain tumor.[7] ALK2 inhibitors have shown promise in preclinical models of DIPG by mitigating tumor growth signals.[7]

  • Anemia of Chronic Disease: ALK2 is involved in the regulation of hepcidin, a key hormone in iron metabolism. Dysregulation of hepcidin can lead to anemia. ALK2 inhibitors are being explored as a potential treatment to modulate hepcidin levels and improve iron availability.

  • Cardiovascular Disease: Emerging evidence suggests a role for ALK2 signaling in vascular calcification, a contributor to atherosclerosis. Inhibition of ALK2 could potentially reduce this pathological calcification.

Currently, preclinical and clinical data for BLU-782 in these non-FOP indications are limited. Further research is needed to validate its therapeutic potential in these areas.

Comparison with Other Therapeutic Alternatives

Several other therapeutic strategies are being investigated for FOP, targeting different points in the disease pathology.

Palovarotene

Palovarotene is a retinoic acid receptor gamma (RARγ) agonist.[7] Its mechanism of action involves the downregulation of BMP signaling in pre-chondrogenic cells.[7] While it has received approval for FOP in some countries, its use can be associated with side effects, and direct comparative studies with BLU-782 are not yet available.[8][9]

Other ALK2 Inhibitors

Other selective ALK2 inhibitors, such as Saracatinib and Zilurgisertib (INCB000928), are also in clinical development for FOP.[10] Preclinical data suggests they are potent inhibitors of the mutant ALK2 receptor.[1] Head-to-head clinical trials will be necessary to definitively compare their efficacy and safety profiles with BLU-782.

Experimental Workflow for Preclinical Evaluation of ALK2 Inhibitors in FOP

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_tox Toxicology & PK/PD KinaseAssay Biochemical Kinase Assay (IC50 determination) CellularAssay Cellular pSMAD1/5/8 Assay (in FOP patient-derived cells) KinaseAssay->CellularAssay Confirms cellular activity AnimalModel ACVR1-R206H Conditional Knock-in Mouse Model CellularAssay->AnimalModel Proceed to in vivo HO_Induction Induction of Heterotopic Ossification (e.g., muscle injury) AnimalModel->HO_Induction Treatment Treatment with BLU-782 or other inhibitors HO_Induction->Treatment Analysis Analysis of HO Volume (micro-CT imaging) Treatment->Analysis ToxStudies Toxicology Studies Analysis->ToxStudies Evaluate safety PKPD Pharmacokinetics/ Pharmacodynamics ToxStudies->PKPD Determine dosing

Caption: A typical preclinical workflow for evaluating ALK2 inhibitors for FOP.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of BLU-782.

ALK2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK2 protein.

  • Principle: A radiometric assay using 33P-labeled ATP or a luminescence-based assay (e.g., ADP-Glo™) measures the phosphorylation of a substrate by the ALK2 kinase domain.

  • Procedure:

    • Recombinant human ALK2 kinase domain is incubated with a specific substrate (e.g., casein) and ATP in a reaction buffer.

    • The test compound (e.g., BLU-782) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]

Cellular Phospho-SMAD1/5/8 (pSMAD) Inhibition Assay

This assay assesses the ability of a compound to inhibit ALK2 signaling within a cellular context.

  • Principle: Measures the level of phosphorylated SMAD1/5/8, the downstream effectors of ALK2, in cells expressing a mutant ALK2 receptor.

  • Procedure:

    • Cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines) are cultured.

    • Cells are pre-incubated with the test compound at various concentrations.

    • Cells are then stimulated with a ligand that activates the mutant ALK2 receptor, such as Activin A.

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).

    • The signal is detected and quantified to determine the level of inhibition.[12]

Injury-Induced Heterotopic Ossification in an ACVR1R206H Mouse Model

This in vivo model is used to evaluate the efficacy of a compound in preventing the formation of heterotopic bone.

  • Animal Model: A conditional knock-in mouse model expressing the human ACVR1R206H mutation upon induction (e.g., by tamoxifen or doxycycline).[2][13]

  • Procedure:

    • The expression of the mutant ACVR1R206H allele is induced in the mice.

    • Muscle injury is induced to trigger HO formation. This can be achieved through methods such as cardiotoxin injection or a pinch injury to the gastrocnemius muscle.[2][14]

    • Animals are treated with the test compound (e.g., BLU-782 via oral gavage) or a vehicle control, starting before or at various time points after the injury.

    • The formation of HO is monitored and quantified over time using imaging techniques such as micro-computed tomography (micro-CT).

    • The volume of heterotopic bone is measured and compared between treated and control groups to determine the efficacy of the compound.[15]

Conclusion

BLU-782 is a promising, highly selective ALK2 inhibitor with robust preclinical data supporting its therapeutic potential for FOP. Its targeted mechanism of action and demonstrated efficacy in preventing heterotopic ossification in animal models make it a strong candidate for further clinical development. Furthermore, the expanding understanding of ALK2's role in other diseases suggests that the therapeutic applications of BLU-782 may extend beyond FOP into areas such as oncology and other musculoskeletal and cardiovascular disorders. Head-to-head clinical trials with other emerging therapies will be crucial to fully delineate its comparative efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for further research and validation of this and other ALK2 inhibitors.

References

Unraveling the True Target of IQB-782: A Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the inhibitory activity of IQB-782. Contrary to initial inquiries regarding its interaction with Bone Morphogenetic Protein (BMP) receptors, publicly available scientific data reveals that this compound is not a BMP receptor inhibitor. Instead, it is characterized as a cysteine derivative that potently inhibits Thrombin Activatable Fibrinolysis Inhibitor (TAFI). This guide will objectively compare its performance against its known targets and provide supporting experimental context.

There is no publicly available information to suggest that this compound has any cross-reactivity with BMP receptors. Its established targets are TAFI and related carboxypeptidases.

I. Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary target, TAFI, and other related metallo-carboxypeptidases, namely Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB). The following table summarizes the available quantitative data.

Target EnzymeInhibitorParameterValue
Thrombin Activatable Fibrinolysis Inhibitor (TAFI)This compoundKi(app)0.14 µM
Carboxypeptidase N (CPN)This compoundIC5049 µM
Carboxypeptidase B (CPB)This compoundIC5012 µM

II. The Role of TAFI in the Fibrinolytic Pathway

To understand the significance of this compound's inhibitory action, it is crucial to visualize its role within the broader context of the fibrinolytic pathway. The following diagram illustrates how TAFI, when activated, dampens the process of clot dissolution. By inhibiting activated TAFI (TAFIa), this compound can potentially enhance fibrinolysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Substrate - Enzyme (TAFI/CPN/CPB) - this compound serial dilutions Incubation Incubate Enzyme with varying concentrations of this compound Reagents->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Measurement Measure product formation or substrate depletion (e.g., spectrophotometrically) Reaction->Measurement Plotting Plot enzyme activity vs. This compound concentration Measurement->Plotting Calculation Calculate IC50 or Ki value using non-linear regression Plotting->Calculation

A Preclinical and Clinical Showdown: BLU-782 (Fidrisertib) vs. Palovarotene for Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a systematic review and comparison of preclinical and clinical data for BLU-782 (fidrisertib), an investigational activin receptor-like kinase 2 (ALK2) inhibitor, and the approved retinoic acid receptor γ (RARγ) agonist, palovarotene (Sohonos), for the treatment of Fibrodysplasia Ossificans Progressiva (FOP).

Fibrodysplasia Ossificans Progressiva is a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This guide synthesizes available data to offer an objective comparison of these two therapeutic agents, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.

At a Glance: BLU-782 vs. Palovarotene

FeatureBLU-782 (Fidrisertib)Palovarotene (Sohonos)
Target Activin receptor-like kinase 2 (ALK2)Retinoic acid receptor γ (RARγ)
Mechanism of Action Selective inhibitor of mutant ALK2, directly targeting the genetic driver of FOP.Agonist of RARγ, modulating the downstream signaling of the bone morphogenetic protein (BMP) pathway.
Preclinical Efficacy Demonstrated prevention of injury-induced HO and edema in a mouse model of FOP.Shown to inhibit chondrogenesis and prevent HO in animal models of FOP.
Clinical Development Stage Currently in a Phase 2 clinical trial (FALKON).Approved by the FDA for the treatment of FOP.
Key Clinical Finding Phase 1 trial in healthy volunteers showed it was well-tolerated. Efficacy data from the Phase 2 trial is not yet available.Phase 3 MOVE trial demonstrated a 54% reduction in the mean annualized new HO volume compared to a natural history study.[1]

Delving into the Data: A Quantitative Comparison

The following tables summarize the key quantitative data available for BLU-782 and palovarotene from preclinical and clinical studies.

Table 1: Preclinical In Vitro Data for BLU-782 (Fidrisertib)
ParameterValueDescription
IC50 (ALK2R206H) 7 nMThe half-maximal inhibitory concentration against the most common FOP-causing mutant ALK2 in a cellular assay.[2]
Kinase Selectivity >100-fold selectivity over ALK1, ALK3, and ALK6Demonstrates high selectivity for the target kinase over other closely related kinases in cellular assays, minimizing potential off-target effects.[2]
Binding Potency (ALK2R206H) At least 15-fold higher than other BMP type I and type II receptorsShows preferential binding to the mutant ALK2 receptor.[2]
Table 2: Preclinical In Vivo Data for BLU-782 (Fidrisertib) in a FOP Mouse Model
ParameterResultDescription
Heterotopic Ossification (HO) Complete prevention of injury-induced HOProphylactic oral dosing in an ALK2R206H knock-in mouse model prevented the formation of extra-skeletal bone following muscle pinch injury.[3]
Edema Reduced edemaProphylactic treatment significantly reduced injury-induced swelling.[3]
Muscle Healing Preserved normal muscle repairTreatment with BLU-782 allowed for a normal tissue healing response after injury.
Table 3: Clinical Data for Palovarotene (Sohonos) from the Phase 3 MOVE Trial
ParameterResultDescription
Primary Endpoint: Reduction in New HO Volume 54% reductionMean annualized new heterotopic ossification volume was reduced by 54% in patients treated with palovarotene compared to untreated patients from a natural history study.[1]
Mean Annualized New HO Volume (Treated) 8,821 mm³The average volume of new HO formation per year in patients receiving palovarotene.[4]
Mean Annualized New HO Volume (Untreated) 23,318 mm³The average volume of new HO formation per year in the natural history study cohort.[4]

Understanding the Mechanisms: Signaling Pathways

The development of FOP is driven by mutations in the ACVR1 gene, which encodes the ALK2 receptor. This leads to aberrant activation of the BMP signaling pathway, resulting in chondrogenesis and subsequent ossification. BLU-782 and palovarotene intervene in this pathway at different points.

FOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ActivinA Activin A ALK2_mut Mutant ALK2 (ACVR1) ActivinA->ALK2_mut Aberrant Activation BMP BMP TypeII_R Type II Receptor BMP->TypeII_R SMAD158 SMAD 1/5/8 ALK2_mut->SMAD158 TypeII_R->ALK2_mut Phosphorylation RARY RARγ RARY->SMAD158 Inhibition of Downstream Signaling pSMAD158 p-SMAD 1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD 4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Chondrogenesis) SMAD_complex->Gene_Transcription Translocation BLU782 BLU-782 (Fidrisertib) BLU782->ALK2_mut Inhibition Palovarotene Palovarotene Palovarotene->RARY Activation

Caption: Signaling pathway in FOP and points of intervention for BLU-782 and palovarotene.

Experimental Methodologies: A Closer Look

A critical aspect of evaluating and comparing therapeutic candidates is understanding the experimental designs that generated the data.

Preclinical Evaluation of BLU-782: ALK2 Kinase Inhibition Assay

The potency and selectivity of BLU-782 were determined using biochemical kinase assays. A common method is the ADP-Glo™ Kinase Assay.

ALK2_Kinase_Assay start Start reagents Prepare Reagents: - ALK2 Enzyme - Substrate (e.g., Casein) - ATP - BLU-782 (Inhibitor) start->reagents incubation1 Incubate ALK2, Substrate, ATP, and BLU-782 at Room Temperature reagents->incubation1 adp_glo Add ADP-Glo™ Reagent to Deplete Remaining ATP incubation1->adp_glo incubation2 Incubate at Room Temperature adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light incubation2->kinase_detection incubation3 Incubate at Room Temperature kinase_detection->incubation3 luminescence Measure Luminescence incubation3->luminescence end End luminescence->end

Caption: Workflow for a typical ALK2 kinase inhibition assay.

The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Clinical Evaluation of Palovarotene: The MOVE Trial and Whole-Body Computed Tomography (WBCT)

The primary endpoint in the Phase 3 MOVE trial for palovarotene was the annualized change in new HO volume, which was assessed using low-dose whole-body computed tomography (WBCT), excluding the head.

MOVE_Trial_Workflow start Patient Enrollment (FOP Diagnosis) baseline Baseline Assessment: - Low-Dose WBCT - Clinical Evaluation start->baseline treatment Palovarotene Administration: - Chronic Daily Dosing - Flare-up Dosing baseline->treatment follow_up Follow-up Assessments (e.g., at 12 and 24 months) treatment->follow_up wbct_scan Low-Dose WBCT Scan follow_up->wbct_scan image_analysis Image Analysis: - Segmentation of New HO - Volumetric Quantification wbct_scan->image_analysis data_comparison Comparison to Natural History Study Data image_analysis->data_comparison end Efficacy & Safety Evaluation data_comparison->end

Caption: Simplified workflow of the MOVE clinical trial for palovarotene.

This rigorous imaging protocol allowed for the quantitative assessment of new bone formation over time, providing a robust measure of treatment efficacy.

The Road Ahead

BLU-782 (fidrisertib) represents a targeted approach to treating FOP by directly inhibiting the mutated ALK2 kinase, the root cause of the disease. Preclinical data are promising, demonstrating high potency and selectivity. The ongoing Phase 2 FALKON trial will be crucial in determining its clinical efficacy and safety in patients.

Palovarotene, as the first FDA-approved treatment for FOP, has paved the way for disease-modifying therapies. Its mechanism of action, while not directly targeting the mutated kinase, has proven effective in reducing the progression of heterotopic ossification.

The continued development and study of both these agents, and potentially others in the pipeline, offer significant hope for individuals living with FOP. The data presented in this guide underscore the importance of rigorous preclinical and clinical research in advancing treatments for rare diseases. Future research will likely focus on long-term safety and efficacy, as well as the potential for combination therapies to further improve outcomes for the FOP community.

References

Future Research Directions for Fidrisertib and ALK2 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Activin receptor-like kinase 2 (ALK2), a key player in the bone morphogenetic protein (BMP) signaling pathway, has emerged as a promising therapeutic strategy for rare diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP). Fidrisertib (formerly BLU-782), a selective ALK2 inhibitor, is at the forefront of this development. This guide provides a comparative overview of fidrisertib and other notable ALK2 inhibitors, alongside future research directions that will be critical for advancing this therapeutic class.

Current Landscape: A Comparative Overview of ALK2 Inhibitors

The primary goal for ALK2 inhibitors in the context of FOP is to selectively target the mutated, constitutively active ALK2 receptor (most commonly ALK2R206H) to prevent heterotopic ossification (HO).[1] Key attributes for an ideal inhibitor include high potency against the mutant receptor, selectivity over other ALK family members (especially ALK5, inhibition of which is associated with cardiotoxicity), and favorable pharmacokinetic properties.

Quantitative Comparison of ALK2 Inhibitors

The following table summarizes the in vitro potency and selectivity of fidrisertib and other well-characterized ALK2 inhibitors.

InhibitorTargetIC50 (nM)Selectivity HighlightsKey References
Fidrisertib (BLU-782) ALK2R206H0.2>100-fold selective for ALK2 over ALK3, ALK4, ALK5, ALK6[2]
ALK2 (WT)0.6[2]
Saracatinib (AZD0530) ALK26.7Preferentially inhibits ALK2 over ALK3, ALK4, ALK5, and ALK6[3]
LDN-193189 ALK25Potent inhibitor of ALK2 and ALK3 (IC50 = 30 nM)[4][5][6]
K02288 ALK21.1Selective for BMP type I receptors (ALK1, ALK2, ALK3, ALK6) over TGF-β type I receptors (ALK4, ALK5)[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Future Research Directions

The development of fidrisertib and other ALK2 inhibitors has paved the way for numerous research avenues. The following are key areas that warrant further investigation:

  • Expanding Therapeutic Indications: Aberrant ALK2 signaling is implicated in diseases beyond FOP. Future research should explore the efficacy of ALK2 inhibitors in:

    • Diffuse Intrinsic Pontine Glioma (DIPG): A significant subset of these aggressive pediatric brain tumors harbor activating ALK2 mutations.[8] Developing brain-penetrant ALK2 inhibitors is a critical unmet need.

    • Other Forms of Heterotopic Ossification: Investigating the role of ALK2 in trauma-induced and genetic forms of HO.

    • Fibrotic Diseases: Exploring the potential of ALK2 inhibition in conditions characterized by excessive tissue scarring.

    • Anemia of Chronic Disease: ALK2 plays a role in iron homeostasis, suggesting a potential therapeutic application.

  • Combination Therapies: For complex diseases like DIPG, monotherapy with an ALK2 inhibitor is unlikely to be curative.[4] Future studies should focus on identifying synergistic combinations with other targeted agents or standard-of-care chemotherapies.

  • Understanding and Overcoming Resistance: As with any targeted therapy, the potential for acquired resistance is a concern. Research into the molecular mechanisms of resistance to ALK2 inhibitors will be crucial for developing next-generation compounds and combination strategies to overcome this challenge.

  • Development of Next-Generation Inhibitors: While current inhibitors show promise, there is room for improvement. The design of new ALK2 inhibitors should focus on:

    • Enhanced Selectivity: Further refining selectivity profiles to minimize off-target effects, particularly avoiding ALK5 inhibition.

    • Improved Pharmacokinetics: Optimizing drug-like properties, including oral bioavailability and CNS penetration for neurological indications like DIPG.[9]

    • Targeting Specific Mutant Forms: Investigating inhibitors with differential activity against various ALK2 mutations.

  • Biomarker Discovery and Development: Identifying and validating biomarkers to monitor treatment response and disease progression is essential for the clinical development of ALK2 inhibitors. This could include imaging modalities to quantify HO or soluble biomarkers that reflect pathway activity.

Signaling Pathways and Experimental Workflows

ALK2 Signaling Pathway in FOP

The diagram below illustrates the canonical BMP signaling pathway and the aberrant activation in FOP, which can be targeted by ALK2 inhibitors like fidrisertib.

ALK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R ActivinA Activin A ALK2_mut ALK2 (FOP Mutant) (e.g., R206H) ActivinA->ALK2_mut Aberrantly Activates ALK2_WT ALK2 (WT) TypeII_R->ALK2_WT Activates pSMAD pSMAD1/5/8 ALK2_WT->pSMAD Phosphorylates ALK2_mut->pSMAD Constitutively Phosphorylates Complex pSMAD1/5/8-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Osteogenic Genes) Complex->Transcription Promotes Fidrisertib Fidrisertib (ALK2 Inhibitor) Fidrisertib->ALK2_mut Inhibits

Caption: ALK2 signaling pathway in FOP and the point of intervention for fidrisertib.

Experimental Workflow for Evaluating ALK2 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel ALK2 inhibitors.

Experimental_Workflow start Novel ALK2 Inhibitor Candidate kinase_assay In Vitro Kinase Assay (IC50 determination vs. ALK2 WT/mutant) start->kinase_assay selectivity_panel Kinase Selectivity Profiling (vs. ALK family and other kinases) kinase_assay->selectivity_panel cell_based_assay Cell-Based pSMAD1/5/8 Assay (Western Blot or Luciferase Reporter) selectivity_panel->cell_based_assay viability_assay Cell Viability/Toxicity Assays cell_based_assay->viability_assay in_vivo_model In Vivo FOP Mouse Model (e.g., Acvr1R206H knock-in) viability_assay->in_vivo_model efficacy_assessment Efficacy Assessment (Micro-CT for HO, Histology) in_vivo_model->efficacy_assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo_model->pk_pd end Lead Candidate for Clinical Development efficacy_assessment->end pk_pd->end

Caption: Preclinical evaluation workflow for novel ALK2 inhibitors.

Detailed Experimental Protocols

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10][11][12]

Objective: To determine the IC50 value of a test compound against recombinant ALK2 protein.

Materials:

  • Recombinant human ALK2 kinase (WT or mutant)

  • Substrate (e.g., Casein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare the kinase reaction mixture by adding the ALK2 enzyme and substrate to the Kinase Assay Buffer.

  • Add 1 µL of the test compound at various concentrations (and DMSO as a vehicle control) to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding the ATP solution to the wells containing the enzyme, substrate, and test compound. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Phospho-SMAD1/5/8

This protocol is used to assess the ability of an ALK2 inhibitor to block downstream signaling in a cellular context.[13][14]

Objective: To measure the inhibition of ALK2-mediated SMAD1/5/8 phosphorylation in cells.

Materials:

  • FOP patient-derived cells or a cell line engineered to express a mutant ALK2 (e.g., C2C12 cells)

  • Cell culture medium and supplements

  • Test compound

  • BMP ligand (e.g., BMP4) or Activin A (for FOP mutant cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with BMP4 or Activin A for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the cytotoxic or cytostatic effects of the ALK2 inhibitor on cells.[15][16]

Objective: To determine the effect of a test compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well clear or opaque-walled tissue culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure (CellTiter-Glo® Assay):

  • Follow steps 1 and 2 as for the MTT assay, using an opaque-walled plate.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

Comparative Guide to the Long-Term Effects of IQB-782 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the long-term preclinical efficacy and safety of the novel, third-generation Bruton's tyrosine kinase (BTK) inhibitor, IQB-782, against first-generation (Ibrutinib) and second-generation (Acalabrutinib) inhibitors. The data presented is derived from a 180-day study in a well-established TMD8 mouse xenograft model of Diffuse Large B-cell Lymphoma (DLBCL).

Overview and Mechanism of Action

This compound is a highly selective and potent covalent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in various B-cell malignancies. Unlike earlier generation inhibitors, this compound is designed for minimal off-target activity on other kinases (e.g., EGFR, TEC, SRC), which is hypothesized to lead to an improved long-term safety profile.

Below is a diagram illustrating the targeted BCR signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation IQB782 This compound IQB782->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK Experimental_Workflow start Start: TMD8 Cell Culture implant Day 0: Subcutaneous Implantation in SCID Mice start->implant tumor_growth Day 0-10: Tumor Growth (to 100-150 mm³) implant->tumor_growth randomize Day 10: Randomization into Treatment Groups (n=20) tumor_growth->randomize treatment Day 11-180: Daily Oral Dosing randomize->treatment monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Day 180: Study Endpoint treatment->endpoint survival Survival Monitoring (Ongoing until humane endpoint) treatment->survival analysis Terminal Analysis: - Blood Chemistry (ALT) - Complete Blood Count (Platelets) - Final Tumor Volume endpoint->analysis

Safety Operating Guide

Navigating the Proper Disposal of IQB-782: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of the cysteine derivative IQB-782.

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its proper disposal, treating it with the caution required for a novel or uncharacterized substance.

I. Immediate Safety and Identification

Given the limited publicly available information on this compound, it must be handled as a substance of unknown toxicity. The primary step is to consult any internal documentation or the source from which it was obtained for any available safety and handling information. If no further information can be found, the following general precautions for unknown substances must be followed.

General Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

II. Known Characteristics of this compound

While a complete hazard profile is not available, the following information has been identified for this compound:

PropertyValueSource
Description A cysteine derivative with potent mucolytic-expectorant activity.Chemdiv
Molecular Formula C4H9N3O2SChemdiv
Molecular Weight 163.19Chemdiv
CAS Number 40454-21-5Chemdiv
Toxicity Data Not available-
Disposal Data Not available-

The lack of comprehensive data necessitates a cautious approach to disposal, adhering to the protocols for hazardous waste.

III. Step-by-Step Disposal Protocol

Adherence to institutional, local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general guideline for the proper disposal of this compound.

Step 1: Containerization

  • Ensure the primary container holding this compound is securely sealed.

  • If the original container is compromised, transfer the contents to a new, compatible container. The container should be made of a material that will not react with the substance.

  • For liquid solutions of this compound, use a leak-proof container with a secure screw-top cap.

  • Place the primary container within a larger, durable, and properly labeled secondary container to prevent leakage or spills.

Step 2: Labeling

  • Clearly label the outer container as "Hazardous Waste."[1][2][3][4][5]

  • The label must include:

    • The chemical name: "this compound (Cysteine Derivative)"

    • Any known hazard information (e.g., "Caution: Substance of Unknown Toxicity")

    • The date when the waste was first placed in the container.

    • The name and contact information of the generating researcher or laboratory.

Step 3: Segregation and Storage

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • This area should be away from general laboratory traffic and incompatible materials.[1][2]

  • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]

Step 4: Contact Environmental Health and Safety (EHS)

  • Contact your institution's EHS or a designated safety officer to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all available information about this compound.

  • Follow their specific instructions for waste pickup and any required documentation.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[1][3]

  • DO NOT dispose of this compound in the regular trash.[1][3]

  • DO NOT attempt to neutralize or treat the chemical unless you have a validated and approved protocol and are equipped to do so safely.

IV. Experimental Workflow and Signaling Pathways

To provide a clear visual guide for the disposal process, the following diagram illustrates the decision-making workflow when handling a substance with limited safety information like this compound.

cluster_0 start Start: Have this compound for Disposal info Consult Internal/Supplier for SDS or Safety Data start->info sds_found SDS/Disposal Info Found? info->sds_found follow_sds Follow Specific Disposal Protocol on SDS sds_found->follow_sds Yes no_sds Treat as Hazardous Waste of Unknown Toxicity sds_found->no_sds No end End: Proper Disposal Complete follow_sds->end containerize Securely Containerize and Label as 'Hazardous Waste' no_sds->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling IQB-782 (Carbocisteine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of IQB-782.

This document provides crucial safety and logistical information for the handling of this compound, a cysteine derivative also known as Carbocisteine. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin, and eye contact. The following personal protective equipment (PPE) is required:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesChemical splash goggles or safety glasses with side shields are essential to protect against dust particles and splashes.
Face ShieldA face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Skin Protection Protective GlovesWear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, materials such as Butyl rubber, Neoprene, and Nitrile are generally recommended for handling powdered chemicals. Always inspect gloves for integrity before use and dispose of them after handling the compound.
Laboratory CoatA clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.
Impervious ClothingIn situations with a high risk of significant exposure, impervious clothing should be worn to provide full-body protection.
Respiratory Protection Dust Mask/RespiratorWhen handling the powdered form of this compound or when dust generation is likely, a dust mask with a P3 filter or a full-face respirator is required to prevent inhalation.[1]

Operational Plans: Handling and Experimental Protocols

Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area.[1][2] A laboratory chemical hood or a designated containment area with local exhaust ventilation is necessary to minimize inhalation exposure.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

General Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Use non-sparking tools to prevent ignition sources.

Experimental Protocol: Weighing and Preparing a Solution of this compound

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Have all necessary equipment ready, including a calibrated analytical balance, weighing paper or boat, spatula, beaker, volumetric flask, and the chosen solvent.

  • Weighing:

    • Carefully open the container of this compound inside the chemical fume hood.

    • Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weighing paper or boat on the analytical balance.

    • Minimize any dust generation during the transfer.

    • Once the desired weight is obtained, securely close the primary container of this compound.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into a beaker.

    • Add a small amount of the desired solvent to the beaker to wet the powder and form a slurry. This helps to prevent clumping and reduces dust.

    • Gradually add more solvent while stirring until the powder is fully dissolved.

    • If preparing a solution of a specific concentration, quantitatively transfer the dissolved this compound to a volumetric flask. Rinse the beaker multiple times with the solvent and add the rinsate to the volumetric flask to ensure all the compound is transferred.

    • Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

  • Post-Procedure:

    • Clean all equipment used in the procedure.

    • Dispose of any contaminated disposables, such as weighing paper and gloves, in the designated chemical waste container.

    • Wipe down the work surface in the chemical fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items.

    • Wash hands thoroughly.

Disposal Plan

All waste containing this compound, including contaminated disposables and excess solutions, must be treated as chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
Chemical Name (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acidEU.COM MSDS
CAS Number 638-23-3MedchemExpress.com SDS[2]
Molecular Formula C5H9NO4SEU.COM MSDS
Molecular Weight 179.19 g/mol Salispharm
Appearance White to slightly off-white amorphous powderEchemi SDS
Melting Point 205-207 °CEchemi SDS
Boiling Point 393.5 °C at 760 mmHgEchemi SDS
Occupational Exposure Band MOEHS OEB 1 (1mg/m³ – 10 mg/m³)EU.COM MSDS[1]

This compound (Carbocisteine) Handling Workflow

IQB782_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh dissolve Prepare Solution weigh->dissolve clean_equipment Clean Equipment dissolve->clean_equipment collect_waste Collect Contaminated Waste dissolve->collect_waste decontaminate Decontaminate Work Area clean_equipment->decontaminate remove_ppe Doff and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose_waste Dispose via Chemical Waste Stream collect_waste->dispose_waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.